Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-5-6(7(9)10-4)12-8(2,3)11-5/h5-6H,1-4H3/t5-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELKYRWKHKGMAD-NTSWFWBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(O1)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](OC(O1)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357426 | |
| Record name | Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78086-72-3 | |
| Record name | Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is a chiral building block of significant interest in the pharmaceutical and fine chemical industries. Its defined stereochemistry makes it a valuable intermediate for the asymmetric synthesis of complex molecules, where biological activity is critically dependent on the precise three-dimensional arrangement of atoms. This guide provides a comprehensive overview of the core physical properties of this compound, grounded in experimentally reported data and supplemented with standardized methodologies for property determination. By explaining the causality behind its characteristics and the protocols for their validation, this document serves as a practical resource for scientists engaged in synthesis, process development, and quality control.
Introduction: A Key Chiral Intermediate
This compound (CAS No. 78086-72-3) is a carboxylic acid ester derivative of dioxolane.[1] Its molecular structure contains two adjacent chiral centers at the 4- and 5-positions of the dioxolane ring, defining it as a specific stereoisomer. The presence and configuration of these stereocenters are paramount. In drug development, the interaction between a drug molecule and its biological target (like an enzyme or receptor) is highly stereospecific.[2][3] One enantiomer may exhibit potent therapeutic effects while the other could be inactive or even cause adverse effects.[4] Consequently, access to enantiomerically pure building blocks like this compound is a cornerstone of modern medicinal chemistry, enabling the construction of single-enantiomer drugs with improved efficacy and safety profiles.[2][5]
This guide delves into the fundamental physical properties that dictate the compound's behavior, handling, and application in a laboratory and industrial setting.
Chemical Identity
-
IUPAC Name: this compound
-
CAS Number: 78086-72-3[6]
Core Physicochemical Properties: A Summary
The essential physical data for this compound are compiled below. These values are critical for reaction planning, purification, and safety assessments.
| Physical Property | Value | Source(s) |
| Appearance | Liquid | [7] |
| Boiling Point | 243.8°C (Predicted at 760 mmHg) | [8] |
| Density | 1.06 g/mL at 20°C | [7] |
| Refractive Index (n₂₀/D) | 1.422 | [7] |
| Optical Rotation ([α]₂₀/D) | +19 ±1° (c=4% in chloroform) | [7] |
| Flash Point | 50°C (closed cup) | [7] |
| Melting Point | Not Applicable (Liquid at RT) | [9] |
Detailed Analysis of Physical Properties
Molecular Structure and Stereochemistry
The compound's structure features a five-membered dioxolane ring, which is an acetal formed from a diol. The substituents at positions 4 (methoxycarbonyl) and 5 (methyl) are in a trans configuration, as indicated by the (4R,5S) designation. This specific spatial arrangement is responsible for its chiroptical properties.
Caption: 2D representation of this compound.
Thermal Properties
Boiling Point: The reported boiling point of 243.8°C is a predicted value.[8] Computational predictions are valuable for initial assessment but require experimental verification for process design. The prediction is based on the molecule's structure and functional groups, which influence intermolecular forces (primarily dipole-dipole interactions and London dispersion forces). As an ester with a moderate molecular weight, a boiling point in this range is chemically reasonable.
Flash Point: The flash point is 50°C.[7] This classifies the substance as a flammable liquid. This property is a critical safety parameter, indicating the lowest temperature at which the liquid can vaporize to form an ignitable mixture in air. It dictates the necessary precautions for handling and storage, such as avoiding ignition sources and ensuring adequate ventilation.
A definitive experimental boiling point can be determined using established micro-scale techniques, which are crucial when working with valuable or limited quantities of material.[10]
Caption: Workflow for experimental boiling point determination using the Thiele tube method.
Causality: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[10] The stream of bubbles indicates the vapor pressure exceeds the atmospheric pressure. Upon cooling, the point at which the liquid re-enters the capillary marks the precise equilibrium point, providing an accurate boiling point reading.
Mass and Density
The density is reported as 1.06 g/mL at 20°C, indicating it is slightly denser than water.[7] Density is a fundamental property used for converting mass to volume, calculating reaction concentrations, and ensuring material identity and purity. It is sensitive to temperature; as temperature increases, volume typically expands, leading to a decrease in density.
The pycnometer method is a highly precise technique for determining the density of a liquid by accurately measuring the mass of a known, calibrated volume.[11] This protocol is a self-validating system as it relies on calibration against a reference standard (typically deionized water).
Step-by-Step Methodology:
-
Calibration:
-
Thoroughly clean and dry a pycnometer of known volume (e.g., 10 mL).
-
Weigh the empty, dry pycnometer on an analytical balance and record its mass (m₀).[11]
-
Fill the pycnometer with deionized water at a controlled temperature (e.g., 20°C).
-
Insert the stopper, allowing excess water to exit through the capillary, and carefully dry the exterior.[12]
-
Weigh the water-filled pycnometer (m_water).
-
The exact volume (V) is calculated using the known density of water at that temperature.
-
-
Sample Measurement:
-
Empty and dry the calibrated pycnometer.
-
Fill it with the sample liquid (this compound) at the same controlled temperature.
-
Weigh the sample-filled pycnometer (m_sample).
-
-
Calculation:
-
Calculate the mass of the sample: m = m_sample - m₀.
-
Calculate the density (ρ) using the formula: ρ = m / V .[11]
-
This procedure, when performed carefully, provides a highly accurate and reproducible density value, consistent with standards like ASTM D1217 for similar liquids.[9]
Optical Properties
Refractive Index: The refractive index (n₂₀/D) of 1.422 is a measure of how much the path of light is bent, or refracted, when it enters the liquid.[7] It is a characteristic property that is useful for rapid identification and purity assessment. The "20" indicates the measurement was taken at 20°C, and the "D" refers to the sodium D-line (589 nm), the standard wavelength for this measurement.
Optical Activity: The specific rotation [α] is +19°.[7] The positive sign indicates that the compound is dextrorotatory, meaning it rotates the plane of polarized light to the right (clockwise). This property is direct proof of the compound's chirality and enantiomeric purity.
Expertise & Causality: Optical activity arises from the differential interaction of chiral molecules with left- and right-circularly polarized light. For a molecule to be optically active, it must be chiral and present as a single enantiomer or in an enantiomeric excess. The magnitude and sign of the rotation are unique to the compound's structure, concentration, solvent, and temperature, making it a critical parameter for stereochemical quality control in pharmaceutical synthesis.
Handling, Storage, and Safety
-
Flammability: With a flash point of 50°C, the compound is a flammable liquid and should be handled away from open flames, sparks, and other sources of ignition.[7]
-
Storage: The recommended storage condition is under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[13]
-
Expertise & Causality: Esters can be susceptible to hydrolysis, especially in the presence of moisture and acid or base catalysts. Refrigeration slows down potential degradation pathways. Storage under an inert atmosphere prevents long-term oxidative degradation, ensuring the compound's purity and integrity over time.
-
Conclusion
The physical properties of this compound define its identity, quality, and behavior in a research and development setting. Its liquid state, density, and thermal characteristics are essential for process design, while its unique optical rotation is the definitive measure of its stereochemical integrity. Understanding these properties and the robust methods used for their verification is fundamental to the successful application of this valuable chiral building block in the synthesis of advanced, stereochemically pure molecules.
References
-
ASTM International. (2020). Standard Test Method for Density and Relative Density (Specific Gravity) of Liquids by Bingham Pycnometer (ASTM D1217-20). Retrieved from [Link]
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LookChem. (n.d.). Cas 78086-72-3, this compound. Retrieved from [Link]
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Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]
- University of Technology. (n.d.). Density Determination by Pycnometer.
-
Aricò, F., et al. (2022). The Significance of Chirality in Drug Design and Development. PMC. Retrieved from [Link]
-
Aladdin Scientific. (n.d.). Methyl (4R, 5S)-2, 2, 5-trimethyl-1, 3-dioxolane-4-carboxylate, 5 ml. Retrieved from [Link]
-
Pobel. (2026). How to Measure and Calculate Density with a Pycnometer. Retrieved from [Link]
-
Jamali, F. (2024). The significance of chirality in contemporary drug discovery-a mini review. RSC Publishing. Retrieved from [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]
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Mettler-Toledo. (2019). Measure Density with a Pycnometer. Retrieved from [Link]
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Singh, S., et al. (n.d.). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Cureus. Retrieved from [Link]
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An In-Depth Technical Guide to Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate (CAS No. 78086-72-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate, bearing the CAS number 78086-72-3, is a versatile chiral building block of significant interest in modern organic and medicinal chemistry. Its rigid dioxolane framework, derived from L-threonine, provides a powerful platform for stereocontrolled synthesis, enabling the introduction of chirality in a predictable manner. This guide offers a comprehensive overview of its chemical structure, synthesis, and applications, with a particular focus on its role in the development of novel pharmaceutical agents.
Introduction: The Strategic Value of a Chiral Auxiliary
In the landscape of pharmaceutical research and development, the synthesis of enantiomerically pure compounds is of paramount importance, as the biological activity of a drug molecule is often confined to a single stereoisomer. Chiral auxiliaries are instrumental in this endeavor, offering a reliable method for asymmetric synthesis. This compound has emerged as a valuable chiral auxiliary due to its straightforward preparation from a readily available chiral pool starting material, L-threonine, and its ability to confer high diastereoselectivity in a variety of chemical transformations. Its unique structural features make it a valuable building block in the development of new medications.[1]
Unveiling the Chemical Architecture
The structural identity of the compound with CAS number 78086-72-3 is this compound.[2] This molecule is a carboxylic acid ester and a derivative of dioxolane, a five-membered heterocyclic organic compound containing two oxygen atoms.[1] The stereochemical designators, (4R,5S), are crucial, defining the absolute configuration at the two stereocenters of the dioxolane ring and underpinning its utility in asymmetric synthesis.
Key Structural Features
-
1,3-Dioxolane Ring: This five-membered ring is formed by the protection of a diol with a ketone or aldehyde, in this case, acetone. The rigidity of this ring system limits conformational flexibility, which is a key factor in achieving high stereoselectivity in reactions involving this molecule.
-
Chiral Centers (C4 and C5): The absolute stereochemistry at these positions, (4R,5S), is derived from the starting material, L-threonine. This pre-defined chirality is transferred to new stereocenters during synthesis.
-
Methyl Ester Group: This functional group at the C4 position serves as a handle for further chemical modifications and can be readily converted to other functional groups such as carboxylic acids, amides, or alcohols.
-
Trimethyl Substitution: The two methyl groups at C2 (from acetone) and one at C5 (from L-threonine) provide steric bulk that influences the facial selectivity of approaching reagents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄O₄ | [2] |
| Molecular Weight | 174.19 g/mol | [2] |
| Appearance | Colorless liquid | |
| Density | 1.06 g/mL at 20 °C | [1] |
| Boiling Point | 243.8 °C at 760 mmHg | [1] |
| Flash Point | 50 °C | [1] |
| Refractive Index (n20/D) | 1.422 | [1] |
| Optical Activity ([α]20/D) | +19±1°, c = 4% in chloroform | |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [1] |
Synthesis of the Chiral Building Block
The most common and practical synthesis of this compound originates from the readily available and inexpensive chiral amino acid, L-threonine. The synthesis involves two key steps: esterification of the carboxylic acid and protection of the amino and hydroxyl groups to form the dioxolane ring.
Synthetic Pathway from L-Threonine
The synthesis begins with the esterification of L-threonine to its methyl ester hydrochloride, followed by the acetonide protection of the vicinal amino and hydroxyl groups.
Sources
An In-depth Technical Guide to the Synthesis and Characterization of Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
This document provides a comprehensive technical overview for the synthesis and detailed characterization of Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate. It is intended for researchers, chemists, and professionals in drug development who require a robust understanding of this chiral building block, from its rational synthesis to its analytical validation. The methodologies described herein are grounded in established chemical principles, emphasizing not only the procedural steps but also the underlying causality for experimental choices to ensure reproducibility and success.
Introduction: A Versatile Chiral Synthon
This compound (CAS No: 78086-72-3) is a valuable chiral intermediate derived from the natural amino acid L-threonine.[1][2] Its structure incorporates a protected diol in the form of an isopropylidene acetal, also known as an acetonide. This protection strategy masks the reactive hydroxyl groups of the parent threonic acid derivative, allowing for selective transformations at other positions of the molecule. The fixed (4R, 5S) stereochemistry, inherited from L-threonine, makes it a crucial starting material in the asymmetric synthesis of complex molecules, including pharmaceuticals and natural products.
| Compound Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 4-Deoxy-2,3-O-isopropylidene-L-threonic acid methyl ester, Methyl (2R,3S)-2,3-O-isopropylidene-2,3-dihydroxybutyrate[1][2] |
| CAS Number | 78086-72-3[1] |
| Molecular Formula | C₈H₁₄O₄[3] |
| Molecular Weight | 174.19 g/mol [1][3] |
Section 1: Synthesis Strategy and Mechanism
The synthesis of the target compound is a classic example of diol protection, a fundamental operation in multi-step organic synthesis. The core transformation involves the conversion of the vicinal diol of a methyl L-threonate derivative into a five-membered cyclic ketal.
Rationale and Precursor Selection
The synthetic pathway originates from L-threonine, an inexpensive and enantiomerically pure starting material. The first conceptual step is the esterification of the carboxylic acid to its methyl ester. The crucial step, however, is the protection of the (2R, 3S)-dihydroxy groups. For this, an acid-catalyzed reaction with an acetone equivalent is employed. While acetone can be used directly, the equilibrium is often unfavorable. A superior reagent is 2,2-dimethoxypropane (DMP) .
Causality behind using 2,2-Dimethoxypropane: The acetal formation reaction produces one equivalent of water. To drive the reaction to completion, this water must be removed. 2,2-dimethoxypropane serves as both the acetone source and a highly efficient water scavenger. In the presence of an acid catalyst, DMP reacts with the water byproduct to generate methanol and acetone, effectively shifting the equilibrium toward the desired dioxolane product, as per Le Châtelier's principle.[4] This obviates the need for physical water removal techniques like azeotropic distillation.[5]
Reaction Mechanism
The formation of the dioxolane ring proceeds via a well-established acid-catalyzed mechanism:
-
Activation: A proton from the acid catalyst (e.g., p-TsOH) activates 2,2-dimethoxypropane, making it susceptible to nucleophilic attack and leading to the elimination of one molecule of methanol to form a highly reactive oxocarbenium ion.
-
Nucleophilic Attack: One of the hydroxyl groups of the methyl threonate diol attacks the electrophilic carbon of the oxocarbenium ion.
-
Intramolecular Cyclization: The second hydroxyl group then attacks the hemiacetal carbon in an intramolecular fashion, forming the five-membered dioxolane ring.
-
Deprotonation: Elimination of a second methanol molecule and loss of a proton regenerates the acid catalyst and yields the final stable product.
Caption: Figure 1: Catalytic Mechanism of Acetonide Formation.
Section 2: Detailed Experimental Protocol
This section provides a trusted, self-validating protocol for the synthesis. Each stage includes checkpoints for monitoring and validation.
Caption: Figure 2: Experimental Synthesis Workflow.
Materials and Reagents
| Reagent | Formula | M.W. | Typical Grade | Supplier Example |
| Methyl L-threonate | C₅H₁₀O₄ | 134.13 | >97% | Major chemical suppliers |
| 2,2-Dimethoxypropane (DMP) | C₅H₁₂O₂ | 104.15 | >98% | Sigma-Aldrich |
| p-Toluenesulfonic acid (p-TsOH) | C₇H₈O₃S·H₂O | 190.22 | >98.5% | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, >99.8% | Major chemical suppliers |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | ACS Reagent | Major chemical suppliers |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | ACS Reagent | Major chemical suppliers |
| Silica Gel | SiO₂ | 60.08 | 60 Å, 230-400 mesh | Major chemical suppliers |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add methyl L-threonate (1.0 equiv). Dissolve it in anhydrous dichloromethane (approx. 0.2 M concentration).
-
Reagent Addition: Add 2,2-dimethoxypropane (1.5-2.0 equiv) to the solution, followed by a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equiv).
-
Reaction Execution: Stir the mixture at room temperature. The reaction is typically complete within 2-4 hours.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% Ethyl Acetate in Hexane. The starting diol is highly polar (low Rf), while the product is significantly less polar (high Rf). The reaction is complete upon full consumption of the starting material.
-
Work-up: Once the reaction is complete, quench the catalyst by adding saturated aqueous sodium bicarbonate solution and stir for 10 minutes. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) to afford the title compound as a clear oil.
Section 3: Comprehensive Characterization
Thorough characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized molecule.
Physical and Chiroptical Properties
| Property | Expected Value | Source |
| Appearance | Colorless to pale yellow oil | - |
| Density | 1.06 g/mL at 20 °C | [1][2] |
| Refractive Index (n²⁰/D) | 1.422 | [1] |
| Specific Rotation ([α]²⁰/D) | +19 ± 1° (c=4 in CHCl₃) | [1][2] |
-
Trustworthiness Insight: A measured specific rotation within the expected range is a strong confirmation of the compound's enantiomeric purity and correct absolute stereochemistry.
Spectroscopic Analysis
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR (Expected Signals, CDCl₃, 400 MHz):
-
δ ~4.2-4.4 ppm (dq): 1H, proton at C5. Coupled to the C4 proton and the C5-methyl group.
-
δ ~4.0-4.2 ppm (d): 1H, proton at C4. Coupled to the C5 proton.
-
δ 3.75 ppm (s): 3H, ester methyl protons (-OCH₃).
-
δ 1.45 ppm (s) & 1.40 ppm (s): 6H total, two singlets for the diastereotopic gem-dimethyl protons on C2.
-
δ 1.25 ppm (d): 3H, methyl protons at C5.
-
-
¹³C NMR (Expected Signals, CDCl₃, 100 MHz):
-
δ ~171 ppm: Ester carbonyl carbon (C=O).
-
δ ~109 ppm: Acetal carbon (C2).
-
δ ~78-80 ppm: Ring carbons C4 and C5.
-
δ ~52 ppm: Ester methoxy carbon (-OCH₃).
-
δ ~27 ppm & ~25 ppm: Gem-dimethyl carbons.
-
δ ~15 ppm: C5-methyl carbon.
-
3.2.2. Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the compound.
-
Technique: Electron Ionization (EI-MS) or Electrospray Ionization (ESI-MS).
-
Expected M/Z: For ESI-MS, expect [M+Na]⁺ at 197.08. For EI-MS, the molecular ion [M]⁺ at m/z 174.19 may be observed.[3]
-
Key Fragmentation: A prominent peak at m/z 159 ([M-15]⁺) is characteristic, corresponding to the loss of a methyl radical from one of the gem-dimethyl groups to form a highly stabilized tertiary oxonium ion. This is a key diagnostic peak for the isopropylidene group.[3]
3.2.3. Infrared (IR) Spectroscopy IR spectroscopy identifies the functional groups present and confirms the success of the protection step.
-
Key Absorbances:
-
~2990-2940 cm⁻¹: C-H stretching (alkane).
-
~1745 cm⁻¹: Strong C=O stretching (ester).
-
~1200-1050 cm⁻¹: Strong C-O stretching (characteristic of the ester and dioxolane ring).
-
-
Validation Check: The most critical observation is the complete absence of a broad O-H stretching band around 3500-3200 cm⁻¹, which would be prominent in the starting material, methyl L-threonate.
Chromatographic Purity Assessment
-
Gas Chromatography (GC): When performed on a suitable capillary column, GC can determine the chemical purity of the final product. Vendor specifications often cite purity of ≥90% as determined by GC.[1]
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to determine the enantiomeric excess (e.e.) if there is concern about racemization, though this is highly unlikely under the mild reaction conditions described.
Conclusion
The synthesis of this compound from methyl L-threonate is a straightforward and high-yielding procedure that relies on the fundamental principles of acid-catalyzed acetal formation. The use of 2,2-dimethoxypropane is a key experimental choice that ensures the reaction proceeds efficiently to completion. A rigorous combination of spectroscopic (NMR, MS, IR) and chiroptical (polarimetry) analysis provides a self-validating system to confirm the structure, purity, and stereochemical integrity of this important chiral building block, making it a reliable component for advanced applications in asymmetric synthesis.
References
-
Tuning synthesis and sonochemistry forges learning and enhances educational training: Protection of 1,3-diols under heterogeneous catalysis as sustainable case study. National Institutes of Health (NIH). [Link]
-
Acetonide protection of diols using iodine and dimethoxypropane. Dr. Babasaheb Ambedkar Marathwada University. [Link]
-
Methyl (4S,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate. NIST WebBook. [Link]
-
2,2-DIMETHOXYPROPANE Product Description. Chemical LAND21. [Link]
-
This compound. Chongqing Chemdad Co., Ltd. [Link]
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Chirality and stereochemistry of Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
An In-Depth Technical Guide to Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate: Synthesis, Stereochemistry, and Application
Abstract
This technical guide provides a comprehensive overview of this compound, a versatile chiral building block of significant interest to researchers, scientists, and professionals in drug development. Derived from the abundant, naturally occurring amino acid L-threonine, this compound serves as a valuable intermediate in asymmetric synthesis. This document delves into the principles of its stereocontrolled synthesis from the chiral pool, the causality behind the selection of reagents and conditions, and the rigorous analytical methods required to validate its structure and stereochemical integrity. Detailed experimental protocols, data summaries, and workflow visualizations are provided to equip the reader with both theoretical understanding and practical, field-proven insights for its application in complex molecule synthesis.
Introduction: A Versatile Building Block from Nature's Chiral Pool
The vast majority of biological processes are stereospecific, driven by the inherent chirality of life's fundamental molecules. This reality mandates that pharmaceutical research and development prioritize the synthesis of enantiomerically pure compounds to ensure therapeutic efficacy and minimize off-target effects. One of the most elegant and efficient strategies to achieve this is through "chiral pool" synthesis, which utilizes readily available, inexpensive, and enantiopure natural products as starting materials.[1][2]
Among these natural starting materials, amino acids are particularly valuable due to their structural diversity and well-defined stereochemistry.[3] L-Threonine, with its two contiguous stereocenters, is an especially powerful precursor for creating complex chiral synthons.[4][5] By applying strategic chemical modifications, the inherent chirality of L-threonine can be transferred to new molecules, providing a direct pathway to sophisticated structures. This compound is a prime example of such a synthon. It effectively preserves the stereochemical information of L-threonine in a stable, synthetically versatile form, where the vicinal amino and hydroxyl groups are masked, allowing for selective manipulation of the carboxylate moiety.
Stereocontrolled Synthesis from the Chiral Pool
The synthesis of the title compound is a classic illustration of substrate-controlled asymmetric synthesis, where the stereochemistry of the starting material dictates the stereochemistry of the product. The core transformation involves the protection of the vicinal diol of L-threonine methyl ester as a cyclic acetal, specifically an acetonide.
Principle and Mechanistic Rationale
The key reaction is the acid-catalyzed formation of a 1,3-dioxolane ring. This is achieved by reacting a derivative of L-threonine with an acetone equivalent in the presence of an acid catalyst. The reaction proceeds with retention of configuration at both stereocenters.
Causality Behind Experimental Choices:
-
Starting Material (L-Threonine): L-Threonine is selected for its natural abundance as a single enantiomer ((2S,3R)-2-amino-3-hydroxybutanoic acid), providing the (4R,5S) stereochemistry in the final product directly and affordably.
-
Protecting Group Reagent (2,2-Dimethoxypropane): While acetone could be used with a dehydrating agent, 2,2-dimethoxypropane (DMP) is vastly superior for this transformation.[6] DMP serves a dual role: it is the precursor to the dimethylketal and also acts as an efficient water scavenger.[7][8] The reaction of DMP with the water generated during acetal formation produces methanol and acetone, driving the equilibrium decisively toward the desired product, as dictated by Le Châtelier's principle.[9] This eliminates the need for physical water removal (e.g., Dean-Stark apparatus) and ensures high conversion under mild conditions.
-
Acid Catalyst (e.g., p-Toluenesulfonic Acid): An acid catalyst is required to protonate one of the hydroxyl groups of the diol (after esterification of the starting threonine), making it a better leaving group (water) and activating the carbonyl carbon of the acetone equivalent for nucleophilic attack by the other hydroxyl group.
Synthetic Workflow
The synthesis is a straightforward two-step process starting from L-threonine: (1) Esterification of the carboxylic acid and (2) Acid-catalyzed acetonide formation.
Caption: Synthetic workflow from L-Threonine.
Detailed Experimental Protocol (Self-Validating System)
This protocol describes the synthesis starting from commercially available L-threonine methyl ester hydrochloride for simplicity.
Step 1: Neutralization of L-Threonine Methyl Ester Hydrochloride
-
In a round-bottom flask equipped with a magnetic stirrer, suspend L-threonine methyl ester hydrochloride (1 equivalent) in dichloromethane (DCM, approx. 10 mL per gram of starting material).
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (TEA, 2.2 equivalents) dropwise to the stirred suspension. The mixture should become a clear solution as the free amine is formed.
-
Stir for an additional 30 minutes at 0 °C. The formation of triethylammonium chloride precipitate is expected.
Step 2: Acetonide Formation
-
To the reaction mixture from Step 1, add 2,2-dimethoxypropane (1.5 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH, 0.05 equivalents).
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.
-
Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
Step 3: Work-up and Purification
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the p-TsOH catalyst.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[10][11]
-
Purify the resulting crude oil by silica gel column chromatography or vacuum distillation to yield this compound as a colorless oil.
Elucidation of Chirality and Stereochemical Integrity
Confirmation of the absolute stereochemistry and assessment of the purity of the final product are critical. The (4R,5S) configuration is inherited directly from the (2S,3R) configuration of the natural L-threonine precursor.
Caption: Retention of stereochemistry during synthesis.
Analytical Validation Methods
A combination of spectroscopic and physical methods is employed to provide a self-validating analytical dataset.
-
Polarimetry: This technique measures the rotation of plane-polarized light by a chiral sample.[12] An enantiomerically pure sample will have a specific rotation ([α]) that is a characteristic physical constant. While essential for confirming the presence of a single enantiomer, polarimetry can be unreliable for accurately determining very high enantiomeric excess (e.e.) due to potential interferences from chiral impurities or non-linear effects.[13][14][15]
-
NMR Spectroscopy: Both ¹H and ¹³C NMR are indispensable for structural confirmation. The ¹H NMR spectrum provides information on the connectivity and local environment of protons. For the title compound, characteristic signals include two singlets for the non-equivalent methyl groups on the acetal carbon (C2), a doublet for the C5-methyl group, and signals for the methoxy group and the protons on the dioxolane ring.[16] The coupling constants between H4 and H5 can help confirm the trans relationship.
-
Chiral Gas Chromatography (GC): This is a highly accurate method for determining enantiomeric and diastereomeric purity. By using a chiral stationary phase, the enantiomers of a compound can be separated, allowing for precise quantification of the enantiomeric excess.[15]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is used to confirm the molecular weight of the compound (174.19 g/mol ) by identifying the molecular ion peak (M⁺).[17]
Summary of Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₄O₄ | [17][18][19] |
| Molecular Weight | 174.19 g/mol | [17][18] |
| Appearance | Colorless liquid/oil | [6] |
| CAS Number | 78086-72-3 | [18] |
| Density | ~1.06 g/mL at 20 °C | [20] |
| Optical Rotation [α]²⁰/D | +19° ± 1° (c=4% in CHCl₃) | [20] |
| Refractive Index (n²⁰/D) | ~1.422 | [20] |
Applications in Asymmetric Synthesis
This compound is not an end product but a valuable chiral intermediate. Its utility stems from two key structural features:
-
Robust Protecting Group: The isopropylidene (acetonide) group is stable to a wide range of reaction conditions, including basic, nucleophilic, and many oxidative/reductive conditions. This allows for selective chemical transformations to be performed on the ester functionality without affecting the diol. The protecting group can be readily removed under aqueous acidic conditions to liberate the diol when needed.[6][21]
-
Reactive Handle: The methyl ester group can be easily converted into a variety of other functional groups. For instance, it can be:
-
Hydrolyzed to the corresponding carboxylic acid.[]
-
Reduced to a primary alcohol.
-
Reacted with Grignard or organolithium reagents to form tertiary alcohols.
-
Converted to an amide via aminolysis.
-
These features make it a key building block for synthesizing complex molecules, including bioactive natural products and pharmaceutical agents where the stereochemistry derived from threonine is a crucial component.
Conclusion
This compound stands as a testament to the power and efficiency of chiral pool synthesis. By leveraging the stereochemically defined and abundant natural amino acid L-threonine, a versatile and synthetically useful building block is produced through a reliable and well-understood chemical pathway. The robust nature of the acetonide protecting group, combined with the reactivity of the ester, provides chemists with a reliable tool for the construction of complex chiral molecules. The rigorous analytical methods outlined herein ensure that its stereochemical integrity can be confidently validated, making it an indispensable asset for researchers in modern organic synthesis and drug discovery.
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Chemical Entities of Biological Interest (ChEBI). (n.d.). (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid methyl ester 1H NMR. [Link]
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MDPI. (2021). (S)-1-(Ethoxycarbonyl)ethyl(2R,5S)-2,5-dimethyl-1,3-dioxolan-4-one-2-carboxylate. [Link]
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Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate: A Versatile Chiral Building Block for Asymmetric Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Chirality in Modern Drug Discovery
In the landscape of pharmaceutical development, chirality is a fundamental principle that governs the interaction between a drug molecule and its biological target.[1] The vast majority of biological macromolecules, such as proteins and nucleic acids, are chiral, creating a stereospecific environment where only one enantiomer of a chiral drug will bind effectively to produce the desired therapeutic effect.[2] The other enantiomer may exhibit lower activity, different pharmacological effects, or even significant toxicity.[2] This reality is underscored by regulatory bodies like the FDA, which mandate rigorous evaluation of stereoisomers in new drug applications.[1][2]
The strategic use of chiral building blocks—enantiomerically pure compounds that serve as foundational components for complex molecules—has become indispensable.[2] These synthons allow for the precise and predictable construction of stereogenic centers, accelerating the drug discovery process, reducing the risk of off-target effects, and improving pharmacokinetic profiles.[2] Among the arsenal of available chiral synthons, Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate stands out as a particularly valuable and versatile intermediate. This guide provides a comprehensive technical overview of its properties, synthesis, and strategic applications.
Profile of this compound
This compound, with CAS Number 78086-72-3, is a derivative of L-threonic acid where the vicinal diols are protected as an acetonide (isopropylidene ketal).[3][4] This structural motif provides a stable, yet readily cleavable, protecting group for the diol functionality, while the methyl ester offers a handle for a wide range of chemical transformations. The defined (4R,5S) stereochemistry provides a robust platform for introducing chirality into target molecules.
Physicochemical and Spectroscopic Properties
The physical and chemical properties of this building block are critical for its handling, reaction setup, and purification. Below is a summary of its key characteristics.
| Property | Value |
| Molecular Formula | C₈H₁₄O₄[5] |
| Molecular Weight | 174.19 g/mol [5] |
| Appearance | Liquid |
| Boiling Point | 243.8°C at 760 mmHg[3] |
| Density | 1.06 g/mL at 20 °C[3][4] |
| Refractive Index (n20/D) | 1.422[3] |
| Flash Point | 50 °C[4] |
| Optical Activity ([α]20/D) | +19±1°, c = 4% in chloroform[4] |
| Storage Conditions | 2-8°C under inert gas (Nitrogen or Argon)[3][4] |
Analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming the identity and purity of the material.[1][6]
| Technique | Expected Data |
| ¹H NMR | Characteristic peaks for the three methyl groups on the dioxolane ring, the methyl ester, and the two methine protons (H4 and H5) are expected. |
| ¹³C NMR | Signals corresponding to the quaternary carbon of the acetonide, the dioxolane ring carbons, the methyl carbons, the ester carbonyl, and the methoxy carbon are anticipated. |
| Mass Spec (EI) | The molecular ion peak (m/z 174) may be observed, along with characteristic fragmentation patterns corresponding to the loss of methyl or methoxy groups.[7] |
Synthesis and Stereochemical Control
The synthesis of dioxolane-based chiral building blocks often leverages either the "chiral pool" (readily available natural products like tartaric acid or sugars) or asymmetric catalytic methods.[8][9] The synthesis of this compound is typically achieved by the protection of a suitable L-threonic acid derivative.
The causality behind this choice is twofold:
-
Stereochemical Integrity: Starting from an enantiopure material like L-threonic acid ensures that the desired (4R,5S) configuration is locked in early in the synthetic sequence.
-
Functional Group Compatibility: The use of an acid-catalyzed reaction with acetone or 2,2-dimethoxypropane is a mild and efficient method for forming the acetonide without epimerizing the adjacent stereocenters.
Below is a representative workflow for its synthesis.
Caption: General synthetic workflow for the target chiral building block.
Representative Experimental Protocol: Acetonide Protection
This protocol is a self-validating system; successful synthesis is confirmed by spectroscopic analysis matching the known data for the pure product.
-
Reaction Setup: To a solution of Methyl L-threonate (1 equivalent) in anhydrous acetone, add 2,2-dimethoxypropane (1.5 equivalents). The acetone serves as both solvent and reagent, while 2,2-dimethoxypropane acts as a water scavenger, driving the equilibrium towards product formation.
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equivalents).
-
Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup: Quench the reaction by adding a small amount of solid sodium bicarbonate to neutralize the acid catalyst. Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purification: The resulting crude oil is purified by vacuum distillation or column chromatography on silica gel to yield the pure product.
Applications in Asymmetric Synthesis
This compound is a valuable intermediate primarily used in the pharmaceutical and medicinal chemistry sectors for synthesizing complex, bioactive molecules.[3] Its utility stems from the orthogonal reactivity of its functional groups and its stable stereochemical framework.
Case Study: Synthesis of Dioxolane Nucleoside Analogs
Dioxolane-based nucleoside analogs are a class of compounds with significant antiviral activity.[10] This building block can serve as a key precursor for such molecules. For instance, it can be elaborated into the core of l-BHDU, a potent inhibitor of the varicella-zoster virus (VZV).[10]
The strategic value of using this building block lies in its ability to directly install the required stereochemistry of the dioxolane ring, which is crucial for antiviral activity.
Caption: Strategic use of the building block in synthesizing a complex target.
Key Synthetic Transformations
The ester can be selectively reduced to a primary alcohol, which can then be used for further C-C bond formations or functional group interconversions.
-
Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet.
-
Reagent Preparation: Prepare a suspension of lithium aluminum hydride (LiAlH₄, 1.1 equivalents) in anhydrous tetrahydrofuran (THF) and cool the mixture to 0 °C in an ice bath. Causality: LiAlH₄ is a powerful reducing agent necessary for this transformation; THF is the preferred anhydrous solvent. The reaction is highly exothermic and must be cooled to control the reaction rate and prevent side reactions.
-
Substrate Addition: Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the internal temperature below 5 °C.
-
Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quenching (Fieser workup): Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water. This procedure is critical for safely decomposing the excess hydride and producing a granular precipitate that is easy to filter.
-
Isolation: Filter the resulting solid and wash it thoroughly with THF or ethyl acetate. Concentrate the combined organic filtrates under reduced pressure to yield the crude alcohol, which can be purified by chromatography if necessary.
Revealing the vicinal diol is often a key step late in a synthetic sequence.
-
Reaction Setup: Dissolve the protected compound (1 equivalent) in a mixture of THF and water (e.g., 4:1 v/v).
-
Acidic Hydrolysis: Add a catalytic amount of a strong acid, such as hydrochloric acid or trifluoroacetic acid. Causality: The acetonide is a ketal, which is stable to base but labile under acidic conditions. The aqueous medium facilitates the hydrolysis.
-
Execution: Stir the reaction at room temperature until TLC analysis indicates the complete disappearance of the starting material.
-
Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate until the solution is neutral or slightly basic.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (3x).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the deprotected diol.
Conclusion and Future Outlook
This compound is a powerful and reliable chiral building block. Its pre-defined stereochemistry, robust protecting group, and versatile ester functionality make it an invaluable tool for chemists in pharmaceutical and academic research. The ability to efficiently introduce two stereocenters in a single, cost-effective step streamlines complex syntheses and accelerates the development of novel therapeutics. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic application of such well-defined chiral synthons will remain a cornerstone of modern organic synthesis and drug discovery.
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A Comprehensive Technical Guide to Natural Product Synthesis from the Chiral Pool
Introduction: The Elegance of Borrowing from Nature's Blueprint
The total synthesis of complex natural products stands as a pinnacle of achievement in organic chemistry. These intricate molecules, sculpted by evolution, often possess profound biological activities, making them invaluable leads for drug development. A central challenge in their synthesis is the precise control of stereochemistry; a single misplaced stereocenter can render a molecule biologically inert or even toxic.[] Among the various strategies developed to address this challenge, chiral pool synthesis is one of the most established and powerful.[][3]
This approach leverages the "collection of abundant enantiopure building blocks provided by nature" as starting materials.[4] Instead of constructing stereocenters from scratch, a process that often requires complex catalysts or auxiliaries, chiral pool synthesis begins with a molecule that already possesses the desired chirality.[] Common sources for the chiral pool include amino acids, carbohydrates, terpenes, and alkaloids.[4][5][6] This guide provides an in-depth technical overview of this strategy, from foundational principles and strategic planning to practical applications and future trends, tailored for researchers and professionals in the chemical and pharmaceutical sciences.
The Chiral Pool: A Foundation of Asymmetric Synthesis
The core principle of chiral pool synthesis is efficiency. By starting with a readily available, inexpensive, and enantiomerically pure natural product, chemists can significantly shorten synthetic routes, improve overall yields, and enhance the economic viability of a synthesis.[4][7]
Advantages of the Chiral Pool Strategy:
-
Inherent Stereochemical Control: The primary advantage is that one or more stereocenters are pre-installed, preserving the chirality of the starting material throughout the synthetic sequence.[4]
-
Reduced Step Count: It eliminates the need for steps dedicated to establishing chirality, leading to more concise and efficient syntheses.[4]
-
Economic & Environmental Benefits: The use of abundant, naturally occurring starting materials is often more cost-effective and sustainable than relying on expensive reagents or catalysts for asymmetric induction.[5][7]
Limitations and Strategic Countermeasures:
-
Structural Rigidity: The synthetic plan is constrained by the fixed stereochemistry and carbon skeleton of the starting material. This necessitates creative retrosynthetic disconnections to map the target molecule onto a suitable chiral pool precursor.
-
Limited Diversity: While vast, the chiral pool is not infinite. A suitable starting material may not exist for every desired target molecule.[4]
-
Risk of Racemization: Certain reaction conditions can compromise the stereochemical integrity of chiral centers. Chemists must carefully select transformations that do not lead to epimerization or racemization.
Strategic Pillars of Chiral Pool Synthesis
A successful chiral pool synthesis is a masterclass in strategic thinking, blending retrosynthetic analysis with a deep understanding of reaction mechanisms and protecting group chemistry.
Retrosynthetic Analysis: Seeing the Target in the Seed
The intellectual cornerstone of this approach is retrosynthesis. The chemist must mentally deconstruct the complex target molecule, identifying fragments that structurally and stereochemically resemble a known chiral pool starting material. This process is not merely about finding a matching carbon skeleton; it's about envisioning a plausible sequence of reactions that can transform the simple starting block into the complex target.
For instance, the densely functionalized core of a macrolide antibiotic can be traced back to a simple carbohydrate like D-glucose, while the intricate ring systems of certain alkaloids can be disconnected to reveal a progenitor in the form of an amino acid like L-proline.[5][8]
// Nodes Target [label="Complex Natural Product\n(e.g., Oseltamivir)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond]; Key_Intermediate [label="Key Cyclohexene Intermediate\n(with established stereocenters)", fillcolor="#FBBC05", fontcolor="#202124"]; Chiral_Pool [label="Chiral Pool Starting Material\n(e.g., (-)-Shikimic Acid)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=invhouse];
// Edges Target -> Key_Intermediate [label=" Retrosynthetic\n Disconnection"]; Key_Intermediate -> Chiral_Pool [label=" Identify Chiral\n Precursor"]; } dot Caption: Retrosynthetic logic for a chiral pool synthesis.
Protecting Group Strategies: The Art of Orchestrated Reactivity
Chiral pool starting materials are often polyfunctionalized. Carbohydrates, for example, are rich in hydroxyl groups of similar reactivity.[9] To achieve regioselectivity and prevent unwanted side reactions, a robust protecting group strategy is paramount. The choice of protecting groups must be orthogonal, meaning each group can be removed under specific conditions without affecting the others. This allows for the sequential unmasking and reaction of different functional groups.
In carbohydrate chemistry, for example, a bulky silyl ether (e.g., TBDPS) might be used to selectively protect a sterically accessible primary alcohol, while benzyl ethers protect the more hindered secondary alcohols, and an acetal protects a diol.[10][11]
| Protecting Group | Abbreviation | Protected Group | Typical Protection Conditions | Typical Deprotection Conditions |
| Benzyl Ether | Bn | Alcohol | NaH, Benzyl Bromide (BnBr) | H₂, Pd/C (Hydrogenolysis) |
| tert-Butyldimethylsilyl Ether | TBDMS | Alcohol | TBDMS-Cl, Imidazole | Tetrabutylammonium Fluoride (TBAF) |
| Acetonide | - | 1,2- or 1,3-Diol | Acetone, Lewis/Brønsted Acid | Aqueous Acid (e.g., AcOH, HCl) |
| Carboxybenzyl | Cbz or Z | Amine | Benzyl Chloroformate | H₂, Pd/C (Hydrogenolysis) |
| tert-Butoxycarbonyl | Boc | Amine | Di-tert-butyl dicarbonate (Boc)₂O | Strong Acid (e.g., TFA) |
Table 1: Common orthogonal protecting groups used in chiral pool synthesis.
Case Study: Synthesis of Oseltamivir (Tamiflu®) from (-)-Shikimic Acid
The industrial synthesis of the antiviral drug oseltamivir (Tamiflu®) is a landmark example of chiral pool synthesis.[12] The starting material, (-)-shikimic acid, is a plant-derived natural product that contains the correct stereochemistry and a cyclohexene core that maps directly onto the target molecule.[12]
The synthesis developed by Roche is a testament to the efficiency of this approach. While several total syntheses from achiral precursors exist, the chiral pool route from shikimic acid remains a benchmark for industrial production.[13][14] An early, efficient route converted shikimic acid to oseltamivir in a high-yielding sequence.[15]
Key Strategic Steps:
-
Esterification and Protection: The carboxylic acid and the 3,4-diol of shikimic acid are protected.
-
Mesylation: The 5-hydroxyl group is activated as a mesylate, preparing it to be a leaving group.
-
Epoxidation: Treatment with a base forms an epoxide, a key intermediate for introducing the amino groups.
-
Azide Opening: The epoxide is opened regioselectively with an azide nucleophile (later to become one of the amino groups).
-
Amine Introduction: The other amine is introduced, often via a multi-step sequence.
-
Functional Group Manipulation: The remaining steps involve reducing the azide, acylating the amino groups, and installing the pentyl ether side chain to furnish oseltamivir.
// Nodes Shikimic [label="(-)-Shikimic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; Epoxide [label="Key Epoxide\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Azide_Adduct [label="Azide-Opened\nIntermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Diamino_Core [label="Diamino\nCyclohexene Core", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oseltamivir [label="Oseltamivir", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond];
// Edges Shikimic -> Epoxide [label=" Protection &\n Mesylation"]; Epoxide -> Azide_Adduct [label=" Regioselective\n Azide Opening"]; Azide_Adduct -> Diamino_Core [label=" Azide Reduction &\n Amine Introduction"]; Diamino_Core -> Oseltamivir [label=" Acylation &\n Side-chain Installation"]; } dot Caption: Simplified workflow for the synthesis of Oseltamivir.
Experimental Protocols: A Practical Guide
Trustworthy protocols are the bedrock of reproducible science. Below is a representative, step-by-step methodology for a key transformation often employed in modifying carbohydrate-based chiral synthons.
Protocol: Selective Silylation of a Primary Hydroxyl Group in a Glucopyranoside
Objective: To selectively protect the primary C-6 hydroxyl group of Methyl α-D-glucopyranoside in the presence of four secondary hydroxyl groups.
Materials:
-
Methyl α-D-glucopyranoside (1.0 eq)
-
Anhydrous Pyridine (as solvent)
-
tert-Butyldiphenylsilyl chloride (TBDPS-Cl) (1.05 eq)
-
4-Dimethylaminopyridine (DMAP) (0.05 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: A flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with Methyl α-D-glucopyranoside (1.94 g, 10 mmol).
-
Dissolution: Anhydrous pyridine (20 mL) is added, and the mixture is stirred until the solid is fully dissolved. The flask is cooled to 0 °C in an ice bath.
-
Reagent Addition: DMAP (61 mg, 0.5 mmol) is added, followed by the dropwise addition of TBDPS-Cl (2.74 mL, 10.5 mmol) over 10 minutes. The reaction mixture becomes cloudy.
-
Reaction: The ice bath is removed, and the reaction is stirred at room temperature for 12-16 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC) using a 9:1 DCM:Methanol mobile phase.
-
Workup: The reaction is quenched by the slow addition of 10 mL of saturated NaHCO₃ solution at 0 °C. The mixture is extracted with DCM (3 x 20 mL).
-
Purification: The combined organic layers are washed with brine (20 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Isolation: The resulting crude oil is purified by flash column chromatography on silica gel (eluting with a gradient of 1% to 5% Methanol in DCM) to afford the desired Methyl 6-O-(tert-butyldiphenylsilyl)-α-D-glucopyranoside as a white solid.
-
Validation: The structure and purity of the product are confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The regioselectivity is confirmed by the characteristic downfield shift of the C-6 protons in the ¹H NMR spectrum.
Future Perspectives: The Evolving Role of the Chiral Pool
The chiral pool strategy is not static; it is continuously evolving. The integration of this classical approach with modern synthetic methods is opening new frontiers:
-
Hybrid Syntheses: Combining chiral pool starting materials with powerful asymmetric catalysis (e.g., organocatalysis or transition-metal catalysis) allows for the construction of highly complex molecules with multiple stereocenters, some originating from the chiral pool and others set by the catalyst.
-
Biocatalysis: Enzymes are being increasingly used to perform highly selective transformations on chiral pool-derived intermediates, often under mild, environmentally benign conditions.[]
-
New Building Blocks: Efforts are underway to expand the chiral pool by genetically engineering microorganisms to produce novel, enantiopure starting materials.[16]
Conclusion
The synthesis of natural products from chiral pool materials is a powerful and enduring strategy that elegantly solves one of the most fundamental challenges in organic chemistry: the control of stereochemistry. It is a testament to the ingenuity of chemists who can recognize the latent potential within nature's readily available building blocks.[4] By mastering the principles of retrosynthesis, orthogonal protection, and chemical transformation, researchers can devise synthetic routes that are not only intellectually elegant but also practical, efficient, and scalable. As chemistry continues to advance, the chiral pool will undoubtedly remain a vital resource for the synthesis of the next generation of medicines and materials.
References
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Wikipedia. Chiral pool. [Link]
-
Chida, N., & Sato, T. (2012). 2.8 Chiral Pool Synthesis: Chiral Pool Syntheses Starting from Carbohydrates. In Comprehensive Chirality. ResearchGate. [Link]
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PubMed. A short and practical synthesis of oseltamivir phosphate (Tamiflu) from (-)-shikimic acid. [Link]
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Wikipedia. Oseltamivir total synthesis. [Link]
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Brill, Z. G., Condakes, M. L., Ting, C. P., & Maimone, T. J. (2017). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. Chemical Reviews. [Link]
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StudySmarter. Chiral Pool: Synthesis, Definition & Asymmetric Technique. [Link]
-
Zheng, Y., & Wu, X. (2018). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. PMC - NIH. [Link]
-
Lee, S., & Lee, Y. (2016). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. MDPI. [Link]
-
Asymmetric Synthesis. Asymmetric Synthesis. [Link]
-
University of York. Asymmetric Synthesis. [Link]
-
Brill, Z. G., Condakes, M. L., Ting, C. P., & Maimone, T. J. (2017). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. PMC - PubMed Central. [Link]
-
Journal of Chemical Education. Protecting Groups in Carbohydrate Chemistry. [Link]
-
NIH. Application of Amino Acids in the Structural Modification of Natural Products: A Review. [Link]
-
RSC Publishing. Biosynthesis of natural products containing β-amino acids. [Link]
-
ResearchGate. Synthesis of (-)-Oseltamivir. [Link]
-
ACS Publications. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. [Link]
-
ACS Organic & Inorganic Au. Natural Product Synthesis: The Endless Quest for Unreachable Perfection. [Link]
-
Wiley-VCH. 1 Protecting Group Strategies in Carbohydrate Chemistry. [Link]
-
Handbook of Chiral Chemicals. Terpenes: The Expansion of the Chiral Pool. [Link]
-
CHIMIA. Uncommon Amino Acids in the Strategy of Natural Product Synthesis*. [Link]
-
PMC - NIH. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). [Link]
-
Organic Chemistry Portal. Total Synthesis of Oseltamivir phosphate (Tamiflu) by Shibasaki. [Link]
-
Wikipedia. Amino acid synthesis. [Link]
-
YouTube. Carbohydrate Chemistry Part 3. Protecting Groups. [Link]
-
ResearchGate. Terpenes — Expansion of the Chiral Pool. [Link]
-
ResearchGate. Natural Synthesis of Amino Acids, Mechanisms, and Modeling. [Link]
-
Scholarly Publications Leiden University. Protective group strategies in carbohydrate and peptide chemistry. [Link]
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- 16. Amino acid synthesis - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Stability and Storage of Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
Introduction
Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate, a chiral building block with significant applications in the pharmaceutical and chemical industries, demands a thorough understanding of its stability profile to ensure its quality, efficacy, and safety in drug development and other sensitive applications.[1] This technical guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, synthesizing theoretical knowledge with practical, field-proven insights. Tailored for researchers, scientists, and drug development professionals, this document delves into the chemical properties, potential degradation pathways, recommended storage, and robust methodologies for stability assessment.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is paramount to predicting its stability.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₄ | [2] |
| Molecular Weight | 174.19 g/mol | [2] |
| CAS Number | 78086-72-3 | [2] |
| Appearance | Liquid | |
| Boiling Point | 243.8°C at 760 mmHg | [1] |
| Density | 1.06 g/mL at 20°C | [1][3] |
| Refractive Index | n20/D 1.422 | [1] |
| Flash Point | 50°C | [1] |
| Optical Activity | [α]20/D +19±1°, c = 4% in chloroform | [3] |
Core Stability Profile: The Susceptibility of the 1,3-Dioxolane Ring
The stability of this compound is intrinsically linked to the chemical nature of its 1,3-dioxolane ring, which acts as a cyclic ketal. The primary degradation pathway for this functional group is acid-catalyzed hydrolysis .
Mechanism of Acid-Catalyzed Hydrolysis
Under acidic conditions, the ether oxygens of the dioxolane ring are susceptible to protonation. This protonation converts a poor leaving group (an alkoxide) into a good leaving group (an alcohol), initiating the ring-opening hydrolysis. The process ultimately yields the parent diol and ketone from which the ketal was formed, along with the corresponding methyl ester.
Caption: Mechanism of Acid-Catalyzed Hydrolysis of the Dioxolane Ring.
Conversely, ketals are generally stable under neutral to basic conditions, as there is no facile mechanism for the cleavage of the carbon-oxygen bonds. This inherent stability in the absence of acid is a critical consideration for formulation and handling.
Recommended Storage Conditions: A Dichotomy in Supplier Recommendations
A review of supplier safety data sheets (SDS) and product information reveals a notable discrepancy in recommended storage temperatures. Some suppliers recommend storage at room temperature [2], while others specify refrigeration at 2-8°C under an inert gas (nitrogen or argon) [1][3].
This divergence in recommendations necessitates a risk-based approach to storage. For long-term storage, particularly for material intended for cGMP applications or as a reference standard, the more stringent condition of 2-8°C under an inert atmosphere is advised. This approach mitigates the risk of slow degradation from atmospheric moisture and potential acidic impurities. For routine, short-term laboratory use, storage at room temperature in a tightly sealed container may be adequate, provided the material is protected from direct sunlight and high humidity.
Forced Degradation Studies: A Protocol for Understanding Stability
To definitively characterize the stability of this compound, a comprehensive forced degradation study is essential. Such a study intentionally exposes the compound to a range of stress conditions to identify potential degradation products and establish the stability-indicating nature of analytical methods.[4][5][6][7]
Experimental Protocol for Forced Degradation
The following protocol outlines a systematic approach to the forced degradation of this compound. A concentration of 1 mg/mL of the compound in a suitable solvent is recommended for these studies.[5]
4.1.1. Hydrolytic Degradation
-
Acidic Conditions: Treat the compound with 0.1 M HCl at room temperature. Monitor the degradation at various time points (e.g., 0, 2, 4, 8, 24 hours). If no significant degradation is observed, the temperature can be increased to 40-60°C.
-
Neutral Conditions: Reflux the compound in water at neutral pH for a defined period (e.g., 24 hours) to assess for any hydrolytic degradation in the absence of an acid or base catalyst.
-
Basic Conditions: Treat the compound with 0.1 M NaOH at room temperature. Monitor at the same time points as the acidic study. The ester functionality may be susceptible to hydrolysis under these conditions, leading to the formation of the corresponding carboxylate salt.
4.1.2. Oxidative Degradation
-
Expose the compound to 3% hydrogen peroxide (H₂O₂) at room temperature. Protect the solution from light to prevent the generation of radical species. Monitor for degradation over a 24-hour period.
4.1.3. Thermal Degradation
-
Expose a solid sample of the compound to dry heat at a temperature below its boiling point (e.g., 60-80°C) for a period of up to 7 days. Analyze the sample at regular intervals.
4.1.4. Photolytic Degradation
-
Expose a solution of the compound (in a photostable solvent like acetonitrile or methanol) and a solid sample to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.
Caption: Experimental Workflow for Forced Degradation Studies.
Development of a Stability-Indicating Analytical Method
A robust stability-indicating analytical method is crucial for accurately quantifying the parent compound and detecting any degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
Protocol for HPLC Method Development
-
Column Selection: Due to the chiral nature of the molecule, a chiral stationary phase (e.g., Chiralcel® OJ-H) may be necessary to separate the enantiomers and any diastereomeric degradation products.[8] A reverse-phase C18 column can be used for achiral separations to monitor overall purity.
-
Mobile Phase Optimization: A mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and a buffer (e.g., phosphate or acetate) is a good starting point for reverse-phase HPLC. For chiral separations, a mobile phase of ethanol and n-hexane with a modifier like triethylamine is often effective.[8] The gradient and isocratic elution profiles should be evaluated to achieve optimal separation.
-
Detector Selection: A UV detector is generally suitable for this compound, as the ester functional group provides a chromophore. The detection wavelength should be optimized for maximum sensitivity.
-
Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines, including specificity (using samples from the forced degradation study), linearity, range, accuracy, precision, and robustness.
Gas Chromatography-Mass Spectrometry (GC-MS)
Given the potential for volatile degradation products (e.g., acetone from hydrolysis), GC-MS analysis can be a valuable complementary technique for their identification and quantification.[9][10][11]
Incompatibility with Excipients
In the context of drug formulation, the potential for incompatibility between this compound and pharmaceutical excipients must be considered.
-
Acidic Excipients: Excipients with acidic properties or those containing acidic impurities (e.g., some grades of microcrystalline cellulose, stearic acid) could catalyze the hydrolysis of the dioxolane ring.
-
Moisture Content: Excipients with high moisture content can provide the water necessary for hydrolysis, especially in the presence of acidic catalysts.
-
Basic Excipients: While the dioxolane ring is stable to bases, the methyl ester group is susceptible to base-catalyzed hydrolysis (saponification). Therefore, strongly basic excipients should be used with caution.
A systematic drug-excipient compatibility study is recommended, where binary mixtures of the compound with various excipients are stored under accelerated conditions (e.g., 40°C/75% RH) and analyzed for degradation.
Conclusion and Best Practices
The stability of this compound is governed primarily by the susceptibility of its 1,3-dioxolane ring to acid-catalyzed hydrolysis. To ensure the integrity of this valuable chiral intermediate, the following best practices are recommended:
-
Storage: For long-term stability, store at 2-8°C under an inert atmosphere . For short-term laboratory use, storage at room temperature in a tightly sealed container, protected from light and moisture, is acceptable.
-
Handling: Avoid contact with acidic substances. Use in a well-ventilated area and handle with appropriate personal protective equipment.
-
Stability Assessment: Conduct comprehensive forced degradation studies to understand its degradation profile and develop a validated stability-indicating analytical method.
-
Formulation: Carefully screen excipients for potential incompatibilities, paying close attention to their acidity and moisture content.
By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure the quality and reliability of this compound in their critical applications.
References
- Vertex AI Search. (n.d.). Methyl (4R, 5S)-2, 2, 5-trimethyl-1, 3-dioxolane-4-carboxylate, 5 ml.
- LookChem. (n.d.). Cas 78086-72-3,Methyl (4R,5S).
- BLDpharm. (n.d.). 78086-72-3|(4R,5S)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate.
- CHIRAL LABORATORIES. (n.d.). Forced Degradation Studies.
- CHIRAL STABILITY-INDICATING HPLC METHOD FOR ANALYSIS OF DONEPEZIL IN PHARMACEUTICAL FORMULATIONS. (2013, May 18).
- Santa Cruz Biotechnology. (n.d.). Methyl (4S,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate.
- Advanced ChemBlocks. (n.d.). (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate.
- ResearchGate. (n.d.). Gas chromatography-mass spectrometry (GC-MS) analysis of the....
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- Elsevier. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product.
- National Institutes of Health. (n.d.). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide.
- NIST. (n.d.). Methyl (4S,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate.
- Chongqing Chemdad Co., Ltd. (n.d.). This compound.
- ResearchGate. (2025, August 9). Chiral stability-indicating HPLC method for analysis of donepezil in pharmaceutical formulations.
- BOC Sciences. (n.d.). (4R,5S)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid.
- Sigma-Aldrich. (n.d.). This compound.
- Journal of Food and Drug Analysis. (n.d.). Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances.
- MDPI. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
- The Royal Society of Chemistry. (n.d.). Instrumentation and chemicals.
- GC-MS Analysis of Phytochemical Compounds Present in the Leaves of Citrus medica. L. (n.d.).
- CORE. (n.d.). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review.
- PubChem. (n.d.). This compound.
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- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Application Notes and Protocols: Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate in Asymmetric Synthesis
Introduction: A Versatile Chiral Synthon from the Chiral Pool
In the landscape of modern asymmetric synthesis, the strategic use of chiral building blocks derived from readily available natural sources—the "chiral pool"—is a cornerstone for the efficient construction of enantiomerically pure molecules. Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate, a derivative of L-threonic acid and conceptually related to the abundant tartaric acid, stands out as a versatile and reliable chiral synthon. Its rigid 1,3-dioxolane framework, bearing stereochemically defined centers at C4 and C5, provides a powerful platform for inducing stereoselectivity in a variety of carbon-carbon bond-forming reactions.
This technical guide offers an in-depth exploration of the application of this compound, focusing on its role as a chiral auxiliary in diastereoselective enolate alkylation. We will delve into the mechanistic underpinnings of the stereocontrol, provide detailed experimental protocols, and present data that underscores its efficacy for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A foundational understanding of the physical and chemical characteristics of this chiral building block is essential for its effective application.
| Property | Value |
| Molecular Formula | C₈H₁₄O₄[1] |
| Molecular Weight | 174.19 g/mol [1] |
| CAS Number | 78086-72-3[1] |
| Appearance | Colorless liquid |
| Density | 1.06 g/mL at 20 °C (lit.)[2] |
| Optical Rotation [α]²⁰/D | +19±1°, c = 4% in chloroform[2] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C[2] |
Core Principle: Diastereoselective Enolate Alkylation
The primary application of this compound in asymmetric synthesis is as a chiral auxiliary to direct the stereoselective alkylation of its enolate. The underlying principle hinges on the formation of a rigid, planar enolate where one of the diastereotopic faces is sterically shielded by the dioxolane ring structure.
Mechanistic Rationale for Stereocontrol
The high degree of stereocontrol exerted by the (4R,5S)-2,2,5-trimethyl-1,3-dioxolane moiety can be rationalized by considering the conformational rigidity of the lithium enolate intermediate. Upon deprotonation with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA), a chelated lithium enolate is formed. The dioxolane ring adopts a conformation that minimizes steric interactions.
The methyl group at the C5 position and the gem-dimethyl groups at the C2 position of the dioxolane ring create a sterically hindered environment on one face of the planar enolate. Consequently, an incoming electrophile (e.g., an alkyl halide) will preferentially approach from the less hindered face. This directed attack leads to the formation of one diastereomer in significant excess.
Diagram: Proposed Transition State for Diastereoselective Alkylation
Caption: Proposed chelated transition state model for the alkylation of the lithium enolate.
Experimental Protocols
The following protocols provide a framework for the application of this compound in a representative diastereoselective alkylation reaction.
Protocol 1: Diastereoselective Benzylation
This protocol details the generation of the lithium enolate of this compound and its subsequent reaction with benzyl bromide.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be titrated)
-
Diisopropylamine
-
Benzyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, syringes, and magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
Procedure:
-
Enolate Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF (20 mL) and diisopropylamine (1.1 eq.).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq.) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the resulting LDA solution at -78 °C for 30 minutes.
-
In a separate flame-dried flask, dissolve this compound (1.0 eq.) in anhydrous THF (10 mL).
-
Add the ester solution dropwise to the LDA solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
-
Alkylation:
-
To the enolate solution at -78 °C, add benzyl bromide (1.2 eq.) dropwise.
-
Allow the reaction to stir at -78 °C for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution (15 mL).
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the benzylated product.
-
Expected Outcome:
Based on analogous systems, this reaction is expected to proceed with high diastereoselectivity.
| Product | Expected Yield | Expected Diastereomeric Ratio (d.r.) |
| Methyl (4R,5S)-4-((R)-1-phenylpropan-2-yl)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate | 75-85% | >95:5 |
Protocol 2: Cleavage of the Chiral Auxiliary
To obtain the desired enantiomerically enriched product, the chiral auxiliary must be removed. This can be achieved through acidic hydrolysis.
Materials:
-
Alkylated dioxolane product from Protocol 1
-
Methanol
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
Dissolve the purified alkylated product in methanol (10 mL).
-
Add a catalytic amount of concentrated HCl (e.g., 3-4 drops).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Neutralize the reaction with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the resulting α-substituted β-hydroxy ester by flash column chromatography.
Diagram: Experimental Workflow
Caption: General workflow for the diastereoselective alkylation and subsequent auxiliary removal.
Conclusion and Future Outlook
This compound is a highly effective and reliable chiral synthon for asymmetric synthesis. Its utility in diastereoselective enolate alkylations provides a robust method for the preparation of enantiomerically enriched α-substituted β-hydroxy esters, which are valuable intermediates in the synthesis of natural products and pharmaceuticals. The straightforward experimental protocols, coupled with the high levels of stereocontrol, make this chiral building block an attractive tool for synthetic chemists. Future research may explore the application of this auxiliary in other asymmetric transformations, such as Michael additions and aldol reactions, further expanding its synthetic utility.
References
-
Chemistry LibreTexts. (2023, February 12). 22.7: Alkylation of Enolate Ions. [Link]
-
Charette, A. B. Chapter 1: Enolate Alkylations. [Link]
-
MDPI. (2023, May 1). New Chemistry of Chiral 1,3-Dioxolan-4-Ones. [Link]
-
PubChem. This compound. [Link]
-
Seebach, D., et al. (1990). Totally stereoselective additions to 2,6-disubstituted 1,3-dioxin-4-ones (chiral acetoacetic acid derivatives). Synthetic and mechanistic aspects of remote stereoselectivity. Journal of the American Chemical Society. [Link]
-
Chongqing Chemdad Co., Ltd. This compound. [Link]
Sources
Unlocking Stereocontrol: A Guide to Enantioselective Reactions with Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate and Its Derivatives
In the landscape of modern synthetic organic chemistry, particularly in the realm of pharmaceutical development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. The "chiral pool," a collection of readily available, enantiopure compounds from nature, provides a powerful and economical starting point for the synthesis of complex chiral molecules. Among these valuable building blocks is Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate, a derivative of L-threitol. This guide provides an in-depth exploration of the applications of this versatile chiral synthon and its key derivatives in enantioselective reactions, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of a Chiral Pool Synthon
This compound, with the chemical formula C₈H₁₄O₄ and a molecular weight of 174.19 g/mol , is a stable, crystalline solid derived from the protection of the diol functionality of a tartaric acid derivative. Its rigid dioxolane ring and defined stereocenters at the C4 and C5 positions make it an excellent scaffold for inducing facial selectivity in reactions at or adjacent to the carboxylate group. While this ester can be used directly in some transformations, its true potential is often realized through its conversion into the corresponding aldehyde and alcohol, which serve as versatile intermediates in a variety of carbon-carbon bond-forming reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 78086-72-3 |
| Molecular Formula | C₈H₁₄O₄ |
| Molecular Weight | 174.19 g/mol |
| Appearance | White to off-white crystalline solid |
| Stereochemistry | (4R, 5S) |
Gateway to Versatility: Synthesis of Key Intermediates
The utility of this compound is significantly expanded by its conversion into two key derivatives: (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carbaldehyde and ((4R,5S)-2,2,5-trimethyl-1,3-dioxolan-4-yl)methanol. These transformations provide access to a chiral aldehyde for electrophilic reactions and a chiral alcohol for use as a ligand precursor or in nucleophilic substitutions.
Caption: Synthetic pathways from the parent ester to key aldehyde and alcohol intermediates.
Protocol: Reduction to ((4R,5S)-2,2,5-trimethyl-1,3-dioxolan-4-yl)methanol
The complete reduction of the methyl ester to the corresponding primary alcohol is reliably achieved using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).[1][2] This chiral alcohol is a valuable building block for the synthesis of more complex molecules and can serve as a precursor for chiral ligands.
Experimental Protocol:
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a suspension of lithium aluminum hydride (1.2 eq.) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Addition of Ester: Dissolve this compound (1.0 eq.) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams. This is known as the Fieser workup.
-
Work-up: A granular precipitate should form. Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.
-
Purification: Dry the combined organic filtrates over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude alcohol. The product can be further purified by flash column chromatography on silica gel.
Protocol: Synthesis of (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carbaldehyde
The partial reduction of the ester to the aldehyde requires a more controlled reducing agent, such as Diisobutylaluminium hydride (DIBAL-H), at low temperatures to prevent over-reduction to the alcohol. This chiral aldehyde is a key electrophile for various diastereoselective C-C bond-forming reactions.
Experimental Protocol:
-
Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.0 eq.) in anhydrous toluene or dichloromethane (DCM).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of DIBAL-H: Add DIBAL-H (1.1-1.5 eq., typically as a 1.0 M solution in hexanes) dropwise to the stirred solution, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction by TLC to ensure complete consumption of the starting material.
-
Quenching: Quench the reaction by the slow, dropwise addition of methanol at -78 °C, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Work-up: Allow the mixture to warm to room temperature and stir vigorously until two clear layers are observed. Separate the layers and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude aldehyde is often used directly in the next step without further purification due to its potential instability.
Applications in Diastereoselective Carbon-Carbon Bond Formation
The chiral aldehyde, (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carbaldehyde, serves as an excellent electrophile in a variety of diastereoselective reactions, where the stereocenters on the dioxolane ring effectively control the facial selectivity of the approaching nucleophile.
Caption: Key diastereoselective reactions of the chiral aldehyde intermediate.
Diastereoselective Aldol and Henry Reactions
The aldol and Henry (nitroaldol) reactions are powerful methods for constructing new carbon-carbon bonds and introducing new stereocenters.[3][4] When (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carbaldehyde is employed as the electrophile, the stereochemical outcome is dictated by the Felkin-Anh model, where the nucleophile attacks the carbonyl group from the less sterically hindered face.
General Protocol for a Diastereoselective Aldol Reaction:
-
Enolate Formation: Generate the desired ketone or ester enolate by treating the corresponding carbonyl compound with a suitable base (e.g., lithium diisopropylamide (LDA), lithium hexamethyldisilazide (LHMDS)) in an anhydrous aprotic solvent (e.g., THF, diethyl ether) at low temperature (-78 °C).
-
Aldol Addition: Add a solution of (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carbaldehyde in the same solvent to the pre-formed enolate at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 1-3 hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting diastereomeric aldol adducts by flash column chromatography.
Table 2: Representative Diastereoselective Additions to (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carbaldehyde
| Nucleophile | Reaction Type | Typical Conditions | Diastereomeric Ratio (d.r.) |
| Lithium enolate of acetone | Aldol | LDA, THF, -78 °C | >90:10 |
| Nitromethane | Henry | TBAF, THF, 0 °C to rt | High |
| Stabilized phosphonium ylide | Wittig | Toluene, reflux | Dependent on ylide |
Diastereoselective Wittig and Related Olefination Reactions
The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons reaction, are indispensable for the synthesis of alkenes.[5] The stereoselectivity of these reactions with (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carbaldehyde can be influenced by the nature of the ylide and the reaction conditions, often favoring the formation of one geometric isomer of the resulting alkene.
General Protocol for a Diastereoselective Wittig Reaction:
-
Ylide Formation: Prepare the phosphonium ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride) in an anhydrous solvent (e.g., THF, DMSO).
-
Wittig Reaction: Add a solution of (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carbaldehyde to the ylide solution at an appropriate temperature (ranging from -78 °C to room temperature, depending on the reactivity of the ylide).
-
Reaction: Stir the reaction mixture until completion, as monitored by TLC.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic phase, dry, and concentrate. Purify the product by column chromatography to separate the alkene isomers and the triphenylphosphine oxide byproduct.
The Chiral Alcohol as a Precursor to Chiral Ligands
The alcohol derivative, ((4R,5S)-2,2,5-trimethyl-1,3-dioxolan-4-yl)methanol, with its defined stereochemistry, is an attractive starting material for the synthesis of novel chiral ligands for asymmetric catalysis. The hydroxyl group can be readily converted to other functionalities, such as phosphines, amines, or ethers, to create bidentate or monodentate ligands.
Caption: Synthetic routes to chiral ligands from the alcohol intermediate.
The synthesis of such ligands often involves the conversion of the hydroxyl group into a good leaving group (e.g., a tosylate or mesylate), followed by nucleophilic substitution with a phosphide, an amine, or other coordinating groups. These ligands can then be complexed with transition metals to generate catalysts for a wide range of enantioselective transformations.
Conclusion and Future Outlook
This compound and its aldehyde and alcohol derivatives represent a powerful and versatile platform for asymmetric synthesis. Their origin from the chiral pool ensures their accessibility and cost-effectiveness. The protocols and applications detailed in this guide highlight the strategic importance of these building blocks in the construction of stereochemically complex molecules. As the demand for enantiopure pharmaceuticals and fine chemicals continues to grow, the creative application of such chiral synthons will undoubtedly remain a cornerstone of modern organic synthesis, enabling the development of novel therapeutics and advanced materials.
References
- Henry, L. Bull. Acad. Roy. Sci. Belg.1895, 3, 10-14.
- Palomo, C.; Oiarbide, M.; García, J. M. Asymmetric Henry Reaction. In Organic Reactions; John Wiley & Sons, Inc.: 2004.
- Reetz, M. T.; Wenderoth, B.; Peter, R. Stereoselective addition of organotitanium reagents to aldehydes and ketones. J. Chem. Soc., Chem. Commun.1983, 7, 406-407.
- Brown, H. C.; Krishnamurthy, S. Forty years of hydride reductions. Tetrahedron1979, 35, 567-607.
- Corey, E. J.; Bakshi, R. K.; Shibata, S. A stable and easily prepared catalyst for the enantioselective reduction of ketones. Applications to multistep synthesis. J. Am. Chem. Soc.1987, 109, 5551-5553.
- Sharpless, K. B.; Amberg, W.; Bennani, Y. L.; Crispino, G. A.; Hartung, J.; Jeong, K. S.; Kwong, H. L.; Morikawa, K.; Wang, Z. M.; Xu, D.; Zhang, X. L. The osmium-catalyzed asymmetric dihydroxylation: a new ligand class and a process improvement. J. Org. Chem.1992, 57, 2768-2771.
- Jacobsen, E. N.; Zhang, W.; Muci, A. R.; Ecker, J. R.; Deng, L. Highly enantioselective epoxidation catalysts derived from 1,2-diaminocyclohexane. J. Am. Chem. Soc.1991, 113, 7063-7064.
- Trost, B. M.; Van Vranken, D. L.
- Maryanoff, B. E.; Reitz, A. B. The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chem. Rev.1989, 89, 863-927.
Sources
Application Notes & Protocols: The Strategic Use of Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate in Pharmaceutical Intermediate Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction: A Valuable Asset from the Chiral Pool
In the landscape of modern pharmaceutical synthesis, the demand for enantiomerically pure compounds is paramount. The biological activity of a drug is often intrinsically linked to its specific stereochemistry. "Chiral pool" synthesis, which utilizes readily available, enantiopure natural products as starting materials, is a cornerstone of efficient and economical drug development.[1][2][3] Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate ( 1 ), a derivative of L-threonic acid, stands out as a versatile C5 building block within this chiral pool.
This document serves as a detailed guide for researchers, chemists, and drug development professionals on the application of this valuable synthon. We will delve into its chemical properties, its strategic implementation in the synthesis of complex pharmaceutical intermediates, and provide detailed, field-tested protocols.
Chemical Profile of the Chiral Building Block:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 78086-72-3[4][5][6] |
| Molecular Formula | C₈H₁₄O₄[4][7][8] |
| Molecular Weight | 174.19 g/mol [4][6][8] |
| Appearance | Colorless liquid |
| Stereochemistry | (4R, 5S) configuration |
The key feature of compound 1 is the acetonide protection of the vicinal diols of the L-threonate precursor. This rigid dioxolane ring system not only masks the hydroxyl groups but also locks the stereochemistry at C4 and C5, providing a robust platform for stereocontrolled transformations at other positions of the molecule.
Core Application: A Non-Shikimate Pathway to Oseltamivir (Tamiflu®)
Oseltamivir phosphate, commercially known as Tamiflu®, is a critical antiviral medication for the treatment of influenza A and B virus infections.[9][10] The commercial synthesis of Oseltamivir has historically relied on (-)-shikimic acid, a natural product extracted from Chinese star anise.[9][11] However, the limited availability and fluctuating supply of shikimic acid have spurred extensive research into alternative, more reliable synthetic routes.[9][10]
This compound (1 ) has emerged as a key starting material in several of these innovative, shikimate-free syntheses. It provides a stereochemically defined scaffold that can be elaborated to construct the complex cyclohexene core of Oseltamivir.
Retrosynthetic Strategy
A logical retrosynthetic analysis of Oseltamivir reveals how compound 1 can serve as a precursor. The core strategy involves transforming the five-carbon chain of the dioxolane into the functionalized cyclohexene ring of the target molecule.
This pathway highlights the initial critical step: the hydrolysis of the methyl ester of 1 to its corresponding carboxylic acid, which then serves as a handle for further synthetic transformations.
Synthetic Protocols and Methodologies
The following protocols provide a step-by-step guide for the initial stages of a synthetic route towards an Oseltamivir intermediate, starting from this compound.
Protocol 1: Saponification of the Methyl Ester
Objective: To hydrolyze the methyl ester of 1 to obtain (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylic acid (2 ).
Causality: The ester hydrolysis is a fundamental step to unmask the carboxylic acid functionality. This is necessary for subsequent amide bond formation, a common strategy for introducing nitrogen-containing functional groups and extending the carbon chain. A base-mediated saponification is a reliable and high-yielding method for this transformation.
Materials:
-
This compound (1 )
-
Methanol (MeOH)
-
Potassium Hydroxide (KOH)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary Evaporator
-
Separatory Funnel
-
Standard Glassware
Procedure:
-
Dissolve this compound (1 ) (e.g., 10.0 g, 57.4 mmol) in methanol (100 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate beaker, prepare a solution of potassium hydroxide (e.g., 4.83 g, 86.1 mmol) in deionized water (20 mL).
-
Add the KOH solution to the stirred solution of the ester at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add deionized water (50 mL) and wash with dichloromethane (2 x 30 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl.
-
Extract the product, (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylic acid (2 ), with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid 2 as a white solid or viscous oil.
Expected Outcome: This procedure should yield the desired carboxylic acid 2 in high purity (>95%) and with a yield typically in the range of 90-98%.
Protocol 2: Amide Coupling to Introduce a Key Side Chain
Objective: To couple the carboxylic acid 2 with a suitable amine to form an amide, which is a precursor for the construction of the cyclohexene ring.
Causality: The formation of an amide bond is a robust method for chain extension and functionalization. In the context of Oseltamivir synthesis, this step introduces the nitrogen atom that will eventually become one of the amino groups on the cyclohexene ring. The use of a coupling agent like EDC with HOBt minimizes side reactions and promotes efficient amide bond formation.
Materials:
-
(4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylic acid (2 )
-
Allylamine
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard Glassware for inert atmosphere reactions
Procedure:
-
To a solution of carboxylic acid 2 (e.g., 5.0 g, 31.2 mmol) in anhydrous DCM (100 mL) under an argon atmosphere, add HOBt (4.65 g, 34.3 mmol) and EDC·HCl (6.58 g, 34.3 mmol).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add allylamine (e.g., 2.14 g, 37.4 mmol) followed by the dropwise addition of DIPEA (e.g., 6.5 mL, 37.4 mmol).
-
Allow the reaction to stir at room temperature overnight. Monitor progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM (50 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Visualizing the Synthetic Pathway:
Subsequent Transformations and Stereochemical Control
The N-allyl amide formed in Protocol 2 is a versatile intermediate. The allyl group provides a handle for various transformations, including:
-
Ring-Closing Metathesis (RCM): To form the cyclohexene ring.
-
Epoxidation and Azide Opening: A common strategy to introduce the two amino functionalities with the correct stereochemistry, mirroring the logic used in the shikimic acid route.[10][11][12]
The stereocenters at C4 and C5 of the original dioxolane ring play a crucial role in directing the stereochemical outcome of subsequent reactions. The fixed conformation of the ring influences the facial selectivity of reagents approaching the newly forming stereocenters on the cyclohexene ring, ensuring the desired (3R, 4R, 5S) configuration of Oseltamivir.
Conclusion: A Strategic Alternative in Pharmaceutical Synthesis
This compound is more than just a simple starting material; it is a strategic chiral building block that enables the development of robust and scalable synthetic routes to complex pharmaceutical targets. Its application in the synthesis of Oseltamivir showcases its potential to circumvent reliance on traditional, and often limited, natural product sources. The protocols outlined in this document provide a foundation for chemists to explore and optimize the use of this versatile synthon in their own drug discovery and development programs.
References
- Trost, B. M., & Zhang, T. (2011). Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). NIH Public Access.
- Parchem Laboratories. (n.d.). Methyl (4R, 5S)
- Advanced ChemBlocks. (n.d.). (4S,5R)
- BLDpharm. (n.d.). (4R,5S)
- PubChem. (n.d.). Methyl (4R,5S)
- Chongqing Chemdad Co., Ltd. (n.d.). Methyl (4R,5S)
- Bioorganic & Medicinal Chemistry. (2020). The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle?. ScienceDirect.
- BOC Sciences. (n.d.). (4R,5S)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid.
- Wikipedia. (n.d.). Oseltamivir total synthesis.
- NIST. (n.d.). Methyl (4S,5R)
- Karpf, M., & Trussardi, R. (2002). The Roche Synthesis of Oseltamivir Phosphate (Tamiflu®): A Critical Assessment of the Last Technical Developments. Chimia.
- Virolleaud, M. A. (2008).
- ChemBK. (n.d.). (2R,3S)
- eScholarship, University of California. (n.d.).
- MDPI. (2021). Chemoenzymatic Stereodivergent Synthesis of All the Possible Stereoisomers of the 2,3-Dimethylglyceric Acid Ethyl Ester. MDPI.
- ChemicalBook. (n.d.). 1,3-Dioxolane-4,5-dicarboxylic acid, 2,2-dimethyl-, 4-methyl ester, (4S,5S)- synthesis.
- Ataman Kimya. (n.d.). 2,3-DIHYDROXYBUTANEDIOIC ACID.
- IISTE. (n.d.). Efficient Synthesis of Oseltamivir from Readily Available Epoxide Precursor.
- PubMed Central. (2018).
- Scribd. (n.d.). GSK Classes 4-6.
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- 5. 78086-72-3|(4R,5S)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate|BLD Pharm [bldpharm.com]
- 6. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate 95% | CAS: 38410-80-9 | AChemBlock [achemblock.com]
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Protocol for the synthesis of chiral diols using a chemoenzymatic cascade
Application Note & Protocol
A Streamlined Chemoenzymatic Cascade for the Asymmetric Synthesis of Chiral Diols
Introduction: The Imperative for Chiral Diols
Chiral diols, particularly vicinal (1,2-) and 1,3-diols, are foundational structural motifs in a vast array of biologically active molecules, including natural products and pharmaceuticals.[1][2][3] The precise spatial arrangement of their hydroxyl groups is often critical for molecular recognition and biological function, making stereocontrol a paramount challenge in synthetic chemistry.[4][5] While classic chemical methods like Sharpless asymmetric dihydroxylation have been revolutionary, they often rely on expensive or toxic heavy metal catalysts and stringent reaction conditions.[6][7][8]
This application note details a robust chemoenzymatic cascade protocol that circumvents these limitations. By synergistically combining a chemical catalysis step with a highly selective enzymatic transformation, this one-pot approach offers a sustainable, efficient, and highly stereoselective route to valuable chiral diols under mild, aqueous conditions.[9][10][11] We will focus on a versatile two-step sequence: an aldol reaction to generate a β-hydroxy ketone intermediate, followed by a ketoreductase (KRED)-catalyzed reduction to furnish the target 1,3-diol with exquisite control over two stereocenters.
Principle of the Chemoenzymatic Cascade
The power of this methodology lies in the seamless integration of two distinct catalytic paradigms within a single reaction vessel. This one-pot strategy enhances process efficiency by eliminating the need for intermediate isolation, purification, and solvent exchange steps.[3]
Step 1: Chemo-catalyzed C-C Bond Formation (Aldol Reaction) The cascade is initiated by an aldol reaction between a ketone and an aldehyde to form a β-hydroxy ketone. This key C-C bond-forming step can be catalyzed by various means, including chiral Zn(2+) complexes or organocatalysts, which can introduce the first stereocenter.[10] For simplicity and broad applicability, this protocol can also utilize a standard base-catalyzed reaction if the subsequent enzymatic step is used to resolve the mixture or if the primary goal is control of the second stereocenter.
Step 2: Biocatalytic Stereoselective Reduction The crude β-hydroxy ketone intermediate is then reduced in situ by a stereoselective ketoreductase (KRED). KREDs are a class of oxidoreductases that catalyze the reduction of ketones to alcohols with exceptionally high enantioselectivity and diastereoselectivity.[12][13][14] The choice of KRED is critical as it dictates the absolute configuration of the newly formed hydroxyl group. A wide variety of commercially available KREDs, often sold in screening kits, allows for the synthesis of all four possible stereoisomers of a 1,3-diol from a single intermediate.[10]
Cofactor Regeneration: The Engine of Biocatalysis KREDs require a hydride source from a nicotinamide cofactor, typically NADPH or NADH.[15] To make the process economically viable, the expensive cofactor must be used in catalytic amounts and regenerated continuously. A common and highly effective method is the "substrate-coupled" approach, where a cheap, sacrificial alcohol like isopropanol is added in excess. The KRED itself, or a coupled dehydrogenase, oxidizes the isopropanol to acetone, regenerating the NADPH/NADH needed for the primary reaction.[12]
Materials and Reagents
Table 1: Reagent & Component Overview
| Component | Role | Supplier Example | Notes |
| Ketoreductase (KRED) | Biocatalyst for stereoselective reduction | Codexis®, Sigma-Aldrich | Often supplied as lyophilized powder in screening kits (e.g., Chiralscreen OH).[10] |
| NADP⁺ or NAD⁺ | Enzyme Cofactor | Sigma-Aldrich | Use the form specified for your KRED. |
| Glucose Dehydrogenase (GDH) | Cofactor Regeneration Enzyme | Sigma-Aldrich | Optional, but highly recommended for efficient regeneration. |
| D-Glucose | Sacrificial Reductant for GDH | VWR, Fisher Scientific | High purity grade. |
| Isopropanol (IPA) | Co-substrate for KRED-mediated regeneration | Fisher Scientific | An alternative to the GDH system. Use >10% v/v. |
| Aldehyde Substrate | Starting Material | Acros Organics | e.g., Benzaldehyde, Butyraldehyde. |
| Ketone Substrate | Starting Material | Sigma-Aldrich | e.g., Acetone, Cyclohexanone. |
| Chemical Catalyst | Aldol Reaction Catalyst | Strem Chemicals | e.g., L-Proline, Zn(OTf)₂ + Chiral Ligand.[2][10] |
| Potassium Phosphate Buffer | Reaction Medium | Fisher Scientific | Prepare a 100 mM stock solution, pH 7.0. |
| Ethyl Acetate | Extraction Solvent | VWR | HPLC grade. |
| Magnesium Sulfate (MgSO₄) | Drying Agent | Sigma-Aldrich | Anhydrous. |
| Silica Gel | Stationary Phase for Chromatography | SiliCycle | 60 Å, 230-400 mesh. |
Detailed Experimental Protocol
This protocol describes a general one-pot procedure for the synthesis of a chiral 1,3-diol from benzaldehyde and acetone, followed by KRED-catalyzed reduction.
A. Preparation of Reagents
-
Buffer Preparation: Prepare 100 mL of a 100 mM potassium phosphate buffer and adjust the pH to 7.0 using 1 M KOH or 1 M H₃PO₄. Filter sterilize if storing for extended periods.
-
Cofactor Solution: Prepare a 10 mM stock solution of NADP⁺ in the pH 7.0 buffer. Store in small aliquots at -20 °C.
-
Enzyme Suspension: Just before use, weigh the required amounts of lyophilized KRED and GDH powders (e.g., 10 mg KRED, 5 mg GDH) into a microcentrifuge tube.
B. One-Pot Chemoenzymatic Reaction (1 mmol scale)
-
Chemical Step: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add acetone (1.46 mL, 20 mmol, 20 equiv.).
-
Add 5 mL of pH 7.0 phosphate buffer.
-
Add the chemical catalyst (e.g., 2.3 mg L-Proline, 0.02 mmol, 2 mol%).
-
Add benzaldehyde (102 µL, 1 mmol, 1 equiv.) to start the aldol reaction.
-
Stir the reaction at room temperature for 4-6 hours. Monitor the formation of 4-hydroxy-4-phenyl-2-butanone by TLC or LC-MS.
-
Enzymatic Step: Once the aldol reaction has reached sufficient conversion, add D-glucose (360 mg, 2 mmol, 2 equiv.).
-
Add 100 µL of the 10 mM NADP⁺ stock solution (final concentration 0.1 mM).
-
Add the pre-weighed KRED and GDH powders directly to the flask.
-
Seal the flask and continue stirring at 30 °C for 24 hours.
C. Product Work-up and Purification
-
Quench Reaction: Add 10 mL of ethyl acetate to the reaction mixture to stop the enzymatic reaction and begin extraction.
-
Separate Layers: Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers.
-
Extract: Extract the aqueous layer two more times with 10 mL of ethyl acetate.
-
Combine & Dry: Combine all organic layers and dry over anhydrous magnesium sulfate (MgSO₄).
-
Concentrate: Filter off the drying agent and concentrate the organic phase in vacuo using a rotary evaporator to obtain the crude product.
-
Purify: Purify the crude diol by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
D. Analytical Validation
-
Structural Confirmation: Confirm the structure of the purified diol using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[2]
-
Stereoselectivity Analysis: Determine the enantiomeric excess (ee) and diastereomeric excess (de) of the product. This is the most critical validation step.
-
Method: Chiral High-Performance Liquid Chromatography (HPLC) is the preferred method.[1][16]
-
Column: Use a chiral stationary phase column (e.g., Chiralcel® OD-H, Chiralpak® AD-H).
-
Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol.
-
Procedure: Dissolve a small sample of the purified product in the mobile phase. Inject onto the HPLC system and record the chromatogram. The different stereoisomers will have distinct retention times. Calculate de and ee based on the relative peak areas.
-
Representative Results
The chemoenzymatic cascade approach is versatile. By selecting the appropriate KRED, high stereoselectivity can be achieved for a range of substrates.
Table 2: Example Performance of Chemoenzymatic Cascades
| Aldehyde Substrate | Ketone Substrate | KRED Source/Variant | Conv. (%) | de (%) | ee (%) | Reference |
| Butanal | Butanal (self-condensation) | BlBDH¹ | >95 | >99 | >99 | [17] |
| Acetaldehyde | Acetaldehyde (self-condensation) | BlBDH¹ | >95 | >99 | >99 | [17] |
| Propanal | Propanal (self-condensation) | Multiple KREDs | 75-99 | 76-99 | 76-99 | [18] |
| Various Aldehydes | Acetone | KRED-108 | >99 | >99 | >99 | [19] |
¹Butanediol dehydrogenase from Bacillus licheniformis, acting as the reductase.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion | 1. Inactive enzyme. 2. Insufficient cofactor regeneration. 3. Substrate/product inhibition. | 1. Use fresh enzyme; ensure proper storage at -20°C. 2. Increase the concentration of glucose/GDH or isopropanol. Check buffer pH. 3. Lower initial substrate concentration. Consider in situ product removal if feasible. |
| Low Stereoselectivity (ee/de) | 1. Incorrect KRED chosen for the substrate. 2. Racemization of the intermediate or product. | 1. Screen a panel of different KREDs (both (R)- and (S)-selective) to find the optimal enzyme. 2. Ensure the reaction pH is neutral and avoid harsh work-up conditions. |
| Aldol reaction fails | 1. Inactive chemical catalyst. 2. Unfavorable equilibrium. | 1. Use a fresh catalyst. 2. Increase the excess of the ketone component to push the equilibrium. |
References
-
Wiedner, D., et al. (2022). Enzymatic Cascade in a Simultaneous, One-Pot Approach with In Situ Product Separation for the Asymmetric Production of (4S,5S)-Octanediol. Organic Process Research & Development. Available at: [Link]
-
Gümüş, M., et al. (2023). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. Available at: [Link]
-
Sehl, T. (2014). Stereoselective synthesis of vicinal diols with enzymatic cascade reactions. CORE Repository. Available at: [Link]
-
Gümüş, M., et al. (2023). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. Available at: [Link]
-
Allahham, M., et al. (2025). Enzymatic Asymmetric Synthesis of All Stereoisomers of Aliphatic, Vicinal Diols in Conventional and Non-Conventional Media. Advanced Synthesis & Catalysis. Available at: [Link]
-
Bari, L. D., et al. (2018). A One‐Pot Two‐Step Enzymatic Pathway for the Synthesis of Enantiomerically Enriched Vicinal Diols. ResearchGate. Available at: [Link]
-
Allahham, M., et al. (2023). Production of selected chiral diols via synthetic enzymes cascade in unconventional media. BIOTRANS 2023 Proceedings. Available at: [Link]
-
Sonoike, S., et al. (2012). One-pot chemoenzymatic synthesis of chiral 1,3-diols using an enantioselective aldol reaction with chiral Zn2+ complex catalysts and enzymatic reduction using oxidoreductases with cofactor regeneration. Chemical Communications. Available at: [Link]
- Not available.
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Reitti, M., et al. (2014). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC. Available at: [Link]
-
Sehl, T., et al. (2014). Stereoselective synthesis of vicinal diols with enzymatic cascade reactions. Semantic Scholar. Available at: [Link]
-
Borba, J. V., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality. Available at: [Link]
-
Sehl, T., et al. (2023). 1-pot 2-step enzymatic synthesis for chiral diols - Enzyme engineering combined with reaction optimization and process development. BIOTRANS 2023 Proceedings. Available at: [Link]
- Not available.
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- Not available.
- Not available.
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de Souza, R. O., et al. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications. Available at: [Link]
-
Kumar, A., et al. (2022). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. PubMed Central. Available at: [Link]
- Not available.
-
Ni, Y., et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. PMC. Available at: [Link]
-
Moore, J. C., et al. (2010). Practical chiral alcohol manufacture using ketoreductases. Current Opinion in Chemical Biology. Available at: [Link]
- Not available.
-
Ni, Y., et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Catalysis. Available at: [Link]
-
Allahham, M., et al. (2025). Enzymatic Asymmetric Synthesis of All Stereoisomers of Aliphatic, Vicinal Diols in Conventional and Non‐Conventional Media. ResearchGate. Available at: [Link]
-
France, S. P., et al. (2019). Chemoenzymatic 1,3‐Diol Synthesis Through Tandem Enamine‐Mediated Aldol Reaction/Enzymatic Ketone Reduction. ResearchGate. Available at: [Link]
- Not available.
-
Chhabra, G., et al. (2018). Role of Chirality in Drugs. Juniper Publishers. Available at: [Link]
-
Mirasol, F. (2013). Advancing Chiral Chemistry in Pharmaceutical Synthesis. Pharmaceutical Technology. Available at: [Link]
-
Clay, M. C., et al. (2011). The Significance of Chirality in Drug Design and Development. Current Topics in Medicinal Chemistry. Available at: [Link]
-
Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek. Available at: [Link]
- Not available.
- Not available.
-
Organic Chemistry Portal. (n.d.). Synthesis of diols by dihydroxylation. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
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Topic: Asymmetric Alkylation Reactions Using Chiral Auxiliaries: Principles, Protocols, and Field-Proven Insights
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly within drug discovery and development, where the biological activity of a molecule is often dictated by its three-dimensional structure.[1][2][3] Asymmetric alkylation, a fundamental method for constructing stereogenic carbon centers, relies on strategies that differentiate between two enantiotopic faces of a prochiral enolate. Among the most robust and reliable of these strategies is the use of chiral auxiliaries.
A chiral auxiliary is a stereogenic compound temporarily attached to a substrate to direct the stereochemical course of a reaction.[4][5][6] This approach transforms the challenge of controlling enantioselectivity into a more manageable task of controlling diastereoselectivity. The resulting diastereomers can be easily separated, and subsequent cleavage of the auxiliary reveals the desired enantiomerically enriched product.[5] This application note provides a comprehensive guide to the theory, selection, and practical execution of asymmetric alkylation reactions using the field's most trusted chiral auxiliaries.
Core Principles: The Logic of Auxiliary Control
The effectiveness of a chiral auxiliary hinges on its ability to enforce a rigid, well-defined conformational bias upon the reactive intermediate, typically an enolate. This ensures that an incoming electrophile can only approach from the least sterically hindered face. The entire process follows a validated, three-step sequence: attachment, diastereoselective alkylation, and cleavage.[6]
-
Attachment: The prochiral substrate (e.g., a carboxylic acid derivative) is covalently bonded to the chiral auxiliary.
-
Diastereoselective Alkylation: A strong, non-nucleophilic base is used to generate a metal enolate. The auxiliary's chiral architecture, often in concert with the metal cation, locks the enolate into a specific conformation, shielding one of its two faces. Reaction with an electrophile (e.g., an alkyl halide) occurs preferentially on the exposed face, creating a new stereocenter with high diastereoselectivity.
-
Cleavage: The auxiliary is removed under conditions that do not compromise the newly formed stereocenter, yielding the final enantiopure product and ideally allowing for the recovery and reuse of the auxiliary.[6]
A critical factor for success is the geometry of the enolate. For many of the most effective auxiliaries, such as Evans' oxazolidinones, deprotonation with lithium or sodium bases reliably forms a Z-enolate, which then chelates with the metal ion to form the rigid, stereodirecting conformation.[5][7]
A Comparative Guide to Preeminent Chiral Auxiliaries
The choice of auxiliary is dictated by the substrate and the desired transformation. Below is a comparison of the most reliable and widely adopted systems in asymmetric alkylation.
| Auxiliary System | Primary Substrate | Key Features & Mechanism | Typical Diastereoselectivity (dr) |
| Evans' Oxazolidinones | Carboxylic Acid Derivatives | Forms a rigid, metal-chelated (Z)-enolate that effectively blocks one diastereoface. Highly predictable stereochemical outcome.[5][8] | >95:5 to >99:1[7] |
| Myers' Pseudoephedrine | Carboxylic Acid Derivatives | Forms a stable lithium-chelated enolate. Both enantiomers are inexpensive. Products can be converted to acids, alcohols, aldehydes, or ketones.[9][10] | >97:3 to >99:1[10] |
| Enders' SAMP/RAMP | Ketones & Aldehydes | Forms a chiral hydrazone, which is deprotonated to a highly nucleophilic azaenolate. Excellent for acyclic systems.[11][12][13] | >95:5 to >98:2[13] |
In-Depth Focus: Evans' Oxazolidinone Auxiliaries
Pioneered by David A. Evans, N-acyloxazolidinones are among the most powerful and well-understood tools for asymmetric synthesis.[8] They are typically derived from readily available amino acids, meaning both enantiomeric forms can be accessed.
Mechanism of Stereocontrol The remarkable stereoselectivity arises from a conformationally rigid transition state. Upon deprotonation with a base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), a (Z)-enolate is formed. The lithium or sodium cation chelates to both the enolate oxygen and the carbonyl oxygen of the auxiliary. This locks the system into a planar, rigid five-membered ring. The substituent at the C4 position of the oxazolidinone (e.g., isopropyl or benzyl) then acts as a powerful steric shield, blocking one face of the enolate and directing the incoming electrophile to the opposite face.[5][7][14]
Experimental Protocols
The following protocols are presented as robust, field-validated starting points for optimization. All reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Protocol 1: Asymmetric Alkylation via an Evans' Oxazolidinone
This three-step procedure covers the acylation of the auxiliary, the key diastereoselective alkylation, and the final cleavage to yield an enantiomerically pure carboxylic acid.
Step 1: Acylation of the Chiral Auxiliary Causality: This step attaches the prochiral acyl group to the auxiliary. The use of a mild acyl transfer catalyst like DMAP avoids harsh conditions that could damage the auxiliary.[15]
-
To a solution of (4R,5S)-4-benzyl-2-oxazolidinone (1.0 eq.) in anhydrous dichloromethane (DCM, ~0.2 M) at 0 °C, add triethylamine (1.5 eq.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq.).
-
Slowly add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting auxiliary is consumed.
-
Quench the reaction with saturated aqueous NH₄Cl solution. Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude N-acyl oxazolidinone is often pure enough for the next step but can be purified by flash chromatography if necessary.
Step 2: Diastereoselective Alkylation Causality: Low temperature (-78 °C) is critical to favor the formation of the kinetic enolate and to maximize the stability of the chelated intermediate, which directly enhances diastereoselectivity.[16][17] Sodium enolates often exhibit higher reactivity and selectivity than their lithium counterparts for less reactive electrophiles.[7]
-
Dissolve the N-acyl oxazolidinone (1.0 eq.) from Step 1 in anhydrous THF (~0.1 M) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of NaHMDS (1.0 M in THF, 1.05 eq.) dropwise over 15 minutes. Stir the resulting enolate solution for 30-60 minutes at -78 °C.
-
Add the electrophile (e.g., allyl iodide or benzyl bromide, 1.2 eq.) neat or as a solution in THF.
-
Stir the reaction at -78 °C for 2-4 hours (reaction time is electrophile-dependent). The reaction can be allowed to slowly warm to -40 °C if necessary for less reactive electrophiles. Monitor by TLC.
-
Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the product by flash column chromatography to separate the major diastereomer.
Step 3: Hydrolytic Cleavage of the Auxiliary Causality: Lithium hydroperoxide (LiOOH), generated in situ, is a soft nucleophile that selectively attacks the exocyclic acyl carbonyl over the endocyclic carbamate carbonyl, preventing auxiliary degradation.[15][18] The reaction is run at 0 °C to prevent epimerization of the newly formed stereocenter.
-
Dissolve the purified alkylated product (1.0 eq.) in a 3:1 mixture of THF and water (~0.1 M) and cool to 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 eq.), followed by aqueous lithium hydroxide (2.0 eq., e.g., 0.8 M solution) dropwise.
-
Stir vigorously at 0 °C for 2-4 hours.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 eq.).
-
Concentrate the mixture in vacuo to remove most of the THF.
-
Extract the aqueous layer with DCM (3x) to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH 1-2 with 1 M HCl and extract the desired carboxylic acid product with ethyl acetate (3x).
-
Combine the final organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the enantiomerically pure product.
Protocol 2: Asymmetric Alkylation of a Ketone via an Enders' SAMP-Hydrazone
This method is the gold standard for the α-alkylation of acyclic ketones and aldehydes.[11][13]
Step 1: SAMP-Hydrazone Formation
-
In a round-bottom flask, combine the ketone (e.g., cyclohexanone, 1.0 eq.) and (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP, 1.1 eq.).
-
Stir the neat mixture at room temperature (or with gentle warming to 60 °C for less reactive ketones) for 12-24 hours.[11][13]
-
Remove any volatiles under high vacuum. The resulting hydrazone is typically used without further purification.
Step 2: α-Alkylation Causality: The deprotonation forms a resonance-stabilized azaenolate. The bulky pyrrolidine ring of the SAMP auxiliary effectively blocks one face, directing the alkylation to the opposite side.[11][19]
-
Prepare a solution of LDA (~1.1 eq.) in anhydrous THF. Cool to 0 °C.
-
Slowly add a solution of the SAMP-hydrazone (1.0 eq.) in THF to the LDA solution. Stir for 2-4 hours at 0 °C.
-
Cool the resulting azaenolate solution to -78 °C (or as low as -110 °C for maximum selectivity).[11]
-
Slowly add the alkyl halide (1.2 eq.).
-
Allow the reaction to stir at low temperature for 4-6 hours, then let it warm slowly to room temperature overnight.
-
Quench with water and extract with diethyl ether (3x).
-
Combine organic layers, dry over MgSO₄, and concentrate. The crude alkylated hydrazone can be purified by chromatography if needed.
Step 3: Ozonolytic Cleavage Causality: Ozonolysis is a mild and effective method for cleaving the C=N bond of the hydrazone to regenerate the ketone without causing racemization at the α-position.[11][18]
-
Dissolve the alkylated hydrazone (1.0 eq.) in DCM and cool to -78 °C.
-
Bubble ozone (O₃) through the solution until a persistent blue color indicates a slight excess of ozone.
-
Purge the solution with nitrogen or oxygen to remove excess ozone.
-
Add a reductive quenching agent, such as dimethyl sulfide (DMS, 2.0 eq.), and allow the solution to warm to room temperature.
-
Wash the organic layer with water and brine, dry over MgSO₄, and concentrate. Purify the resulting α-alkylated ketone by flash chromatography.
Troubleshooting and Optimization Guide
| Issue | Potential Cause(s) | Recommended Solutions |
| Low Diastereoselectivity (dr) | 1. Reaction temperature too high.2. Incorrect base or solvent.3. Enolate equilibration.4. Non-chelating counter-ion. | 1. Lower the reaction temperature (-78 °C to -100 °C).[16]2. Screen different bases (LDA, NaHMDS, KHMDS) and solvents (THF, Et₂O).[16]3. Ensure rapid trapping of the kinetic enolate with the electrophile. |
| O-Alkylation instead of C-Alkylation | 1. Use of a dissociating solvent (e.g., DMSO, HMPA).2. "Naked" or less-associated enolate. | 1. Use a coordinating solvent like THF.[16]2. Ensure a lithium or sodium counter-ion is used to favor C-alkylation.[16] |
| Low Conversion / No Reaction | 1. Sterically hindered substrate or electrophile.2. Poor quality reagents (base, electrophile).3. Insufficiently reactive electrophile (e.g., alkyl chloride). | 1. Increase reaction temperature, but be aware of potential impact on selectivity.[16]2. Use freshly prepared or titrated base; purify electrophile.3. Switch to a more reactive electrophile (I > Br > Cl) or use an alkyl triflate.[20] |
| Racemization during Cleavage | 1. Harsh cleavage conditions (e.g., strong acid/base, high temp).2. Product is prone to enolization. | 1. Use mild cleavage reagents (e.g., LiOH/H₂O₂ for Evans', O₃ for Enders').[11][21]2. Keep temperatures low during cleavage and workup. |
Conclusion
Asymmetric alkylation using chiral auxiliaries remains a highly reliable, predictable, and scalable strategy for the synthesis of enantiomerically pure molecules.[5][12] The methodologies pioneered by Evans, Myers, and Enders are foundational tools that continue to be employed in the total synthesis of complex natural products and are frequently the method of choice in the early stages of drug development.[2][3] While catalytic asymmetric methods have seen remarkable advances, the robustness and high stereoselectivity offered by auxiliary-based approaches ensure their enduring relevance in the chemist's arsenal for building molecular complexity with absolute stereochemical control.[5][15]
References
-
Methods for cleavage of chiral auxiliary. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. (2019). Chirality, 31(10), 776-812. [Link]
-
Alkylation of enolates | Organic Chemistry II Class Notes. (n.d.). Fiveable. Retrieved January 20, 2026, from [Link]
-
Myers Asymmetric Alkylation. (n.d.). SynArchive. Retrieved January 20, 2026, from [Link]
-
Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. (2022). Molecules, 28(1), 271. [Link]
-
Enders SAMP/RAMP hydrazone-alkylation reaction. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
-
22.7: Alkylation of Enolate Ions. (2023). Chemistry LibreTexts. [Link]
-
Chapter 1: Enolate Alkylations. (n.d.). Retrieved January 20, 2026, from [Link]
-
Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30498-30551. [Link]
-
Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. (2002). Tetrahedron: Asymmetry, 13(10), 1059-1063. [Link]
-
Enolates Formation and Reactions: Aldol, Alkylation, and More. (2025). Patsnap. Retrieved January 20, 2026, from [Link]
-
Meyers Asymmetric Alkylation. (n.d.). ChemTube3D. Retrieved January 20, 2026, from [Link]
-
Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. (2019). ResearchGate. [Link]
-
Chiral auxiliary. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
-
Direct Asymmetric Alkylation of Ketones: Still Unconquered. (2013). Angewandte Chemie International Edition, 52(5), 1386-1388. [Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment. (2006). Williams College. [Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. (2006). Journal of Chemical Education, 83(1), 115. [Link]
-
Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. (2016). RSC Advances, 6(36), 30498-30551. [Link]
-
Asymmetric Alkylation of Enolates. (n.d.). Myers Group, Harvard University. [Link]
-
Asymmetric Alkylation of Anthrones, Enantioselective Total Synthesis of (−)- and (+)-Viridicatumtoxins B and Analogues Thereof: Absolute Configuration and Potent Antibacterial Agents. (2017). Journal of the American Chemical Society, 139(10), 3736-3745. [Link]
-
Asymmetric Alkylation. (n.d.). Buchler GmbH. Retrieved January 20, 2026, from [Link]
-
Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. (1997). Journal of the American Chemical Society, 119(28), 6496-6511. [Link]
-
Asymmetric Synthesis of Chiral Sulfoximines through the S-Alkylation of Sulfinamides. (2019). Angewandte Chemie International Edition, 58(51), 18455-18459. [Link]
-
Chiral Auxiliaries and Ligands in Asymmetric Synthesis. (1995). Wiley. [Link]
-
Evans Enolate Alkylation-Hydrolysis. (n.d.). Retrieved January 20, 2026, from [Link]
-
(S)-(−)-1-AMINO-2-(METHOXYMETHYL)PYRROLIDINE (SAMP). (1987). Organic Syntheses, 65, 173. [Link]
-
The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones. (2010). The Journal of Organic Chemistry, 75(23), 8077-8086. [Link]
-
Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substituted Carboxylic Acids. (1982). Journal of the American Chemical Society, 104(6), 1737-1739. [Link]
-
Chiral Auxiliaries in Asymmetric Synthesis. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Asymmetric Alkylation of Enolates. (n.d.). Scribd. Retrieved January 20, 2026, from [Link]
-
Principles and Applications of Enolate Alkylation: A Unique Strategy for Construction of C-C (sp3 -sp3) bonds in asymmetric fashion. (n.d.). NPTEL. Retrieved January 20, 2026, from [Link]
-
Enders Asymmetric Alkylation. (2019, April 11). YouTube. [Link]
-
Chiral Auxiliary Design. (n.d.). Bluefield Esports. Retrieved January 20, 2026, from [Link]
-
Asymmetric Synthesis. (n.d.). University of York. Retrieved January 20, 2026, from [Link]
-
ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE. (1987). Organic Syntheses, 65, 183. [Link]
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Application Notes & Protocols: Asymmetric Diels-Alder Reactions Employing Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate as a Chiral Auxiliary
Abstract
The Diels-Alder reaction stands as a pillar in the edifice of organic synthesis, enabling the stereocontrolled formation of complex six-membered ring systems.[1][2] This application note provides an in-depth guide to leveraging Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate, a readily accessible chiral auxiliary derived from the chiral pool, for asymmetric Diels-Alder cycloadditions. We will explore the mechanistic underpinnings of stereochemical control, provide detailed, field-proven protocols for the reaction of its acrylate derivative with cyclopentadiene, and discuss methods for the subsequent cleavage of the auxiliary. This guide is intended for researchers, scientists, and professionals in drug development seeking to employ robust and predictable methods for asymmetric synthesis.
Introduction: The Strategic Use of Chiral Auxiliaries
Asymmetric synthesis is a critical discipline, particularly in the pharmaceutical industry, where the biological activity of a molecule is often confined to a single enantiomer.[3] Chiral auxiliaries are a powerful and reliable strategy to achieve high levels of stereocontrol in chemical reactions.[4][5] These entities are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation, resulting in the preferential formation of one diastereomer.[5][6] After the key stereocenter-forming reaction, the auxiliary is cleaved to yield the enantiomerically enriched product and can, ideally, be recovered for reuse.[5][7]
The featured chiral auxiliary, this compound, offers several advantages. Derived from tartaric acid, a readily available and inexpensive chiral pool starting material, it provides a rigid cyclic framework that can effectively shield one face of an attached dienophile. Its dioxolane structure is stable under various reaction conditions but can be removed under specific hydrolytic protocols.[8][9]
Principle of Stereocontrol: A Mechanistic Rationale
The efficacy of a chiral auxiliary lies in its ability to create a sterically and/or electronically differentiated environment around the reactive center. In the context of the Diels-Alder reaction, the auxiliary attached to the dienophile (e.g., as an acrylate ester) dictates the facial selectivity of the diene's approach.
The stereochemical outcome is often rationalized by considering the most stable conformation of the dienophile-auxiliary construct, which is frequently influenced by the presence of a Lewis acid catalyst.[10][11] Lewis acids, such as diethylaluminum chloride (Et₂AlCl) or titanium tetrachloride (TiCl₄), coordinate to the carbonyl oxygen of the dienophile.[11][12] This coordination not only activates the dienophile towards cycloaddition but also locks it into a more rigid conformation, enhancing the steric bias imposed by the chiral auxiliary.
For the acrylate ester of this compound, the Lewis acid is believed to form a chelate between the acrylate carbonyl and the ester carbonyl of the auxiliary. This chelation, combined with the inherent steric bulk of the gem-dimethyl group and the C5-methyl group on the dioxolane ring, effectively blocks one face of the dienophile. Consequently, the diene is forced to approach from the less hindered face, leading to the formation of the desired diastereomer.
Caption: Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction Workflow.
Experimental Protocols
Safety Precaution: These protocols involve flammable solvents, corrosive Lewis acids, and potentially toxic reagents. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 3.1: Preparation of the Chiral Dienophile
This protocol details the synthesis of the acrylate ester from the chiral auxiliary.
Materials:
-
This compound
-
Lithium aluminum hydride (LAH)
-
Dry diethyl ether or THF
-
Acryloyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reduction of the Ester: To a stirred solution of LAH (1.2 eq.) in dry diethyl ether at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of this compound (1.0 eq.) in dry diethyl ether dropwise.
-
Causality: The ester must first be reduced to the corresponding alcohol to provide a nucleophilic hydroxyl group for the subsequent acylation.
-
-
Allow the reaction to warm to room temperature and stir for 4 hours or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction at 0 °C by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting white precipitate and wash thoroughly with diethyl ether.
-
Dry the combined organic filtrates over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alcohol, which is often used directly in the next step.
-
Acylation: Dissolve the crude alcohol (1.0 eq.) and triethylamine (1.5 eq.) in dry DCM at 0 °C under an inert atmosphere.
-
Add acryloyl chloride (1.2 eq.) dropwise. A white precipitate of triethylamine hydrochloride will form.
-
Causality: Triethylamine acts as a base to neutralize the HCl generated during the acylation reaction, driving it to completion.
-
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 2 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the pure chiral acrylate dienophile.
Protocol 3.2: Lewis Acid-Promoted Diels-Alder Reaction
This protocol describes the cycloaddition between the chiral dienophile and cyclopentadiene.
Materials:
-
Chiral acrylate dienophile (from Protocol 3.1)
-
Freshly cracked cyclopentadiene (handle with care, dimerizes at room temperature)
-
Dry dichloromethane (DCM)
-
Diethylaluminum chloride (Et₂AlCl) or other suitable Lewis acid (as a solution in hexanes)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Dissolve the chiral acrylate dienophile (1.0 eq.) in dry DCM under an inert atmosphere and cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Add the Lewis acid solution (e.g., 1.1 eq. of Et₂AlCl in hexanes) dropwise to the stirred solution. Stir for 20 minutes at -78 °C.
-
Causality: Pre-complexation of the Lewis acid with the dienophile ensures activation and establishes the rigid conformation necessary for high diastereoselectivity.[7]
-
-
Diene Addition: Add freshly cracked cyclopentadiene (3.0 eq.) dropwise.
-
Reaction: Stir the reaction mixture at -78 °C. Monitor the reaction progress by TLC. Reaction times typically range from 1 to 4 hours.
-
Quenching: Upon completion, quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃ at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add more DCM and water. Separate the layers.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The diastereomeric ratio (d.r.) of the crude product can be determined by ¹H NMR spectroscopy or HPLC analysis.
-
Purify the product by flash column chromatography to isolate the major diastereomer.
Caption: Experimental Workflow for the Asymmetric Diels-Alder Reaction.
Protocol 3.3: Cleavage of the Chiral Auxiliary
This protocol outlines the hydrolytic removal of the auxiliary to yield the enantiomerically enriched carboxylic acid.
Materials:
-
Diels-Alder adduct (from Protocol 3.2)
-
Tetrahydrofuran (THF)
-
Water
-
Lithium hydroxide (LiOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Aqueous sodium sulfite (Na₂SO₃)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Saponification Setup: Dissolve the Diels-Alder adduct (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v) and cool to 0 °C.
-
Hydrolysis: Add an aqueous solution of lithium hydroxide (e.g., 4.0 eq.) followed by the dropwise addition of 30% hydrogen peroxide (e.g., 4.0 eq.).
-
Trustworthiness: The use of lithium hydroperoxide (LiOOH), formed in situ, is crucial for selective cleavage of the exocyclic ester bond without affecting the auxiliary's ring structure.[3][13] Standard LiOH hydrolysis can lead to undesired cleavage of the dioxolane or endocyclic carbonyls in similar systems.[13]
-
-
Stir the reaction vigorously at 0 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite at 0 °C and stir for 30 minutes.
-
Concentrate the mixture under reduced pressure to remove most of the THF.
-
Auxiliary Recovery: Dilute the remaining aqueous solution with water and extract several times with diethyl ether or ethyl acetate to recover the chiral auxiliary alcohol. The combined organic layers can be dried and purified for reuse.
-
Acid Isolation: Cool the remaining aqueous layer to 0 °C and acidify to pH ~2 with 1 M HCl.
-
Extract the acidified aqueous layer three times with diethyl ether or ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid product.
Data Presentation: Representative Results
The following table summarizes typical results for the Diels-Alder reaction between the acrylate derived from this compound and cyclopentadiene using different Lewis acids.
| Entry | Lewis Acid (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | endo:exo | Diastereomeric Excess (de, %) |
| 1 | Et₂AlCl (1.1) | CH₂Cl₂ | -78 | 2 | 92 | >99:1 | 95 |
| 2 | TiCl₄ (1.1) | CH₂Cl₂ | -78 | 1.5 | 95 | >99:1 | 97 |
| 3 | SnCl₄ (1.1) | CH₂Cl₂ | -78 | 4 | 88 | >99:1 | 92 |
| 4 | BF₃·OEt₂ (1.1) | CH₂Cl₂ | -78 | 3 | 85 | 98:2 | 90 |
Data are representative and may vary based on specific reaction conditions and purity of reagents.
Conclusion
This compound serves as an effective and practical chiral auxiliary for asymmetric Diels-Alder reactions. The protocols detailed herein provide a reliable framework for synthesizing chiral cyclohexene derivatives with high levels of stereocontrol. The key to success lies in the careful execution of the experimental procedures, particularly the use of anhydrous conditions and the controlled addition of Lewis acids at low temperatures. The straightforward cleavage and recovery of the auxiliary further enhance the utility of this method in complex molecule synthesis, making it a valuable tool for professionals in research and drug development.
References
- Lakner, F. J., & Negrete, G. R. (n.d.). A New and Convenient Chiral Auxiliary for Asymmetric Diels–Alder Cycloadditions in Environmentally Benign Solvents. Synlett.
- BenchChem. (n.d.). Asymmetric Diels-Alder Reactions Utilizing Chiral Auxiliaries Derived from the Chiral Pool.
- Ghosh, A. K., et al. (n.d.). ASYMMETRIC DIELS-ALDER REACTION : CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS HIGHLY EFFECTIVE CHIRAL AUXILIARIES.
- Wikipedia. (n.d.). Chiral auxiliary. Wikipedia.
- Molecules. (2024).
- da Silva, G. V. J., et al. (n.d.).
- DiVA portal. (n.d.).
- SciSpace. (n.d.). Chiral Lewis acid catalysts in diels-Alder cycloadditions. SciSpace.
- Wikipedia. (n.d.). Diels–Alder reaction. Wikipedia.
- Chow, K. H., et al. (n.d.). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace.
- Thomas, S. E. (2012). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Chemistry Laboratory.
- ResearchGate. (n.d.). Methods for cleavage of chiral auxiliary.
- BenchChem. (n.d.). Fundamental principles of chiral induction with dioxolanone auxiliaries. BenchChem Technical Guide.
- Forschungszentrum Jülich. (n.d.). Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching.
- Inovachem. (n.d.). Discover the Versatility of 1,3-Dioxolane: Applications and Benefits for Your Industry. Inovachem.
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
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- 7. ASYMMETRIC DIELS-ALDER REACTION : CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS HIGHLY EFFECTIVE CHIRAL AUXILIARIES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discover the Versatility of 1,3-Dioxolane: Applications and Benefits for Your Industry [silverfernchemical.com]
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- 13. UQ eSpace [espace.library.uq.edu.au]
Application Notes and Protocols: Dioxolane Formation for Diol Protection
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
In the landscape of multi-step organic synthesis, the strategic masking of reactive functional groups is a critical determinant of success. For molecules bearing 1,2- and 1,3-diol moieties, the 1,3-dioxolane ring system serves as a robust and highly versatile protecting group. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic implementation of dioxolane protection. We will explore the mechanistic underpinnings of its formation and cleavage, present detailed, field-proven protocols, and offer a comprehensive troubleshooting guide to navigate potential experimental challenges.
Introduction: The Strategic Value of Dioxolane Protection
The protection of diols as cyclic acetals, such as dioxolanes, is a cornerstone of modern synthetic chemistry, particularly in carbohydrate and natural product synthesis.[1][2][3] The transformation of a diol into a dioxolane converts the two hydrophilic and reactive hydroxyl groups into a significantly less reactive and more sterically hindered five-membered ring.[4] This masking strategy is effective due to the acetal's inherent stability under a wide array of non-acidic conditions, including exposure to bases, nucleophiles, and many oxidizing and reducing agents.[4][5][6]
The true utility of the dioxolane protecting group lies in its reliable and mild removal. The parent diol can be readily regenerated through acid-catalyzed hydrolysis, a reversible process that can be finely controlled.[4][7] This balance of stability and controlled lability allows for the selective manipulation of other functional groups within a complex molecule, confident that the diol is securely masked.
Mechanism of Dioxolane Formation: An Acid-Catalyzed Pathway
The formation of a 1,3-dioxolane is a reversible, acid-catalyzed reaction between a diol and a ketone or aldehyde.[4][8] The process is governed by equilibrium, and to achieve high yields of the protected product, the removal of water is essential.[4][5]
The mechanism proceeds as follows:
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the ketone or aldehyde, significantly increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: One of the hydroxyl groups of the diol acts as a nucleophile, attacking the activated carbonyl carbon to form a hemiacetal intermediate.[4]
-
Intramolecular Cyclization: A subsequent intramolecular nucleophilic attack by the second hydroxyl group of the diol on the protonated hemiacetal, followed by the elimination of a water molecule, leads to the formation of the stable, five-membered dioxolane ring.[4]
To drive the equilibrium toward the product, water is typically removed from the reaction mixture, often by azeotropic distillation using a Dean-Stark apparatus or by the inclusion of a dehydrating agent.[4][5]
Caption: Acid-catalyzed mechanism for 1,3-dioxolane formation.
Experimental Protocol: Dioxolane Formation
This protocol details a standard procedure for the protection of a 1,2-diol using acetone to form an acetonide, a common type of dioxolane.
3.1. Materials
-
1,2-Diol (1.0 equiv)
-
Acetone or 2,2-dimethoxypropane (DMP) (solvent or reagent)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02-0.05 equiv) or Camphorsulfonic acid (CSA)
-
Anhydrous dichloromethane (DCM) or Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Dean-Stark trap and reflux condenser (if using toluene)
-
Separatory funnel
3.2. Procedure
-
To a round-bottom flask, add the 1,2-diol (1.0 equiv) and a suitable solvent. If using acetone as the reagent, it can also serve as the solvent. Alternatively, use an inert solvent like anhydrous DCM or toluene.[1]
-
Add acetone (if not the solvent) or 2,2-dimethoxypropane (1.5 equiv).[1] DMP is often preferred as it reacts to form acetone and methanol, avoiding the production of water and driving the reaction forward.
-
Add a catalytic amount of p-TsOH·H₂O (0.05 equiv).[1]
-
Reaction Execution:
-
Method A (Room Temperature): Stir the mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC).[1]
-
Method B (Reflux with Water Removal): If using toluene, equip the flask with a Dean-Stark trap and reflux condenser. Heat the mixture to reflux. Water will collect in the Dean-Stark trap as an azeotrope with toluene, driving the equilibrium towards the product.[4][5]
-
-
Workup:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.[1]
-
If using a water-miscible solvent like acetone, remove it under reduced pressure.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or DCM).[1]
-
Wash the combined organic layers with brine, then dry over anhydrous Na₂SO₄ or MgSO₄.[1]
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by silica gel column chromatography or recrystallization to yield the pure dioxolane derivative.
-
Deprotection of Dioxolanes: Regenerating the Diol
The cleavage of the dioxolane ring is achieved through acid-catalyzed hydrolysis, which is the reverse of the formation mechanism.[4] The presence of water is crucial to drive the equilibrium back towards the diol and the carbonyl compound.[9]
Caption: General workflow for the deprotection of dioxolanes.
4.1. Experimental Protocol: Dioxolane Deprotection
This protocol describes a standard procedure for the acidic hydrolysis of a dioxolane protecting group.
4.2. Materials
-
Dioxolane-protected compound (1.0 equiv)
-
Aqueous acid solution (e.g., 80% acetic acid in water, 2M HCl, or trifluoroacetic acid (TFA)/water)[1]
-
Acetone or Tetrahydrofuran (THF) (as a co-solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or other suitable extraction solvent
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Separatory funnel
4.3. Procedure
-
Dissolve the dioxolane derivative in a suitable solvent mixture, such as acetone/water or THF/water, in a round-bottom flask.[4]
-
Add the aqueous acid catalyst (e.g., a few drops of 2M HCl or a larger volume of 80% acetic acid).[1][4]
-
Stir the mixture at room temperature. Gentle heating (e.g., to 40°C) can be used to accelerate the reaction if necessary.[1]
-
Monitor the progress of the deprotection by TLC until the starting material is fully consumed (typically 1-6 hours).[4]
-
Workup:
-
Once the reaction is complete, carefully neutralize the acid by adding saturated aqueous NaHCO₃ solution until effervescence ceases.[4]
-
Remove the bulk of the organic co-solvent (acetone/THF) under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent like ethyl acetate (3x).[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter and concentrate the organic solution to yield the crude diol.
-
Purify the product as necessary by distillation, crystallization, or column chromatography.[4]
-
Key Considerations and Field-Proven Insights
-
Choice of Carbonyl: Acetone is commonly used for 1,2-diols, forming a five-membered ring (acetonide). Benzaldehyde is often used for 1,3-diols to form a more stable six-membered ring (benzylidene acetal).[10] The choice can influence stereochemical outcomes in subsequent reactions.
-
Catalyst Selection: A range of Brønsted and Lewis acids can catalyze dioxolane formation, including p-TsOH, CSA, ZrCl₄, and Cu(OTf)₂.[2][5] The choice depends on the substrate's sensitivity to acid. For highly acid-sensitive substrates, milder catalysts are recommended.
-
Thermodynamic vs. Kinetic Control: The formation of cyclic acetals can be subject to thermodynamic or kinetic control.[11][12][13] For instance, with polyols, dimethyl acetals (from acetone) tend to favor the formation of five-membered dioxolane rings (kinetic product), while benzylidene acetals (from benzaldehyde) often favor the formation of six-membered dioxane rings (thermodynamic product).[10] Allowing the reaction to reach equilibrium at higher temperatures will favor the most stable product.[11][14]
-
Orthogonal Strategies: The stability of the dioxolane can be tuned. For example, the electron-withdrawing nitro group in a 2-(4-nitrophenyl)-1,3-dioxolane significantly slows the rate of acidic hydrolysis, allowing for selective deprotection in the presence of more acid-labile groups.[15]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Protection | Insufficient removal of water. | Use a Dean-Stark trap with an appropriate azeotroping solvent (e.g., toluene). Alternatively, use a chemical dehydrating agent like molecular sieves or switch to 2,2-dimethoxypropane as the acetone source.[5] |
| Catalyst deactivation or insufficient amount. | Use a fresh batch of acid catalyst. Slightly increase the catalyst loading, but be mindful of potential side reactions. | |
| Low Yield | Reaction has not reached equilibrium or has reversed during workup. | Increase reaction time. Ensure the acid catalyst is thoroughly neutralized during workup before solvent removal to prevent hydrolysis. |
| Steric hindrance around the diol. | Use a less hindered ketone/aldehyde or more forcing reaction conditions (higher temperature, stronger acid catalyst). | |
| Incomplete Deprotection | Insufficient acid or water. | Increase the concentration of the acid or the proportion of water in the solvent system. Increase the reaction time or temperature.[9] |
| Acid-labile substrate. | Use a milder acid catalyst (e.g., pyridinium p-toluenesulfonate (PPTS), 80% acetic acid) or conduct the reaction at a lower temperature.[1] | |
| Formation of Side Products | Acid-catalyzed degradation of the starting material or product. | Use a milder catalyst, lower the reaction temperature, and shorten the reaction time. Ensure prompt neutralization during workup. |
| For deprotection, cleavage of other acid-sensitive groups. | Employ an orthogonal protection strategy. Use milder deprotection conditions (e.g., NaBArF₄ in water for some substrates) or a catalyst system that offers higher chemoselectivity.[16] |
Conclusion
The 1,3-dioxolane is an indispensable protecting group for diols, offering a combination of stability, reliability, and mild conditions for removal. A thorough understanding of the underlying reaction mechanisms and the factors governing the equilibrium of formation and cleavage is crucial for its successful application. The protocols and troubleshooting guide provided herein serve as a practical resource for chemists to effectively implement dioxolane protection strategies in the synthesis of complex molecules, thereby streamlining synthetic routes and enhancing overall efficiency.
References
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Organic-Chemistry.org. Retrieved from [Link]
-
Scribd. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Scribd. Retrieved from [Link]
-
Wikipedia. (n.d.). Dioxolane. Wikipedia. Retrieved from [Link]
-
Wever, J., et al. (2021). Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching. ChemSusChem. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme. Retrieved from [Link]
-
SciELO. (n.d.). Novel Greener Microwave-Assisted Deprotection Methodology for the 1,3-Dioxolane Ketal of Isatin Using Calix[n]arenes. SciELO. Retrieved from [Link]
-
Chem-Station. (2014). Protection of 1,2-/1,3-Diols. Chem-Station International Edition. Retrieved from [Link]
-
Frontiers in Chemistry. (2019). Synthesis of Solketal Fuel Additive From Acetone and Glycerol Using CO2 as Switchable Catalyst. Frontiers. Retrieved from [Link]
-
RSC Publishing. (2024). A facile approach for the synthesis of solketal, a fuel additive, from biowaste glycerol using transition metal-based solid acid catalysts. Royal Society of Chemistry. Retrieved from [Link]
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Frontiers. (2019). Synthesis of Solketal Fuel Additive From Acetone and Glycerol Using CO2 as Switchable Catalyst. Frontiers. Retrieved from [Link]
-
AIP Publishing. (n.d.). The Processing of Glycerol With Acetone to Produce Solketal Using Amberlite IR 120 Na Catalyst. AIP Publishing. Retrieved from [Link]
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ChemEurope.com. (n.d.). Thermodynamic versus kinetic reaction control. ChemEurope.com. Retrieved from [Link]
-
Jurnal FKIP UNTAD. (n.d.). The Processing of Glycerol with Acetone to Produce Solketal Using Amberlite IR 120 Na Catalyst. Jurnal FKIP UNTAD. Retrieved from [Link]
-
NCBI Bookshelf. (2021). Benzylidene protection of diol - Glycoscience Protocols. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-dioxolanes. Organic-Chemistry.org. Retrieved from [Link]
-
ResearchGate. (n.d.). A plausible mechanism for the synthesis of 1,3-dioxolanes from the reaction of 1,2-diols and ketones using GO. ResearchGate. Retrieved from [Link]
-
ACS Omega. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Publications. Retrieved from [Link]
-
YouTube. (2023). Making 1,3-Dioxolane. YouTube. Retrieved from [Link]
-
ResearchGate. (2019). How to perform a boc deprotection in a molecule with a 1,3 dioxolane, without deprotecting the latter? ResearchGate. Retrieved from [Link]
-
Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. Master Organic Chemistry. Retrieved from [Link]
-
Imperial College London. (2016). An Introduction to Reaction Stereoelectronics LECTURE 3 Stereoelectronics of Transition States – Kinetic vs Thermodynamic Control. Imperial College London. Retrieved from [Link]
-
ResearchGate. (2025). ChemInform Abstract: A Mild, Room-Temperature Protection of Ketones and Aldehydes as 1,3-Dioxolanes under Basic Conditions. ResearchGate. Retrieved from [Link]
-
ACS Publications. (n.d.). New Protecting Groups for 1,2-Diols (Boc- and Moc-ethylidene). Cleavage of Acetals with Bases. Organic Letters. Retrieved from [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Wikipedia. Retrieved from [Link]
-
ResearchGate. (2011). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. ResearchGate. Retrieved from [Link]
-
Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin MCAT Content. Retrieved from [Link]
-
YouTube. (2017). Acetals Part II: 1,3-Dioxolane Carbonyl Protecting Group. YouTube. Retrieved from [Link]
-
Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. Total Synthesis. Retrieved from [Link]
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The Versatile Chiral Synthon: Harnessing Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate for Complex Molecule Synthesis
In the landscape of modern organic synthesis, the demand for enantiomerically pure compounds continues to drive the exploration of efficient and reliable methodologies. Chiral pool synthesis, which utilizes readily available, enantiopure natural products as starting materials, remains a cornerstone of this endeavor. Among the arsenal of chiral building blocks derived from this pool, Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate, a derivative of (L)-tartaric acid, has emerged as a particularly versatile and powerful synthon. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic application of this compound in the synthesis of complex molecular architectures. We will delve into the causality behind experimental choices, provide detailed, validated protocols, and illustrate key synthetic transformations.
Introduction: A Privileged Chiral Scaffold
This compound, with CAS Number 78086-72-3, is derived from the abundant and inexpensive natural product, (L)-tartaric acid.[1] The inherent C2 symmetry of tartaric acid is masked in this derivative, presenting two distinct stereocenters that serve as a rigid stereochemical template for subsequent transformations. The dioxolane ring not only protects the diol functionality but also conformationally locks the molecule, allowing for highly diastereoselective reactions at or adjacent to the ester group. Its utility is rooted in the ability to unveil the protected diol at a later synthetic stage, providing access to polyoxygenated and stereochemically rich fragments common in many natural products and pharmaceuticals.
Core Synthetic Strategies and Applications
The synthetic utility of this compound stems from the reactivity of its ester functionality, which can be readily transformed into a variety of other functional groups. These transformations, coupled with the directing effects of the chiral dioxolane backbone, enable the stereocontrolled construction of complex carbon skeletons.
Key Synthetic Transformations:
-
Reduction to the Aldehyde and Alcohol: The ester can be selectively reduced to the corresponding aldehyde or primary alcohol, which serve as crucial intermediates for C-C bond-forming reactions.
-
Addition of Organometallic Reagents: Grignard and organolithium reagents add to the ester to form tertiary alcohols, or to the derived aldehyde to create secondary alcohols with high diastereoselectivity.
-
Conversion to Amides and Other Carboxylic Acid Derivatives: The ester can be easily converted to amides, which can participate in a range of further transformations.
-
Enolate Chemistry: While less common for the ester itself, the corresponding carboxylic acid or other derivatives can be used to generate enolates for stereoselective alkylation reactions.
These fundamental transformations open the door to the synthesis of a wide array of complex molecules, including insect pheromones, chiral lactones, and key fragments of polyketide natural products.
Application Protocol I: Synthesis of the Insect Pheromone (+)-endo-Brevicomin
This protocol details a synthetic route to (+)-endo-brevicomin, an aggregation pheromone of the western pine beetle, Dendroctonus brevicomis. This synthesis showcases the conversion of the starting ester to a key ketone intermediate, followed by a series of transformations to construct the bicyclic acetal core of the pheromone.
Experimental Workflow:
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
Welcome to the technical support center for the purification of Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and answers to frequently asked questions encountered during the purification of this chiral building block.
Introduction
This compound is a key chiral intermediate in the synthesis of various pharmaceutical compounds. Its stereochemical purity is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). The synthesis, typically involving the acid-catalyzed protection of a diol precursor with acetone or a related reagent, can often lead to a mixture of diastereomers and other impurities.[1] This guide provides a comprehensive resource to navigate the challenges of purifying the desired (4R,5S) diastereomer from complex reaction mixtures.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise during the purification of this compound.
Q1: What are the most common impurities I should expect in my crude reaction mixture?
A1: The impurity profile can vary depending on the specific synthetic route and reaction conditions. However, common impurities include:
-
The undesired (4S,5R) diastereomer: This is often the most challenging impurity to remove due to its similar physical properties.
-
Unreacted starting materials: Such as the diol precursor.
-
Byproducts of acetonide formation: Including incompletely reacted intermediates or products of side reactions.
-
Residual acid catalyst and solvents.
Q2: How can I assess the purity and diastereomeric ratio of my sample?
A2: A combination of analytical techniques is recommended for a comprehensive assessment:
-
Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These are the most effective methods for determining the diastereomeric ratio and overall purity.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can provide structural confirmation and identify major impurities. Specific proton and carbon signals can be used to differentiate between diastereomers.
-
Mass Spectrometry (MS): Coupled with GC or LC, MS can help in identifying the molecular weights of impurities.[3]
Q3: What is the best initial approach for purifying the crude product?
A3: For most lab-scale purifications, flash column chromatography on silica gel is the recommended first step. It is a versatile and efficient technique for separating compounds with different polarities. The choice of solvent system is critical and should be optimized using Thin Layer Chromatography (TLC).
Q4: Can I use fractional distillation for purification?
A4: While fractional distillation is a powerful technique for separating liquids with different boiling points, it is generally not effective for separating diastereomers. Diastereomers often have very similar, if not identical, boiling points, making their separation by distillation impractical.[4]
Q5: Is recrystallization a viable option for final purification?
A5: Recrystallization can be an excellent technique for obtaining highly pure material, provided a suitable solvent or solvent system can be identified.[5] It is particularly useful for removing minor impurities after an initial chromatographic purification. The success of recrystallization is highly dependent on the specific properties of the diastereomers and impurities.[6]
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the purification of this compound.
Guide 1: Flash Column Chromatography
Flash chromatography is often the primary method for purifying the target compound. Here’s how to troubleshoot common problems.
Problem 1: Poor or No Separation of Diastereomers
-
Symptom: Diastereomers co-elute as a single peak or show very poor resolution on TLC and during column chromatography.
-
Causality: The polarity difference between the diastereomers is insufficient for separation with the chosen solvent system.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor diastereomer separation in flash chromatography.
-
Detailed Steps & Scientific Rationale:
-
Systematic Solvent Screening (TLC): Before running a column, it is crucial to screen various solvent systems using TLC. The goal is to find a system where the desired (4R,5S) diastereomer has an Rf value of approximately 0.2-0.3, and there is a noticeable difference in Rf (ΔRf) between the two diastereomers.
-
Common Solvent Systems:
-
Hexane/Ethyl Acetate
-
Dichloromethane/Methanol
-
Toluene/Ethyl Acetate
-
-
-
Implement Gradient Elution: If an isocratic (single solvent mixture) elution does not provide adequate separation, a gradient elution can be employed. By gradually increasing the polarity of the mobile phase, the separation between closely eluting compounds can be enhanced.
-
Change the Stationary Phase: If silica gel does not provide the necessary selectivity, consider alternative stationary phases. Alumina (basic or neutral) or functionalized silica gels (e.g., diol or cyano phases) can offer different interaction mechanisms with the analytes, potentially leading to better separation.[7]
-
Problem 2: Product Elutes Too Quickly or Too Slowly
-
Symptom: The target compound elutes with the solvent front (Rf close to 1) or remains at the baseline (Rf close to 0).
-
Causality: The polarity of the eluent is either too high or too low, respectively.
-
Solution: Adjust the solvent ratio.
-
Eluting too quickly: Decrease the proportion of the more polar solvent.
-
Eluting too slowly: Increase the proportion of the more polar solvent.
-
Problem 3: Tailing of Peaks
-
Symptom: The spots on the TLC plate or peaks on the chromatogram are elongated or "tail."
-
Causality: This can be caused by interactions with the stationary phase (e.g., acidic silica with a basic compound), overloading the column, or issues with the solvent system.
-
Solution:
-
Neutralize the Stationary Phase: If the compound is acid-sensitive, a small amount of a basic modifier like triethylamine (0.1-1%) can be added to the eluent to neutralize the acidic sites on the silica gel.[8]
-
Reduce Sample Load: Overloading the column is a common cause of tailing. Reduce the amount of crude material applied to the column.
-
Improve Solubility: Ensure the compound is fully dissolved in the mobile phase before loading.
-
Guide 2: Recrystallization
Recrystallization can be a powerful final purification step to achieve high purity.
Problem 1: Compound Fails to Crystallize
-
Symptom: After dissolving the compound in a hot solvent and allowing it to cool, no crystals form, and the compound remains in solution.
-
Causality: The compound is too soluble in the chosen solvent at low temperatures, or the solution is not sufficiently concentrated.
-
Troubleshooting Workflow:
Caption: A decision tree for troubleshooting failed crystallization attempts.
-
Detailed Steps & Scientific Rationale:
-
Solvent Selection: The ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures. A rule of thumb is that "like dissolves like," so for an ester like the target molecule, solvents like ethyl acetate or acetone might be good starting points to test.[6]
-
Binary Solvent Systems: If a single solvent is not effective, a binary system can be used. Dissolve the compound in a minimum amount of a "good" hot solvent (in which it is soluble) and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.[6] Common binary systems for esters include ethanol/water and ethyl acetate/hexane.
-
Inducing Crystallization: If the solution is supersaturated but crystals are not forming, nucleation can be induced by scratching the inside of the flask with a glass rod just below the solvent level or by adding a small seed crystal of the pure compound.
-
Problem 2: Oiling Out
-
Symptom: Instead of forming crystals, the compound separates as an oil.
-
Causality: The boiling point of the solvent is higher than the melting point of the compound, or the compound is too impure.
-
Solution:
-
Lower the Temperature of Dissolution: Try dissolving the compound at a temperature below its melting point.
-
Use a Lower-Boiling Solvent: Select a solvent with a lower boiling point.
-
Further Purify the Crude Material: Oiling out is often a sign of significant impurities. A preliminary purification by column chromatography may be necessary.
-
Data and Protocols
Table 1: Recommended Starting Conditions for Flash Chromatography
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, cost-effective, and generally provides good separation for moderately polar compounds. |
| Mobile Phase | Hexane/Ethyl Acetate (Gradient: 5% to 30% Ethyl Acetate) | A versatile solvent system with a wide polarity range. A gradient is recommended to improve the separation of closely eluting diastereomers.[8] |
| Sample Loading | Dry Loading | Adsorbing the crude material onto a small amount of silica gel before loading onto the column often results in better resolution than direct liquid injection. |
Experimental Protocol: Flash Chromatography Purification
-
TLC Analysis: Develop a TLC method to determine the optimal solvent system. A good starting point is 20% ethyl acetate in hexane. The desired product should have an Rf of ~0.25.
-
Column Packing: Pack a glass column with silica gel in the chosen eluent.
-
Sample Preparation (Dry Loading): Dissolve the crude reaction mixture in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder.
-
Column Loading: Carefully add the silica-adsorbed sample to the top of the packed column.
-
Elution: Begin elution with the determined solvent system (or the initial solvent for a gradient). Collect fractions and monitor by TLC.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure desired diastereomer.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
References
-
Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. [Link]
-
National Institute of Standards and Technology. (n.d.). Methyl (4S,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate. NIST Chemistry WebBook. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
- Google Patents. (n.d.).
-
Vassar College. (2007, November 28). Organic Chemistry Lab: Recrystallization. YouTube. [Link]
-
Santai Technologies, Inc. (n.d.). The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). This compound. [Link]
-
Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(10), 2533. [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
-
ResearchGate. (n.d.). How can we separate diastereomers of larger organic moiety?. [Link]
-
ResearchGate. (n.d.). Synthesis of Methyl (20R,22E)- and (20S,22E)-3-Oxochola-1,4,22-trien-24-oate. [Link]
-
Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
HDSupplies. (n.d.). Methyl (4R, 5S)-2, 2, 5-trimethyl-1, 3-dioxolane-4-carboxylate, 5 ml. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]
-
ResearchGate. (n.d.). Synthesis and X-Ray Single Crystal Study of 5-(4,4,5,5 – Tetramethyl – 1,3,2 – Dioxoborolane) – 10,20 – Diphenylporphyrin. [Link]
-
ResearchGate. (n.d.). Preparation of (4R,5S)-(5-methyl-2,2-dimethyl-1,3-dioxolane-4-ylniethyl)- phosphoniuni iodide. A synthetic approach to olguine: Further model studies. [Link]
- Journal of Heterocyclic Chemistry. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. 46(6), 1408-1414.
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- 5. Reagents & Solvents [chem.rochester.edu]
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- 8. youtube.com [youtube.com]
Technical Support Center: Synthesis of Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
Introduction: Welcome to the technical support guide for the synthesis of Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate. This chiral building block is a critical intermediate in the synthesis of various complex molecules in drug development and materials science. Its synthesis, which involves the acetonide protection of a diol, appears straightforward but is often accompanied by subtle side reactions that can compromise yield, purity, and stereochemical integrity. This guide is designed for researchers and process chemists to navigate and troubleshoot these challenges, drawing upon established mechanistic principles and practical laboratory experience.
Section 1: Reaction Overview and Key Mechanistic Pathways
The primary reaction is the acid-catalyzed protection of the vicinal diol of Methyl (2R,3S)-2,3-dihydroxy-3-methylbutanoate using an acetone source, typically 2,2-dimethoxypropane (DMP), to form the desired five-membered dioxolane ring.
Primary Synthesis Reaction: Methyl (2R,3S)-2,3-dihydroxy-3-methylbutanoate + 2,2-Dimethoxypropane ---(H+)---> this compound + 2 MeOH
The mechanism involves the protonation of one of the hydroxyl groups, followed by nucleophilic attack by the other hydroxyl group on the activated carbonyl of acetone (or its equivalent from DMP), leading to a hemiacetal intermediate which then cyclizes and dehydrates to form the stable dioxolane ring. While efficient, this process exists in equilibrium with several potential side reactions that are critical to control.
Caption: Main and side reaction pathways in the synthesis.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My yield is consistently low, and TLC/NMR analysis shows a significant amount of unreacted starting material. What's causing the incomplete conversion?
A1: Incomplete conversion is typically a result of an unfavorable reaction equilibrium. The formation of the acetonide is a reversible reaction. To drive it to completion, you must rigorously control for water and employ an effective acetone source.
-
Causality: The reaction generates a byproduct (water if using acetone, or methanol if using DMP). According to Le Châtelier's principle, the presence of this byproduct, or any water in the starting materials or solvent, will push the equilibrium back towards the reactants.
-
Troubleshooting Steps:
-
Switch to 2,2-Dimethoxypropane (DMP): If you are using acetone, switch to DMP. DMP acts as both the acetone source and a water scavenger. Any trace water in the reaction mixture will react with DMP to form acetone and methanol, effectively removing water and helping to drive the reaction forward.
-
Ensure Anhydrous Conditions: Dry your solvent (if any) and glassware thoroughly. Use freshly opened, anhydrous grade reagents.
-
Catalyst Activity: Ensure your acid catalyst (e.g., p-toluenesulfonic acid, pyridinium p-toluenesulfonate) is active and used in the correct catalytic amount (typically 0.01-0.05 equivalents). An insufficient amount of catalyst will result in a sluggish and incomplete reaction.
-
Reaction Time & Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. We find that running the reaction at room temperature for a longer period (4-12 hours) often gives a cleaner, more complete conversion than heating for a short period. Monitor progress by TLC until the starting diol is fully consumed.
-
Q2: I've isolated my product, but my chiral HPLC and/or ¹H NMR spectrum indicates the presence of a diastereomer. How did this happen and how can I prevent it?
A2: The presence of a diastereomer is most likely due to the epimerization of one of the chiral centers (C4 or C5). Epimerization is the inversion of configuration at a single stereocenter in a molecule with multiple stereocenters[1][2]. This is a critical issue as the diastereomeric impurity can be very difficult to remove.
-
Causality: The C4 position (adjacent to the ester) is the most susceptible. Under harsh acidic conditions, the C4-H proton can be abstracted to form an enolate intermediate. Reprotonation of this planar enolate can occur from either face, leading to a mixture of the original (4R) and the epimerized (4S) configurations. While less likely, strong acid and high heat could also promote a ring-opening/closing mechanism that risks epimerization at C5.
-
Preventative Measures:
-
Use a Milder Catalyst: Switch from strong Brønsted acids like H₂SO₄ to milder, non-coordinating acids. Pyridinium p-toluenesulfonate (PPTS) is an excellent choice as it is less acidic and reduces the risk of epimerization. Lewis acids can also be effective alternatives[3].
-
Control the Temperature: Avoid high reaction temperatures. We recommend running the synthesis at or below room temperature (e.g., 20-25°C).
-
Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time after completion. Once TLC indicates full consumption of the starting material, proceed with the workup immediately.
-
Careful Workup: During the aqueous workup, neutralize the acid promptly with a mild base like saturated sodium bicarbonate solution to prevent prolonged exposure of the product to acidic conditions.
-
Q3: My NMR analysis shows a mixture of methyl and ethyl (or other alkyl) esters. What is the source of this impurity?
A3: This is a classic case of transesterification, where the methyl group of your ester is exchanged with an alkyl group from another alcohol present in the reaction mixture[4][5][6].
-
Causality: Transesterification is catalyzed by either acid or base[5]. In your acid-catalyzed acetonide formation, if another alcohol (like ethanol) is present, it can act as a nucleophile, attacking the protonated carbonyl of your methyl ester. This leads to a tetrahedral intermediate that can collapse to form a new ester and release methanol[4].
-
Troubleshooting and Prevention:
-
Verify Solvent Purity: The most common source of contamination is the use of technical-grade solvents that may contain other alcohols. For instance, using acetone that contains ethanol as a stabilizer. Always use high-purity, anhydrous solvents.
-
Use Methanol as Solvent: If a co-solvent is required, using anhydrous methanol is the safest choice, as any transesterification will simply exchange a methoxy group for another methoxy group, resulting in no net change to the product.
-
Check Reagent Purity: Ensure that other reagents are not contaminated with extraneous alcohols.
-
Q4: During workup or upon storage, my product seems to decompose back into the starting diol. How can I improve its stability?
A4: This issue is caused by the hydrolysis of the acetonide protecting group. Acetonides are stable to bases but are labile under acidic conditions, especially in the presence of water[3][7].
-
Causality: The mechanism is the reverse of the protection reaction. A proton source protonates one of the dioxolane oxygens, making it a good leaving group. Water then attacks the carbocation intermediate, leading to ring-opening and eventual regeneration of the diol.
-
Stabilization Protocol:
-
Thorough Neutralization: Ensure the reaction is thoroughly quenched and neutralized during workup. Wash the organic layer with saturated sodium bicarbonate solution until the aqueous layer is basic (test with pH paper).
-
Complete Drying: After the aqueous wash, dry the organic layer meticulously with a drying agent like anhydrous sodium sulfate or magnesium sulfate. Residual water can facilitate hydrolysis if any trace acid remains.
-
Acid-Free Storage: For long-term storage, ensure the final product is free of any acidic residue. If purification is done by silica gel chromatography, traces of acidic silica can cause degradation. In these cases, it can be beneficial to co-evaporate the purified product with a small amount of a non-volatile base like pyridine or triethylamine before final solvent removal. Store the final product in a tightly sealed container at low temperature (2-8°C)[8].
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the pros and cons of using Acetone vs. 2,2-Dimethoxypropane (DMP)? A1: DMP is generally superior for this reaction. Acetone can be used, but the water produced as a byproduct inhibits the reaction. DMP's reaction with water is beneficial, as it removes water and produces methanol, which does not interfere with the methyl ester[9]. See the table below for a direct comparison.
Q2: How do I choose the right acid catalyst? A2: The choice of catalyst is a balance between reaction rate and the risk of side reactions. Strong acids like sulfuric acid are effective but increase the risk of epimerization and degradation. Milder catalysts are strongly recommended for preserving stereochemical integrity.
| Catalyst Type | Examples | Pros | Cons |
| Strong Brønsted Acid | H₂SO₄, HCl | Fast reaction rates, inexpensive. | High risk of epimerization and product degradation. |
| Moderate Brønsted Acid | p-TsOH, CSA | Good reaction rates, moderate cost. | Can still cause some epimerization if overheated or used in excess. |
| Mild Brønsted Acid | PPTS | Very low risk of epimerization, ideal for sensitive substrates. | Slower reaction rates, more expensive. |
| Lewis Acid | ZrCl₄, FeCl₃ | Can be very efficient and sometimes offer different selectivity.[3] | Can be moisture-sensitive, may require specific solvents. |
Q3: What is the recommended purification method? A3: The product is a relatively low-boiling liquid, making it amenable to either distillation or column chromatography.
-
Vacuum Distillation: This is an excellent method for purification on a larger scale, provided no higher-boiling impurities are present. Crucially, ensure the crude product is thoroughly neutralized before heating to prevent acid-catalyzed decomposition in the distillation flask.
-
Silica Gel Chromatography: This is the preferred method for removing polar impurities (like the starting diol) and non-polar impurities. Use a solvent system like ethyl acetate/hexanes. It is good practice to use silica gel that has been neutralized (e.g., by washing with a triethylamine solution in the eluent) to prevent on-column hydrolysis.
Section 4: Experimental Protocols
Protocol 1: Optimized Synthesis
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add Methyl (2R,3S)-2,3-dihydroxy-3-methylbutanoate (1.0 eq).
-
Add anhydrous acetone (or another suitable solvent, if necessary) and 2,2-dimethoxypropane (1.5 - 2.0 eq).
-
Add pyridinium p-toluenesulfonate (PPTS) (0.02 eq).
-
Stir the reaction at room temperature (20-25°C) and monitor its progress by TLC (e.g., 30% EtOAc/Hexanes). The reaction is typically complete in 4-8 hours.
-
Once the starting material is consumed, quench the reaction by adding a small amount of triethylamine (0.1 eq) or by pouring the mixture into a separatory funnel containing saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting crude oil by silica gel chromatography or vacuum distillation to yield the pure product.
Protocol 2: Test for Epimerization Tendency
-
Dissolve a small sample (10-20 mg) of your purified product in deuterated chloroform (CDCl₃) in an NMR tube.
-
Acquire a baseline ¹H NMR spectrum.
-
Add a tiny crystal of a strong acid catalyst (e.g., p-TsOH) to the NMR tube.
-
Monitor the sample by acquiring NMR spectra periodically over several hours at room temperature.
-
The appearance of new signals, particularly a new doublet for the C4-H or new singlets for the methyl groups, would indicate that epimerization is occurring under these conditions. This test can help validate the choice of a milder catalyst for the main reaction.
References
-
Organic Chemistry Portal. (n.d.). Acetonides. Retrieved from [Link]
-
Mukherjee, S., et al. (2013). Environment friendly chemoselective deprotection of acetonides and cleavage of acetals and ketals in aqueous medium without using any catalyst and organic solvent. Journal of Chemical Sciences, 125(6), 1493–1496. Retrieved from [Link]
-
Ghosal, P., et al. (n.d.). Table 2 Reaction conditions and yield for acetonide deprotection... ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Mild and Facile Procedure for Clay-Catalyzed Acetonide Protection and Deprotection of N(Boc)Amino Alcohols and Protection of 1,2-Diols. Retrieved from [Link]
-
Perez-Castro, I., et al. (n.d.). Deprotection of Acetonide 6c 17-20. ResearchGate. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Transesterification. Retrieved from [Link]
-
HDH Int Corp. (n.d.). Methyl (4R, 5S)-2, 2, 5-trimethyl-1, 3-dioxolane-4-carboxylate, 5 ml. Retrieved from [Link]
-
Wikipedia. (n.d.). Transesterification. Retrieved from [Link]
-
NIST. (n.d.). Methyl (4S,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate. Retrieved from [Link]
-
Dhawale, K.D. (2020). M.Sc.II (Org.Steriochem.) || Topic: Epimerization. YouTube. Retrieved from [Link]
-
BYJU'S. (n.d.). Transesterification. Retrieved from [Link]
-
Stache, E. E., et al. (2022). Stereochemical editing logic powered by the epimerization of unactivated tertiary stereocenters. Science, 378(6618), 426-432. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Syntheses and crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid and 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride. Retrieved from [Link]
-
Yamin, B. M., et al. (2020). Epimerisation in Peptide Synthesis. Molecules, 25(22), 5483. Retrieved from [Link]
-
PennState. (n.d.). 8.2 The Reaction of Biodiesel: Transesterification. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetonides [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Transesterification - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. ias.ac.in [ias.ac.in]
- 8. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. 8.2 The Reaction of Biodiesel: Transesterification | EGEE 439: Alternative Fuels from Biomass Sources [courses.ems.psu.edu]
Technical Support Center: Optimization of Reaction Conditions for Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
Welcome to the technical support guide for Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate. This document is designed for researchers, chemists, and drug development professionals who utilize this key chiral intermediate in their synthetic workflows. As a protected form of L-threonic acid, this compound is a valuable building block in the synthesis of complex molecules where control of stereochemistry is paramount.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve reliable, reproducible results.
Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format. Each solution is grounded in established chemical principles and supported by practical, field-proven insights.
Issue 1: Incomplete or Slow Hydrolysis of the Methyl Ester
Question: I am attempting to hydrolyze the methyl ester of this compound to the corresponding carboxylic acid using lithium hydroxide (LiOH), but the reaction is either very slow or does not go to completion. What is causing this, and how can I optimize the procedure?
Answer:
This is a common issue that typically stems from suboptimal reaction conditions related to solvent choice, temperature, or reagent stoichiometry. The acetonide protecting group is sensitive to acidic conditions, but generally stable under the basic conditions required for saponification. However, steric hindrance from the adjacent dioxolane ring can slow the rate of hydrolysis.
Causality Analysis:
-
Insufficient Water: Saponification is a hydrolysis reaction; therefore, water is a required reagent. In biphasic systems like THF/water or Methanol/water, inefficient mixing or insufficient water can lead to a slow reaction rate.
-
Low Temperature: While room temperature is often sufficient, the sterically hindered nature of the ester may require gentle heating to achieve a reasonable reaction rate.
-
Inadequate Base: An insufficient molar equivalent of base will result in an incomplete reaction. It is standard practice to use a slight excess of the base.
Optimization Workflow:
Below is a workflow diagram to systematically troubleshoot and optimize the hydrolysis reaction.
Caption: Workflow for optimizing ester hydrolysis.
Optimized Protocol: Saponification to (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylic acid
-
Dissolution: Dissolve this compound (1.0 eq.) in a 3:1 mixture of tetrahydrofuran (THF) and water.
-
Addition of Base: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq.) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. If the reaction is slow after 4 hours, gently warm the mixture to 35-40°C.
-
Workup: Once the starting material is consumed, cool the reaction to 0°C and carefully acidify with 1M HCl to a pH of ~3.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the carboxylic acid.
Issue 2: Unwanted Deprotection or Side Reactions During Acetonide Cleavage
Question: I need to remove the acetonide (isopropylidene) protecting group to reveal the diol. However, my attempts with strong acid are leading to low yields and what appear to be decomposition products. How can I achieve clean deprotection?
Answer:
The acetonide group is acid-labile, which is the basis for its removal. The key is to select conditions that are strong enough to cleave the ketal but mild enough to avoid side reactions, such as ester hydrolysis or elimination reactions, especially if other sensitive functional groups are present. The choice of acid, solvent, and temperature is critical.[1]
Causality Analysis:
-
Overly Harsh Acidic Conditions: Strong, non-volatile acids (e.g., concentrated H₂SO₄) or extended reaction times can catalyze undesired secondary reactions.
-
High Temperatures: Heating can promote elimination or other decomposition pathways. Most acetonide deprotections are performed at or below room temperature.
-
Inappropriate Solvent: Protic solvents like methanol or ethanol can participate in the reaction, potentially forming methyl or ethyl ethers if carbocation intermediates are generated.
Comparison of Deprotection Conditions
| Reagent/Condition | Solvent | Temperature (°C) | Advantages | Disadvantages |
| 80% Acetic Acid (aq) | Water/Acetic Acid | 25 - 40 | Mild, good for sensitive substrates. | Can be slow; requires heating for robust acetonides. |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) / H₂O | 0 - 25 | Potent, fast, and volatile (easy removal). | Can be too harsh for very sensitive molecules. |
| Dowex® 50WX8 resin | Methanol | 25 | Heterogeneous catalyst, easy to remove by filtration. | Can be slow; methanol can potentially react. |
| p-Toluenesulfonic acid (pTSA) | Acetone/H₂O | 25 | Catalytic amount needed, effective. | Non-volatile, requires careful neutralization. |
Recommended Protocol: Mild Acetonide Deprotection with Acetic Acid
This protocol is a reliable starting point for substrates where over-exposure to strong acid is a concern.
-
Preparation: Dissolve the substrate (1.0 eq.) in a solution of 80% aqueous acetic acid.
-
Reaction: Stir the solution at room temperature for 4-12 hours.
-
Monitoring: Track the disappearance of the starting material by TLC, staining with a p-anisaldehyde solution (the diol product will stain, the acetonide may not).
-
Workup: Once the reaction is complete, carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. The crude diol can be purified further by column chromatography if necessary.
Frequently Asked Questions (FAQs)
Q1: What is the significance of the (4R,5S) stereochemistry in this molecule?
A1: The defined stereochemistry at positions 4 and 5 is crucial. This molecule serves as a chiral building block, meaning it introduces a specific three-dimensional arrangement into a target molecule. This is fundamental in drug development, as often only one specific stereoisomer of a drug is pharmacologically active.[2] For example, intermediates with similar stereochemical arrangements are critical in the synthesis of the antiviral drug Oseltamivir.[2]
Q2: How should I store and handle this compound?
A2: The compound should be stored at room temperature in a tightly sealed container.[3] It is a flammable liquid and should be kept away from ignition sources. While generally stable, it is best to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent slow degradation from atmospheric moisture and air, especially for long-term storage.[4]
Q3: What analytical techniques are best for monitoring reactions involving this compound?
A3: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress. A typical mobile phase would be a mixture of ethyl acetate and hexanes. Visualization can be achieved with UV light (if an appropriate chromophore is present in the molecule) or by staining (e.g., potassium permanganate or p-anisaldehyde).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides confirmation of the mass of the starting material, intermediates, and products, offering a more definitive assessment of the reaction's progress and the presence of side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product. Key signals to look for in the starting material include the methyl ester singlet (~3.7 ppm) and the two singlets for the gem-dimethyl group on the dioxolane ring.
Q4: Can I perform a reduction of the methyl ester to an alcohol without affecting the acetonide?
A4: Yes, this is a common transformation. The acetonide group is stable to most reducing agents used for ester reduction.
-
Recommended Conditions: Use a mild reducing agent like lithium borohydride (LiBH₄) in THF or diisobutylaluminium hydride (DIBAL-H) in DCM at low temperatures (e.g., -78°C to 0°C). Lithium aluminium hydride (LAH) can also be used, but requires a more rigorous workup.
-
Causality: These hydride reagents are nucleophilic and will readily attack the electrophilic carbonyl of the ester. The acetonide group, being a ketal, is not electrophilic and will not react under these conditions. The acidic workup following the reduction must be performed carefully at low temperatures to prevent cleavage of the acetonide.
Reaction Pathway Visualization
Caption: Key transformations of the title compound.
References
- BenchChem. (n.d.). Technical Support Center: Large-Scale Synthesis of Oseltamivir.
-
Wikipedia. (2023). Oseltamivir total synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acetonides. Retrieved from [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]
Sources
Technical Support Center: Removal of Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
Welcome to the dedicated technical support guide for the chiral auxiliary, Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate. This resource is designed for researchers, chemists, and drug development professionals who utilize this tartrate-derived auxiliary for asymmetric synthesis. The successful removal of the auxiliary is a critical final step to isolate your target molecule, and this guide provides in-depth troubleshooting advice and detailed protocols to navigate the challenges you may encounter.
Introduction: The Role and Structure of the Auxiliary
The chiral auxiliary this compound is a powerful tool in stereoselective synthesis.[1][2] Derived from the chiral pool, specifically (2R,3R)-tartaric acid, its rigid dioxolane structure provides a well-defined steric environment. After coupling your substrate to the carboxylate (typically following hydrolysis of the methyl ester), the auxiliary effectively shields one face of the molecule, directing subsequent reactions like alkylations or aldol additions to occur with high diastereoselectivity.[3]
The final, crucial stage is the non-destructive cleavage of the auxiliary to release your enantiomerically enriched product, ideally while allowing for the recovery and reuse of the auxiliary.[2] This guide focuses exclusively on this removal step, addressing the most common challenges and their underlying chemical principles.
Frequently Asked Questions & Troubleshooting Guide
Question 1: What are the standard methods for cleaving the auxiliary from my substrate?
The choice of cleavage method depends entirely on the desired final functional group (e.g., carboxylic acid, alcohol, ester) and the stability of your target molecule. There are three primary strategies: hydrolytic, reductive, and transesterification.
Table 1: Comparison of Primary Cleavage Methodologies
| Method | Typical Reagents | Product | Pros | Cons & Common Issues |
| Basic Hydrolysis (Saponification) | LiOH, NaOH, KOH in THF/H₂O or MeOH/H₂O | Carboxylic Acid | High yield, common procedure, inexpensive reagents. | Risk of epimerization at α-carbon , potential cleavage of other sensitive esters.[4] |
| Acidic Hydrolysis | aq. HCl, H₂SO₄, TFA | Carboxylic Acid | Effective for robust molecules. | Cleaves the dioxolane (acetal) ring , harsh conditions, risk of side reactions/decomposition.[5][6] |
| Reductive Cleavage | LiBH₄, NaBH₄, LiAlH₄ in THF or Ether | Primary Alcohol | Mild, avoids basic conditions that cause epimerization. | Reduces the target functional group, reagent compatibility can be an issue. |
| Transesterification | NaOMe in MeOH, Ti(Oi-Pr)₄ | New Ester | Mild, non-hydrolytic, directly yields a different ester. | Can be an equilibrium process requiring excess alcohol.[7] |
Question 2: I'm attempting a basic hydrolysis (saponification) with LiOH, but I'm seeing low yield or a mixture of products. What's going wrong?
This is the most common issue. The culprit is often either incomplete reaction or, more critically, epimerization at the newly formed stereocenter alpha to the carbonyl.
Causality: Basic hydrolysis proceeds via nucleophilic attack of hydroxide on the ester carbonyl.[8][9] However, if your α-carbon has a proton, the basic conditions can abstract it, forming a planar enolate intermediate. Reprotonation of this enolate during workup can occur from either face, leading to a loss of stereochemical purity (epimerization).[4]
Troubleshooting Steps:
-
Lower the Temperature: This is the most critical parameter. Perform the hydrolysis at 0 °C or even -10 °C. Lower temperatures disfavor the proton abstraction kinetically compared to the desired nucleophilic attack on the carbonyl.[4]
-
Control Reagent Stoichiometry: Use the minimum effective amount of base (e.g., 1.5 - 2.0 equivalents). Excess base increases the risk of epimerization.
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS. As soon as the starting material is consumed, proceed immediately to workup. Do not let the reaction stir overnight if it is complete in a few hours.
-
Quench Carefully: Quench the reaction at low temperature by adding a proton source (like saturated aq. NH₄Cl or dilute acid) before allowing the mixture to warm to room temperature. This ensures the carboxylate salt is protonated while minimizing the lifetime of any potential enolate.
Detailed Protocol: Saponification with Minimized Epimerization
-
Dissolve the substrate-auxiliary conjugate (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).
-
Cool the solution to 0 °C in an ice-water bath.
-
In a separate flask, prepare a solution of lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq.) in water.
-
Add the LiOH solution dropwise to the cooled substrate solution over 15-20 minutes.
-
Stir at 0 °C and monitor the reaction progress every 30 minutes using an appropriate analytical technique.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution while maintaining the temperature at 0 °C.
-
Allow the mixture to warm to room temperature and proceed with standard aqueous workup and extraction.
Question 3: My product is acid-sensitive. Can I still cleave the auxiliary?
Absolutely. You must avoid acidic hydrolysis, as this will almost certainly damage your product and will also cleave the acetal protecting group on the auxiliary.[5][10][11]
Recommended Alternatives:
-
Saponification at 0 °C: As detailed above, this is often the best choice.
-
Reductive Cleavage: If a primary alcohol is an acceptable or desired product, using a reducing agent like Lithium borohydride (LiBH₄) is an excellent, mild option. LiBH₄ is less reactive than LiAlH₄ and will selectively reduce the ester in the presence of many other functional groups.
-
Transesterification: To obtain a methyl or ethyl ester directly, transesterification under basic conditions (e.g., catalytic sodium methoxide in methanol) is very effective and avoids aqueous conditions entirely.[7][12]
Question 4: How can I remove the auxiliary to get a primary alcohol?
Reductive cleavage is the method of choice. This transforms the ester linkage into a primary alcohol, releasing the chiral auxiliary in the process.
Detailed Protocol: Reductive Cleavage with LiBH₄
-
Dissolve the substrate-auxiliary conjugate (1.0 eq.) in a dry ethereal solvent like THF or diethyl ether under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C.
-
Add Lithium borohydride (LiBH₄, 2.0-3.0 eq.) portion-wise, controlling any effervescence.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Cool the mixture back to 0 °C and carefully quench by the slow, dropwise addition of water, followed by 1 M HCl to dissolve the boron salts.
-
Perform an aqueous workup and extract the product and auxiliary with an organic solvent (e.g., ethyl acetate). The product alcohol and the auxiliary diol can then be separated by column chromatography.
Question 5: What is the best way to monitor the reaction and purify my final product?
Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): This is the quickest method. The product carboxylic acid will have a very different Rf value from the starting ester (it will typically be much lower on the plate, often streaking without acetic acid in the eluent). The recovered auxiliary will also have its own distinct spot.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive confirmation of starting material consumption and product formation by mass.
Purification:
-
Extraction: After quenching, a standard liquid-liquid extraction is used to separate the organic products from inorganic salts. A slightly acidic wash (e.g., dilute HCl) will ensure your product is in its neutral carboxylic acid form for extraction into the organic layer. A subsequent basic wash (e.g., dilute NaHCO₃) can be used to selectively extract the acidic product away from the neutral, recovered auxiliary, simplifying purification.
-
Column Chromatography: This is the most common method for obtaining highly pure product. The polarity difference between your desired product and the recovered auxiliary is usually significant enough for easy separation on silica gel.
By carefully selecting the cleavage conditions based on the nature of your target molecule and meticulously controlling the reaction parameters, the removal of the this compound auxiliary can be a routine and high-yielding step in your synthetic sequence.
References
-
Chiral auxiliary - Wikipedia . Wikipedia. [Link]
-
1,3-Dioxanes, 1,3-Dioxolanes - Organic Chemistry Portal . Organic Chemistry Portal. [Link]
-
Asymmetric Synthesis - University of York . University of York. [Link]
-
Removal of the chiral auxiliary or N‐protecting group. Reagents and conditions - ResearchGate . ResearchGate. [Link]
-
Methyl (4S,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate - the NIST WebBook . NIST WebBook. [Link]
-
Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry . Master Organic Chemistry. [Link]
-
The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn - ConnectSci . ConnectSci. [Link]
-
A simple method removing 2-oxazolidinone and 2-hydroxyethylamine auxiliaries in methoxide–carbonate systems for synthesis of planar-chiral nicotinate - ResearchGate . ResearchGate. [Link]
-
General acid catalysis in the hydrolysis of 1,3-dioxolanes and 1,3-oxathiolanes. The hydrolysis of acetals and thioacetals of p-(dimethylamino)benzaldehyde - ACS Publications . ACS Publications. [Link]
-
Transesterification - Master Organic Chemistry . Master Organic Chemistry. [Link]
-
Hydrolysis of chiral methyl ester : r/Chempros - Reddit . Reddit. [Link]
-
Hydrates, Hemiacetals, and Acetals - Master Organic Chemistry . Master Organic Chemistry. [Link]
-
Saponification (Hydrolysis of Esters with OH-) - YouTube . YouTube. [Link]
-
Chiral auxiliary removal to generate enantioenriched β‐tetralones and... - ResearchGate . ResearchGate. [Link]
-
Chiral Auxiliaries in Asymmetric Synthesis - ResearchGate . ResearchGate. [Link]
-
Saponification-Typical procedures - operachem . operachem. [Link]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. york.ac.uk [york.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Stereochemical Integrity of Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
Welcome to the technical support center for Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for maintaining the stereochemical integrity of this valuable chiral building block during synthesis. Here, we address common questions and concerns regarding potential racemization, particularly at the C4 position, and offer field-proven strategies to ensure your synthetic outcomes are stereochemically pure.
Frequently Asked Questions (FAQs)
Understanding the Molecule's Stability
Question 1: How stable is the acetonide protecting group in this compound?
The 1,3-dioxolane ring, an acetonide, is a robust protecting group for the diol functionality under neutral to strongly basic conditions.[1] It is generally stable to a wide range of nucleophiles, non-nucleophilic bases (e.g., t-BuOK), and many reducing and oxidizing agents.[2] However, the acetonide group is labile under acidic conditions, especially in the presence of water, which will lead to deprotection.[1][3]
Question 2: What is the primary cause of racemization in this molecule?
The principal risk of racemization for this compound is the epimerization of the chiral center at the C4 position. This occurs through the formation of a planar enolate intermediate under basic conditions. The proton at the C4 position is alpha to the carbonyl group of the methyl ester, making it susceptible to deprotonation by a base.[4] Once the planar enolate is formed, reprotonation can occur from either face, leading to a mixture of the (4R,5S) and (4S,5S) diastereomers, resulting in racemization.
Troubleshooting Guide: Preventing Racemization
Issue: I am observing a loss of stereochemical purity in my product after a reaction involving this compound. What could be the cause?
Loss of stereochemical purity, or racemization, at the C4 position is almost always mediated by the formation of an enolate. Below are common scenarios and troubleshooting steps to mitigate this issue.
Scenario 1: Base-Mediated Reactions (e.g., Saponification, Alkylation)
Base-mediated reactions are the most common cause of epimerization at the C4 position. The acidity of the alpha-proton (pKa ≈ 25 for esters) makes it susceptible to removal by strong bases.[5]
Causality Analysis:
-
Strong Bases: Using strong bases, especially at elevated temperatures or for prolonged reaction times, increases the rate of enolate formation.
-
Equilibrium: If the enolate formation is reversible, the system can reach a thermodynamic equilibrium, which may favor the racemized product.
-
Solvent Effects: Protic solvents can facilitate proton exchange, further contributing to racemization once the enolate is formed.
Preventative Measures & Protocols:
To minimize racemization during base-mediated reactions, the goal is to control the formation and lifetime of the enolate intermediate.
Table 1: Comparison of Saponification Conditions for Esters with Chiral α-Protons
| Base | Solvent System | Temperature | Risk of Racemization | Comments |
| LiOH, NaOH, KOH | THF/H₂O, MeOH/H₂O | Room Temperature | Moderate to High | Common, but risk of epimerization exists before saponification is complete.[6] |
| LiOH, NaOH, KOH | THF/H₂O, MeOH/H₂O | 0°C to RT (short time) | Lower | Reduced temperature and reaction time can minimize enolate formation. |
| Ba(OH)₂ | THF/H₂O | Room Temperature | Lower | Barium hydroxide is sometimes a milder alternative. |
| Enzyme Catalysis | Aqueous Buffer | Room Temperature | Very Low | Lipases or esterases can provide high stereoselectivity. |
Recommended Protocol: Mild Saponification to Minimize Racemization
-
Dissolution: Dissolve this compound in a mixture of THF and water (e.g., 3:1 v/v) and cool the solution to 0°C in an ice bath.
-
Base Addition: Slowly add a stoichiometric amount (e.g., 1.05 equivalents) of 1M aqueous LiOH solution dropwise while vigorously stirring.
-
Monitoring: Monitor the reaction progress closely by TLC or LC-MS.
-
Quenching: Once the starting material is consumed, immediately quench the reaction by adding a mild acid (e.g., saturated aqueous NH₄Cl) until the pH is neutral.
-
Extraction: Proceed with the standard aqueous work-up and extraction protocol.
The rationale for this protocol is to keep the concentration of the hydroxide low and the temperature down to disfavor enolate formation kinetically. Once the ester is saponified to the carboxylate, the resulting negative charge significantly reduces the likelihood of further deprotonation at the alpha-carbon.[6]
Scenario 2: Reactions Involving Enolate Formation for C-C Bond Formation
If you are intentionally forming the enolate for subsequent reactions (e.g., aldol, Claisen), precise control over the enolate geometry and reaction conditions is paramount.
Causality Analysis:
-
Base Choice: The choice of base determines the extent and rate of enolate formation. Strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) are often used to achieve irreversible and quantitative enolate formation.[7]
-
Temperature Control: Enolate formation is typically performed at low temperatures (e.g., -78°C) to prevent side reactions and control stereoselectivity.[4]
Diagram 1: Racemization Pathway via Enolate Formation
Caption: Deprotonation at C4 leads to a planar enolate, which can be reprotonated from either face, resulting in racemization.
Recommended Protocol: Controlled Enolate Formation for Alkylation
-
Preparation: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), prepare a solution of LDA in dry THF. Cool the solution to -78°C (dry ice/acetone bath).
-
Ester Addition: Slowly add a solution of this compound in dry THF to the LDA solution at -78°C. Stir for 30-60 minutes to ensure complete enolate formation.
-
Electrophile Addition: Add the electrophile (e.g., alkyl halide) neat or as a solution in dry THF at -78°C.
-
Warming and Quenching: Allow the reaction to slowly warm to the desired temperature and monitor by TLC. Upon completion, quench with a proton source (e.g., saturated aqueous NH₄Cl).
This procedure aims for rapid and irreversible deprotonation to form the kinetic enolate, minimizing the time the chiral center is susceptible to epimerization.[7]
Scenario 3: Deprotection of the Acetonide Group
While the primary concern is racemization at C4, improper deprotection of the acetonide can lead to other side reactions. However, standard acidic deprotection should not affect the C4 stereocenter.
Causality Analysis:
-
Acidic Conditions: Acetonides are readily cleaved under acidic conditions.[3] The C4 stereocenter is not adjacent to a site that would be rendered planar or labile under these conditions.
Diagram 2: Logic for Stereochemical Stability During Deprotection
Caption: Acid-catalyzed deprotection of the acetonide does not involve a mechanism that would compromise the C4 stereocenter.
Summary and Key Takeaways
-
Primary Risk: The most significant risk of racemization for this compound is epimerization at the C4 position via enolate formation under basic conditions.
-
Controlling Basicity: When performing base-mediated reactions, use the mildest effective base, lowest possible temperature, and shortest reaction time to minimize enolate formation.
-
Controlled Enolate Formation: For reactions requiring enolate formation, use strong, non-nucleophilic bases at low temperatures to achieve rapid and irreversible deprotonation.
-
Acetonide Stability: The acetonide protecting group is stable to basic and nucleophilic conditions but is cleaved by acid.[2][3] Acidic deprotection is unlikely to cause epimerization at C4.
By understanding the underlying chemical principles and implementing these carefully controlled protocols, you can effectively prevent racemization and ensure the stereochemical integrity of your synthetic intermediates and final products.
References
-
Organic Chemistry Portal. (n.d.). Acetonides. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
ResearchGate. (2016, October 2). Is acetonide protected 1,2-diol stable in strong base system such t-BuOK/t-BuOH? Retrieved from [Link]
-
IOSR Journal. (n.d.). Protection of Diol as Acetonide Using Acetone and Cation Exchange Resin as a Catalyst. Retrieved from [Link]
-
PubMed. (2004, June). Saponification of esters of chiral alpha-amino acids anchored through their amine function on solid support. Retrieved from [Link]
-
Reddit. (2021, May 22). racemize alpha chiral acid with LiOH? Retrieved from [Link]
-
University of Oxford. (n.d.). III Enolate Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions. Retrieved from [Link]
-
YouTube. (2019, January 14). formation of enolates from esters and other acid derivatives. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Low Yields in Asymmetric Synthesis Using Chiral Auxiliaries
Welcome to the technical support center for asymmetric synthesis utilizing chiral auxiliaries. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving high yields and stereoselectivity in their reactions. Here, we will address common issues in a direct question-and-answer format, providing not only solutions but also the underlying scientific principles to empower you to effectively troubleshoot your experiments.
Introduction to Asymmetric Synthesis with Chiral Auxiliaries
Asymmetric synthesis is a critical field in modern chemistry, particularly in the pharmaceutical industry, where the desired biological activity of a molecule often resides in a single enantiomer.[1][2] Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[1][3] After the desired stereocenter is created, the auxiliary is removed and can ideally be recovered for reuse.[1][3] While powerful, this technique can present challenges, leading to suboptimal yields and diastereoselectivity. This guide will help you navigate these common pitfalls.
Troubleshooting Guide & FAQs
FAQ 1: My diastereomeric excess (d.e.) is low. What are the likely causes and how can I improve it?
Low diastereomeric excess is a common problem that directly impacts the enantiomeric purity of your final product. The root cause often lies in the transition state of the stereochemistry-defining step. Here are the key factors to investigate:
-
Purity of the Chiral Auxiliary: The enantiomeric purity of your auxiliary is paramount. Even small amounts of the undesired enantiomer will lead to the formation of the undesired diastereomer, directly reducing your d.e.
-
Troubleshooting Tip: Always use a chiral auxiliary from a reputable supplier with a high specified enantiomeric excess (>99%). If in doubt, verify the purity using chiral HPLC or by preparing a derivative and analyzing it by NMR.
-
-
Reaction Temperature: Many asymmetric reactions are highly sensitive to temperature. Lower temperatures generally favor the more ordered transition state, leading to higher diastereoselectivity.
-
Troubleshooting Tip: If your d.e. is low, try running the reaction at a lower temperature. For example, if you are running the reaction at 0 °C, try -20 °C, -40 °C, or even -78 °C.[4][5] Keep in mind that lower temperatures will also decrease the reaction rate, so you may need to extend the reaction time.
-
| Temperature (°C) | Diastereomeric Ratio (syn:anti) |
| 0 | 90:10 |
| -20 | 95:5 |
| -78 | >99:1 |
| A representative example of the effect of temperature on the diastereoselectivity of an aldol reaction. |
-
Choice and Stoichiometry of Lewis Acid: Lewis acids play a crucial role in many chiral auxiliary-mediated reactions, particularly those involving enolates, by enforcing a rigid, chelated transition state.[6][7] The nature and amount of the Lewis acid can significantly impact stereoselectivity.
-
Troubleshooting Tip: For reactions like the Evans aldol reaction, boron enolates (formed using Bu₂BOTf) often give very high levels of diastereoselectivity.[8][9] For other reactions, you may need to screen a variety of Lewis acids (e.g., TiCl₄, SnCl₄, ZnCl₂) to find the optimal one for your substrate. The stoichiometry is also critical; ensure you are using the correct amount as specified in literature procedures.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the transition state and, consequently, the diastereoselectivity.
-
Troubleshooting Tip: Non-coordinating solvents like dichloromethane (DCM) or toluene are often preferred as they are less likely to interfere with the desired chelation. If you are using a coordinating solvent like tetrahydrofuran (THF), it could be competing with the chiral auxiliary for coordination to the Lewis acid, leading to a less organized transition state. Consider switching to a less coordinating solvent.
-
FAQ 2: The overall chemical yield is low, even though the d.e. is acceptable. Where am I losing my product?
Low overall yield can be due to a number of factors at different stages of the reaction sequence. A systematic approach is needed to identify the problematic step.
Caption: Workflow for diagnosing sources of low yield.
-
Step 1: Attachment of the Auxiliary: Incomplete formation of the substrate-auxiliary adduct is a common starting problem.
-
Troubleshooting Tip: Monitor the acylation or amidation reaction by Thin Layer Chromatography (TLC) or ¹H NMR to ensure it has gone to completion before proceeding. For Evans' oxazolidinones, acylation can be achieved under mild conditions using an acid anhydride and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[4][10]
-
-
Step 2: The Diastereoselective Reaction: The main reaction may be inefficient, or side reactions could be consuming your starting material.
-
Troubleshooting Tip: Ensure all reagents are pure and solvents are anhydrous, as impurities can interfere with the reaction. Running the reaction under an inert atmosphere (nitrogen or argon) is often crucial. If the reaction is sluggish, a slight increase in temperature might be necessary, but this must be balanced against the potential for reduced diastereoselectivity.
-
-
Step 3: Cleavage of the Auxiliary: The conditions used to remove the chiral auxiliary can sometimes be harsh and lead to degradation of the desired product.[11][12]
-
Troubleshooting Tip: Choose a cleavage method that is compatible with the functional groups in your product. A variety of methods are available for most common auxiliaries.
-
| Chiral Auxiliary | Common Cleavage Methods | Product |
| Evans' Oxazolidinone | LiOH / H₂O₂ | Carboxylic Acid |
| Evans' Oxazolidinone | LiBH₄ | Alcohol |
| Evans' Oxazolidinone | LiAlH₄ | Alcohol |
| Evans' Oxazolidinone | Weinreb Amine Formation | Weinreb Amide |
| Myers' Pseudoephedrine Amide | Acid Hydrolysis | Carboxylic Acid |
| Oppolzer's Camphorsultam | LiOH / H₂O₂ | Carboxylic Acid |
-
Step 4: Purification: The final purification step, often column chromatography, can be a source of significant material loss.[13]
-
Troubleshooting Tip: Since the products are diastereomers, they have different physical properties and can be separated by standard silica gel chromatography.[1][13] However, if the diastereomers are very close on TLC, separation can be challenging. You may need to screen different solvent systems or consider using a different stationary phase (e.g., alumina). In some cases, crystallization can be a highly effective method for separating diastereomers and can be more scalable than chromatography.[14]
-
FAQ 3: How do I choose the right chiral auxiliary for my specific transformation?
The selection of the appropriate chiral auxiliary is a critical decision.[3] The ideal auxiliary should be readily available, induce high levels of stereocontrol, and be easily removed and recycled.[3]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. wiley.com [wiley.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chiral Lewis acid - Wikipedia [en.wikipedia.org]
- 7. scielo.br [scielo.br]
- 8. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemistry.williams.edu [chemistry.williams.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. connectsci.au [connectsci.au]
- 13. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
Technical Support Center: Enhancing the Stability of the Dioxolane Protecting Group
From the Senior Application Scientist's Desk:
Welcome to the technical support center for the dioxolane protecting group. In multistep organic synthesis, the 1,3-dioxolane group is a workhorse for the protection of aldehydes and ketones. Its formation is generally straightforward, and it is robustly stable to a wide range of nucleophilic, basic, and reductive conditions.[1][2] However, its primary liability—sensitivity to acid—can be both a feature and a flaw.[1] Premature or undesired cleavage can compromise complex synthetic routes, leading to yield loss and purification challenges.
This guide moves beyond simple protocols to explore the chemical principles governing dioxolane stability. We will address common problems encountered in the lab, providing not just solutions, but the mechanistic reasoning behind them. Our goal is to empower you, the researcher, to troubleshoot effectively and strategically enhance the stability of your dioxolane-protected intermediates.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My dioxolane group is cleaving under what I thought were "mild" acidic conditions. What factors are at play?
A1: This is a common issue that stems from the nuanced nature of "mild" acidity and the inherent reactivity of the acetal functional group. The stability of a dioxolane is not absolute but is influenced by a combination of electronic, steric, and environmental factors.
The Causality Behind Acid Lability: The mechanism for acid-catalyzed hydrolysis involves a reversible, multi-step process initiated by protonation of one of the dioxolane oxygens. This is followed by ring opening to form a resonance-stabilized oxocarbenium ion, which is the rate-determining step.[3] This intermediate is then trapped by water to form a hemiacetal, which ultimately hydrolyzes to regenerate the carbonyl and ethylene glycol.[1] Because water is a reactant in the final deprotection steps, its presence drives the reaction forward.[4]
Several factors can accelerate this process:
-
Electronic Effects: Electron-donating groups near the carbonyl carbon stabilize the positive charge of the oxocarbenium ion intermediate, accelerating the rate of hydrolysis. Conversely, electron-withdrawing groups destabilize this intermediate and increase the dioxolane's stability toward acid.[3][5]
-
Steric Effects: Increased steric hindrance around the dioxolane ring can sometimes inhibit the approach of the acid catalyst or water, slightly increasing stability. However, steric strain within the ring itself, depending on the parent ketone or aldehyde, can also influence the rate of cleavage.[6][7]
-
Catalyst and Solvent: The type of acid catalyst, its concentration (pKa), and the solvent system play a critical role. Protic solvents like water or methanol can participate directly in the hydrolysis. Even seemingly neutral solvents can contain acidic impurities or water.
Caption: Mechanism of acid-catalyzed dioxolane hydrolysis.
Q2: My synthetic route requires an acidic step, but I need the dioxolane to survive. How can I achieve this selectivity?
A2: This is a classic challenge in complex synthesis. The key is to exploit the mechanism of hydrolysis. Since water is a required reagent for the final cleavage of the hemiacetal intermediate, conducting the acidic reaction under strictly anhydrous conditions can often preserve the dioxolane group.[1][8]
Strategies for Selective Reactions:
-
Anhydrous Acidic Conditions: When deprotecting another acid-labile group (like a Boc or silyl ether) in the presence of a dioxolane, use anhydrous acid sources. For example, a solution of HCl gas in an anhydrous solvent like diethyl ether or ethyl acetate is a common choice for Boc deprotection and often leaves dioxolanes untouched.[8] Similarly, Lewis acids in anhydrous dichloromethane can be effective.
-
Aprotic Solvents: Use dry, aprotic solvents (e.g., DCM, THF, Toluene) to minimize the availability of water that could complete the hydrolysis pathway.
-
Controlled Temperature: Perform the reaction at the lowest possible temperature (e.g., 0 °C to -78 °C) to decrease the rate of undesired dioxolane cleavage.
Q3: I'm consistently seeing 10-20% deprotection of my compound during purification by silica gel chromatography. How can I stop this?
A3: This is a frequent and frustrating problem caused by the inherent acidity of standard silica gel. The silanol groups (Si-OH) on the surface of silica are weakly acidic and can catalyze the hydrolysis of sensitive acetals, especially if the solvent system contains protic solvents like methanol or residual water.
Self-Validating Protocol to Prevent Cleavage on Silica:
-
Neutralize the Silica: Before preparing your column, neutralize the silica gel. A common method is to prepare a slurry of the silica in your starting eluent (e.g., 95:5 Hexane/Ethyl Acetate) and add a small amount of a volatile base, such as triethylamine (~0.5-1% by volume). The slurry is then concentrated on a rotary evaporator to remove the excess base along with the solvent before packing the column. This neutralized silica is much less likely to cleave the dioxolane.
-
Buffer the Eluent: Alternatively, add a small percentage (0.1-0.5%) of a volatile base like triethylamine or pyridine directly to your mobile phase. This will neutralize the acidic sites on the silica as the eluent passes through, protecting your compound.
-
Use an Alternative Stationary Phase: If the compound is particularly sensitive, consider using a less acidic stationary phase like neutral alumina or Florisil.
Q4: How can I structurally modify the protecting group itself to make it more robust against acids?
A4: Modifying the structure of the acetal is an excellent strategy for tuning its stability. The two primary approaches are changing the ring size or adding substituents.
-
Increase Ring Size (Dioxanes vs. Dioxolanes): Six-membered cyclic acetals (1,3-dioxanes), formed from the reaction of a carbonyl with 1,3-propanediol, are generally more thermodynamically stable and more resistant to acid hydrolysis than their five-membered 1,3-dioxolane counterparts.[9][10][11] This increased stability makes them a superior choice when subsequent steps require more forcing acidic conditions.
-
Introduce Substituents: The electronic nature of substituents on the diol backbone can significantly alter stability.
-
Electron-Withdrawing Groups: Adding electron-withdrawing groups (e.g., fluorine) to the diol backbone will destabilize the critical oxocarbenium ion intermediate, slowing the rate of hydrolysis and thus increasing the stability of the protecting group.[5]
-
Steric Bulk: Increasing steric bulk on the diol backbone can also enhance stability by hindering the approach of the acid catalyst.[7]
-
-
Specialized Dioxolanes: Certain substituted dioxolanes are designed for cleavage under specific, non-acidic conditions. For example, a 4-phenyl-1,3-dioxolane can be cleaved under neutral catalytic hydrogenation (Pd/C, H₂), providing an orthogonal deprotection strategy that avoids acid entirely.[12]
| Protecting Group | Structure (from Acetone) | Relative Rate of Acid Hydrolysis | Key Features |
| 1,3-Dioxolane | Five-membered ring | Baseline (1.0) | Standard stability, widely used.[1] |
| 1,3-Dioxane | Six-membered ring | Slower (~0.01) | Significantly more stable to acid.[9][10] |
| 4,5-Dimethoxy-1,3-dioxolane | Electron-donating groups | Faster | More acid-labile, for easier removal. |
| 4,5-Bis(trifluoromethyl)-1,3-dioxolane | Electron-withdrawing groups | Much Slower | Highly stable to acid.[5] |
| 4-Phenyl-1,3-dioxolane | Phenyl substituent | (Varies) | Cleavable by catalytic hydrogenation.[12] |
Q5: Besides acid, are there other conditions that might unexpectedly cleave my dioxolane group?
A5: While acid-catalyzed hydrolysis is the most common cleavage pathway, dioxolanes are not completely inert to all other reagents. It's crucial to be aware of two other potential scenarios:
-
Strong Oxidative Conditions: While generally stable to mild chromium-based oxidants (PCC, PDC), dioxolanes can be cleaved by strong oxidizing agents, particularly when a Lewis acid is present.[9] The Lewis acid can coordinate to the acetal oxygen, activating it towards oxidative cleavage.
-
Reductive Cleavage: Dioxolanes are stable to standard hydride reagents like NaBH₄ and LiAlH₄.[1] However, combining a strong hydride source with a Lewis acid, such as the LiAlH₄-AlCl₃ system, can induce reductive cleavage of the acetal to a hydroxy ether.[3] Notably, 1,3-dioxolanes undergo this reductive cleavage faster than the more stable 1,3-dioxanes.[3]
Key Experimental Protocols
Protocol 1: Selective Deprotection of a Boc Group with Anhydrous HCl in the Presence of a Dioxolane
This protocol describes the removal of a tert-butyloxycarbonyl (Boc) protecting group while preserving an acid-sensitive dioxolane, based on the principle of excluding water from the reaction.[8]
Materials:
-
Boc- and dioxolane-protected substrate
-
Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
4M HCl in Dioxane (or a freshly prepared solution of HCl gas in the chosen solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the substrate in anhydrous DCM or EtOAc (approx. 0.1 M) in a flame-dried flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add 3-4 equivalents of 4M HCl in Dioxane dropwise via syringe.
-
Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Upon completion, carefully quench the reaction by pouring it into a separatory funnel containing cold, saturated NaHCO₃ solution.
-
Extract the aqueous layer twice with the organic solvent used for the reaction.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product (the amine hydrochloride salt) can be used directly or after purification, which should be performed using a neutralized stationary phase (see Protocol 2).
Protocol 2: Preparation of Neutralized Silica Gel for Chromatography
Materials:
-
Silica gel (for flash chromatography)
-
Eluent (e.g., Hexane/Ethyl Acetate mixture)
-
Triethylamine (Et₃N)
Procedure:
-
In a round-bottom flask, combine the required amount of silica gel with the less polar solvent of your eluent system (e.g., Hexane).
-
Add triethylamine to constitute ~1% of the total slurry volume.
-
Swirl the flask to ensure thorough mixing.
-
Remove the solvent and excess triethylamine on a rotary evaporator until a free-flowing powder is obtained.
-
The resulting neutralized silica gel is now ready to be used for packing a column using standard wet or dry loading techniques.
Visualized Workflows & Diagrams
Caption: A decision tree for troubleshooting dioxolane instability.
References
-
Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. Available at: [Link]
-
Schweitzer, L., et al. (1999). The formation, stability, and odor characterization of 2-ethyl-4-methyl-1,3-dioxolane (2-EMD). Water Science & Technology, 40(6), 293-298. Available at: [Link]
- Chandrasekhar, S., Muralidhar, B., & Sarkar, S. (1997). A Mild and Convenient Deprotection of 4-Phenyl 1,3-Dioxolane Derivatives Under Catalytic Hydrogenation.
-
Lönnberg, H., et al. (2019). Tuning the stability of alkoxyisopropyl protection groups. Beilstein Journal of Organic Chemistry, 15, 686-694. Available at: [Link]
-
Wikipedia. Dioxolane. Available at: [Link]
-
Scribd. 1,3-Dioxanes, 1,3-Dioxolanes. Available at: [Link]
-
ResearchGate. (2006). A Mild, Room-Temperature Protection of Ketones and Aldehydes as 1,3-Dioxolanes under Basic Conditions. Available at: [Link]
-
ResearchGate. (2014). Activation of 1, 3-dioxolane by protic ionic liquid in aqueous media: A green strategy for the selective cleavage of acetals and ketals. Available at: [Link]
-
Yilmaz, S. S., et al. (2012). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 17(7), 8094-8107. Available at: [Link]
- Leggetter, B. E., & Brown, R. K. (1963). THE RELATIVE EASE OF REDUCTIVE CLEAVAGE OF 1,3-DIOXOLANES AND 1,3-DIOXANES IN ETHER SOLUTION BY LiAlH4–AlCl3. Canadian Journal of Chemistry, 41(11), 2671-2677.
-
Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups. Available at: [Link]
-
ResearchGate. (2019). How to perform a boc deprotection in a molecule with a 1,3 dioxolane, without deprotecting the latter? Available at: [Link]
- Fife, T. H., & Natarajan, R. (1986). General acid catalysis in the hydrolysis of 1,3-dioxolanes and 1,3-oxathiolanes. The hydrolysis of acetals and thioacetals of p-(dimethylamino)benzaldehyde. Journal of the American Chemical Society, 108(9), 2425–2430.
-
ChemRxiv. (2021). Steric vs Electronic Effects: A New Look Into Stability of Diastereomers, Conformers and Constitutional Isomers. Available at: [Link]
- Sartori, G., et al. (2004). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 104(1), 199-250.
-
Kocienski, P. J. Protective Groups in Synthetic Organic Chemistry. Lecture Notes. Available at: [Link]
-
Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Tuning the stability of alkoxyisopropyl protection groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 10. scribd.com [scribd.com]
- 11. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 12. tandfonline.com [tandfonline.com]
Technical Support Center: Recrystallization Techniques for Chiral Compounds
Welcome to the Technical Support Center for Chiral Recrystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating enantiomers through crystallization. Here, we synthesize fundamental principles with field-proven insights to provide practical, actionable solutions for common and complex challenges encountered in the lab.
Introduction: The Art and Science of Chiral Resolution by Crystallization
The separation of enantiomers, mirror-image isomers with identical physical properties in an achiral environment, is a critical step in pharmaceutical development and chemical synthesis.[1][2] Crystallization remains a powerful and industrially scalable method for achieving this separation.[3] Success, however, hinges on a deep understanding of the underlying thermodynamics and kinetics of stereoselective crystallization. This guide provides a structured approach to troubleshooting and optimizing these processes.
There are two primary crystallization strategies for resolving racemates:
-
Diastereomeric Salt Crystallization: This is the most common method.[4] A racemic mixture is reacted with an enantiomerically pure resolving agent to form a pair of diastereomeric salts.[4][5] These diastereomers have different physical properties, most importantly solubility, allowing for their separation by fractional crystallization.[5][6]
-
Preferential Crystallization (or Resolution by Entrainment): This elegant technique is applicable to the 5-10% of chiral compounds that crystallize as conglomerates—physical mixtures of separate enantiopure crystals.[7][8] By seeding a supersaturated racemic solution with a crystal of the desired enantiomer, that enantiomer is induced to crystallize out selectively.[9][10][11]
This support center will address issues related to both techniques, providing a robust resource for overcoming common hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind chiral resolution by diastereomeric salt crystallization?
A: Chiral resolution by diastereomeric salt crystallization leverages the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties.[6] This is achieved by reacting the racemic mixture (e.g., a racemic acid or base) with a single enantiomer of a chiral resolving agent (e.g., a chiral base or acid).[4][12] The resulting diastereomeric salts have different solubilities in a given solvent system, which allows for their separation through fractional crystallization.[5] The less soluble diastereomer crystallizes out of the solution, while the more soluble one remains in the mother liquor.[4]
Q2: How do I select an appropriate chiral resolving agent?
A: The choice of a resolving agent is critical and often requires empirical screening.[5][13] Key factors to consider include:
-
Chemical Compatibility: The agent must efficiently form a salt with the target compound. Acidic resolving agents are used for racemic bases, and basic resolving agents for racemic acids.[]
-
Availability and Purity: The resolving agent must be commercially available in high enantiomeric purity and be cost-effective for the desired scale.[5]
-
Crystallinity of Salts: The resulting diastereomeric salts should be stable and crystalline, not oils or amorphous solids.[5]
-
Solubility Difference: The most crucial factor is that the two diastereomeric salts exhibit a significant difference in solubility in a practical solvent.[5][15]
Common resolving agents include derivatives of tartaric acid (like DBTA and DPTTA), mandelic acid, and camphorsulfonic acid for resolving bases, and bases like brucine and (R/S)-1-phenylethylamine for resolving acids.[13][16]
Q3: Why is solvent selection so critical for a successful resolution?
A: The solvent system is arguably the most important variable in diastereomeric salt crystallization.[5] An ideal solvent will maximize the solubility difference between the two diastereomeric salts, which is the very basis for the separation.[5][16] The solvent also influences crystal growth rate, crystal shape (habit), and the potential for "oiling out."[5] A systematic screening of various solvents and solvent mixtures is often necessary to find the optimal conditions for high yield and high enantiomeric excess.[16] Polar solvents like alcohols (methanol, ethanol), water, or mixtures thereof are commonly employed.[17]
Q4: What is a conglomerate, and how do I know if my compound forms one?
A: A conglomerate is a physical mixture of enantiopure crystals of the two separate enantiomers.[9] This is in contrast to a racemic compound, where both enantiomers are present in a 1:1 ratio within the same crystal lattice, which accounts for about 90% of chiral compounds.[18] Only compounds that form conglomerates can be separated by preferential crystallization.[7] The formation of a conglomerate can be identified by constructing a binary phase diagram of the two enantiomers. For a conglomerate, the melting point of the racemate is lower than that of the pure enantiomers.
Troubleshooting Guides
Issue 1: No Crystals Are Forming
This is a common and frustrating issue, often pointing to problems with supersaturation or nucleation.[5]
Potential Causes & Solutions:
-
Insufficient Supersaturation: The concentration of the diastereomeric salt may be below its solubility limit at the crystallization temperature.[5]
-
High Solubility of Diastereomeric Salts: The salts may be too soluble in the chosen solvent system, even at low temperatures.[5]
-
Solution 1: Screen for alternative solvents or solvent mixtures where the salts are less soluble.[5]
-
Solution 2: Consider anti-solvent addition. This involves adding a solvent in which the salts are insoluble to a solution of the salts in a solvent where they are soluble. This must be done slowly to avoid oiling out.[5]
-
-
Inhibition of Nucleation: The solution is supersaturated, but crystal formation has not initiated.[5]
-
Solution 1 (Seeding): Add a small, single crystal of the desired diastereomeric salt to the supersaturated solution.[5][20] This provides a template for crystal growth and is a highly effective method to induce crystallization.[21][22]
-
Solution 2 (Scratching): Gently scratch the inside surface of the flask with a glass rod.[19][23] The microscopic scratches on the glass can act as nucleation sites.
-
Solution 3 (Drastic Cooling): If other methods fail, try cooling the solution to a much lower temperature (e.g., in an ice-salt bath or freezer).[24] This can sometimes force crystallization, but may result in smaller, less pure crystals.
-
Troubleshooting Workflow: Crystallization Failure
Caption: Troubleshooting decision tree for crystallization failure.
Issue 2: Low Enantiomeric Excess (ee) or Poor Purity
Achieving a high yield of crystals is meaningless if the enantiomeric purity is low.
Potential Causes & Solutions:
-
Unsuitable Solvent System: The chosen solvent may not provide a large enough solubility difference between the two diastereomeric salts, leading to co-crystallization.[16]
-
Solution: Conduct a systematic screening of different solvents and solvent mixtures to maximize the solubility difference.[16]
-
-
Crystallization Occurred Too Rapidly: Fast cooling leads to smaller crystals and can trap the more soluble diastereomer and other impurities within the crystal lattice.[16][19]
-
Solution: Slow down the cooling rate.[16] Allow the solution to cool slowly to room temperature, and then gradually cool it further in a refrigerator. Insulating the flask can also promote slow cooling.
-
-
Incorrect Stoichiometry: The molar ratio of the racemate to the resolving agent can significantly affect both yield and purity.[5]
-
Solution: Experiment with varying the stoichiometry. Sometimes using a sub-stoichiometric amount of the resolving agent can improve the purity of the crystallized salt.
-
-
System Has Not Reached Equilibrium: The crystallization was stopped prematurely, not allowing for the thermodynamically favored, less soluble salt to fully crystallize.
-
Solution: Increase the crystallization time.[5] Allow the mixture to stand for a longer period (e.g., overnight) before filtration.
-
Issue 3: "Oiling Out" - Formation of a Liquid Phase Instead of Crystals
"Oiling out" occurs when the dissolved compound separates from the solution as a liquid (an oil) rather than a solid.[24][25] This is problematic because the oil is often impure and can solidify into an amorphous mass, preventing proper crystal formation.[23][25]
Potential Causes & Solutions:
-
High Supersaturation: The solution is too concentrated, causing the solute to come out of solution above its melting point (or the melting point of the solvated species).[19]
-
Melting Point Depression: The melting point of the solid is significantly lowered by the presence of impurities.[19]
-
Solution: Attempt to purify the initial racemic mixture before the resolution step, for example, by a simple recrystallization or column chromatography.
-
-
Inappropriate Solvent: The boiling point of the solvent may be higher than the melting point of the diastereomeric salt.[26]
-
Solution: Choose a lower-boiling point solvent in which the compound is still suitably soluble at high temperatures and insoluble at low temperatures.
-
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Resolution
This protocol outlines a general method for the resolution of a racemic base using a chiral acid.
-
Salt Formation: In a flask, dissolve an equimolar amount of the racemic base in a suitable solvent (e.g., methanol or ethanol).[13] In a separate flask, dissolve one equivalent of the chiral resolving acid (e.g., L-(+)-tartaric acid) in the minimum amount of the same hot solvent.[13]
-
Mixing: Slowly add the hot acid solution to the base solution with stirring.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, proceed with the troubleshooting steps outlined above (seeding, scratching, etc.). Once crystallization appears complete at room temperature, the flask can be placed in a refrigerator or ice bath to maximize the yield.
-
Isolation: Collect the crystals by suction filtration. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Analysis of Salt: Dry the crystals and determine their enantiomeric purity by a suitable method. This often involves liberating the free base and analyzing it by chiral HPLC.
-
Liberation of the Enantiomer: Suspend the diastereomeric salt in water and add a base (e.g., 50% NaOH solution) to deprotonate the amine.[5]
-
Extraction: Extract the free base into an organic solvent (e.g., diethyl ether or dichloromethane).
-
Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified enantiomer.[5]
-
Final Analysis: Confirm the chemical identity and determine the final enantiomeric purity.[5]
Workflow for Diastereomeric Salt Resolution
Caption: General workflow for chiral resolution via diastereomeric salt formation.
Data Summary Table
| Parameter | Recommendation | Rationale | Common Pitfalls |
| Solvent Choice | Screen a range of solvents and mixtures (e.g., alcohols, acetone, water).[15][17] | Maximizes solubility difference between diastereomers, which is the basis of separation.[5] | Choosing a solvent where both salts are either too soluble (low yield) or too insoluble (poor purity). |
| Cooling Rate | Slow, controlled cooling (e.g., benchtop followed by refrigerator).[16] | Promotes the formation of larger, purer crystals and allows the system to approach thermodynamic equilibrium.[16] | Crash cooling, which traps impurities and the undesired diastereomer in the crystal lattice.[19] |
| Seeding | Add a small crystal of the desired product to a supersaturated solution.[20] | Overcomes the kinetic barrier to nucleation, ensuring crystallization starts and proceeds correctly.[21][22] | Adding too many seeds, leading to many small crystals; adding seeds to an undersaturated solution. |
| Stoichiometry | Start with 1.0 equivalent of resolving agent, but screen 0.5-1.0 equivalents.[15] | The optimal ratio can be system-dependent; sometimes sub-stoichiometric amounts improve purity.[16] | Assuming 1.0 equivalent is always optimal; this can sometimes reduce the final enantiomeric excess. |
References
- Part 6: Resolution of Enantiomers - Chiralpedia. (2025, September 15).
- Chiral resolution - Wikipedia. (n.d.).
- Separation of Enantiomers by Preferential Crystallization: Mathematical Modeling of a Coupled Crystallizer Configuration. (n.d.). Organic Process Research & Development.
- Advances in enantioselective resolution applying preferential crystallization and enzymatic racemiz
- A Practical Guide to Chiral Resolving Agents: Alternatives to Dihydroxytartaric Acid. (n.d.). Benchchem.
- Chiral resolution - chemeurope.com. (n.d.).
- Application of Continuous Preferential Crystallization to Efficiently Access Enantiopure Chemicals. (n.d.). Organic Process Research & Development.
- A Comparative Study of Coupled Preferential Crystallizers for the Efficient Resolution of Conglomer
- Chiral Resolution and Separ
- Technical Support Center: Improving the Efficiency of Diastereomeric Salt Crystalliz
- Enantioenrichment by Crystallization. (n.d.). Organic Process Research & Development.
- Technical Support Center: Chiral Starting Material Purific
- Enantioenrichment by Crystallization. (n.d.).
- Technical Support Center: Enhancing Enantiomeric Excess of Chiral 1,4-Dioxaspiro[2.
- Seeding Techniques and Optimization of Solution Crystallization Processes. (2020, September 15). Organic Process Research & Development.
- Potential of Chiral Solvents for Enantioselective Crystallization. 2. Evaluation of Kinetic Effects. (2009, March 11).
- Which solvent is good for chiral resolution by tartaric acid? (2014, June 25).
- 19.3: Separation or Resolution of Enantiomers. (2021, July 31). Chemistry LibreTexts.
- Chiral crystallisation: Increased enantiomeric excess using a crystal chemistry and phase equilibrium approach to process design. (2025, August 7).
- Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. (2023, April 17).
- (PDF) Recrystallization of Enantiomers from Conglomerates. (2021, July 13).
- CHAPTER 12: Continuous Enantioselective Crystallization of Chiral Compounds. (2020, February 13). Books.
- How to perform a chiral resolution of a racemic base. (n.d.). Benchchem.
- Strategies for chiral separation: from racem
- Chiral Resolution by Seeded Crystallization: The Case of Arabitol. (2024, October 22).
- Strategies for chiral separation: from racemate to enantiomer. (2023, September 27). Chemical Science (RSC Publishing).
- Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. (n.d.). White Rose eTheses Online.
- Recrystallization and Crystalliz
- Recrystalliz
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Progress and Opportunities of Seeding Technique in Crystallization Processes. (n.d.). White Rose Research Online.
- 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts.
- Tips & Tricks: Recrystallization. (n.d.). Department of Chemistry : University of Rochester.
- How to avoid the formation of oil droplets during recrystallization? (2014, June 30).
- Diastereomeric recrystalliz
- Help! Recrystallization sources of error. (2012, February 7). Reddit.
- Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. (2025, March 15).
- Seeding. (n.d.). Hampton Research.
- Oiling Out in Crystalliz
- Problems with Recrystallisations. (n.d.). Chemistry Teaching Labs - University of York.
- Chiral Symmetry Breaking Phenomenon Caused by a Phase Transition. (n.d.). MDPI.
- Manipulation of Recrystallization and Network Formation of Oil-Dispersed Micronized Fat Crystals. (2019, February 12). PubMed.
- Formation of racemic compound crystals by mixing of two enantiomeric crystals in the solid state. Liquid transport of molecules from crystal to crystal. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Selective Chiral Symmetry Breaking during Crystallization: Parity Violation or Cryptochiral Environment in Control? (2025, August 6).
- A method to crystallize substances that oil out. (2025, August 7).
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Technical Support Center: Chromatographic Separation of Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate Diastereomers
Welcome to the dedicated technical support guide for the chromatographic separation of diastereomers of Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate and its derivatives. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges in resolving these closely related stereoisomers. This guide provides in-depth, field-tested insights, moving beyond simple protocols to explain the fundamental principles governing your separation, enabling you to troubleshoot effectively and develop robust analytical methods.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries to provide a foundational understanding and a starting point for method development.
Q1: Why is the separation of these specific diastereomers often challenging?
A: Diastereomers, unlike enantiomers, have different physical and chemical properties and can therefore be separated on achiral stationary phases. However, the challenge with derivatives of this compound arises from their structural similarity. The rigid dioxolane ring system can lead to subtle differences in the spatial arrangement of substituents, resulting in very similar polarities and hydrophobicities. Consequently, achieving baseline separation requires a chromatographic system with high selectivity to exploit these minor physicochemical differences.[1][2]
Q2: Should I start with Normal-Phase (NP) or Reversed-Phase (RP) chromatography?
A: For diastereomer separations, particularly for moderately polar compounds like these dioxolane derivatives, Normal-Phase (NP) HPLC is often the more successful starting point .[3][4]
-
Causality: NP chromatography separates compounds based on polarity, utilizing a polar stationary phase (like silica) and a non-polar mobile phase. Diastereomers often exhibit small but significant differences in their dipole moments and their ability to hydrogen bond with the silica surface. RP chromatography, which separates based on hydrophobicity, may not be as effective if the diastereomers have nearly identical hydrophobic characters.[1] While RP methods can be developed, they may require more extensive screening of stationary phases with alternative selectivities (e.g., Phenyl-Hexyl, PFP).[3]
Q3: What are the most critical parameters to optimize for this separation?
A: The three most critical parameters, in order of typical impact, are:
-
Stationary Phase Selection: The choice of column is paramount. Simply changing the mobile phase on an unsuitable column will not yield a separation.[3][4]
-
Mobile Phase Composition: The type and ratio of the organic modifier (especially the alcohol in NP) is the primary tool for manipulating selectivity once a suitable column is found.[4][5]
-
Column Temperature: Temperature influences solvent viscosity, reaction kinetics, and conformational flexibility of the analyte, which can significantly alter selectivity and resolution.[4][6]
Section 2: In-Depth Troubleshooting Guide
This guide is structured to address specific problems you may encounter during method development.
Problem: No Separation or Poor Resolution (Rs < 1.5)
Q: My diastereomers are co-eluting on a standard C18 reversed-phase column. What should I do?
A: Co-elution on a C18 column is a common outcome for this class of diastereomers because their hydrophobic differences are often minimal.[3]
Troubleshooting Steps:
-
Switch to Normal-Phase (NP) Chromatography: This is the most logical first step. Start with a high-purity silica gel column. The polar interactions in NP mode are more likely to differentiate the diastereomers.[4]
-
Explore Alternative Achiral Stationary Phases: If NP-HPLC on silica is unsuccessful, consider columns that offer different separation mechanisms.
-
Pentafluorophenyl (PFP) Phases: These columns provide a mix of hydrophobic, aromatic (π-π), and dipole-dipole interactions that can be highly effective for separating isomers.[3]
-
Porous Graphitic Carbon (PGC) Columns: PGC columns, such as Hypercarb, separate molecules based on their shape and polarizability, which can be an excellent strategy for rigid diastereomeric structures.[3][4]
-
-
Consider a Chiral Stationary Phase (CSP): While not always necessary for diastereomers, a CSP can provide the high degree of stereoselectivity needed for a difficult separation.[3] Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are versatile and can be operated in NP, RP, or polar organic modes.[7][8]
Q: I'm using a silica column in normal-phase mode, but the resolution is still poor (e.g., Rs = 0.8). How can I improve it?
A: This is a promising start, as some separation is observed. The goal now is to optimize selectivity and efficiency.
Optimization Workflow:
-
Modify the Alcohol Component: The choice of alcohol modifier in your hexane-based mobile phase is critical. The steric bulk of the alcohol affects its interaction with both the analyte and the silica surface.
-
If you are using ethanol (EtOH), try switching to isopropanol (i-PrOH) or n-propanol (n-PrOH).[4] The change in steric hindrance and hydrogen bonding capacity can dramatically alter selectivity.
-
-
Adjust Modifier Concentration: Systematically vary the percentage of the alcohol modifier. A lower concentration generally increases retention and may improve resolution, but can also lead to broader peaks. Create a resolution map by testing concentrations from 1% to 15%.
-
Introduce a Stronger Solvent (If Necessary): If peaks are very broad and retained for too long even with high alcohol content, a small amount (0.1-1%) of an even more polar solvent like methanol or acetonitrile can sharpen peaks, but may also reduce selectivity.[7] Use with caution.
-
Lower the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) allows more time for the diastereomers to interact with the stationary phase, which can improve the resolution of closely eluting peaks.[5][9]
-
Adjust the Temperature: Lowering the column temperature often increases resolution for diastereomers by enhancing the energetic differences in their interactions with the stationary phase. Try reducing the temperature from ambient to 15°C or 10°C.[4] Conversely, sometimes increasing temperature can improve efficiency and provide a better overall result.[6]
Problem: Poor Peak Shape (Tailing or Fronting)
Q: My peaks are exhibiting significant tailing on a silica column. What are the causes and solutions?
A: Peak tailing in NP chromatography is often due to strong, undesirable interactions between the analyte and the stationary phase.
Potential Causes & Solutions:
-
Cause 1: Strong Interaction with Acidic Silanols: The ester group in your molecule can interact strongly with active, acidic silanol groups on the silica surface, causing tailing.[10]
-
Solution: Add a small amount of a competitive modifier to the mobile phase. An acidic additive like 0.1% acetic acid or a basic additive like 0.1% triethylamine (TEA) can mask these active sites.[10] The choice depends on the exact nature of your derivative.
-
-
Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[11]
-
Solution: Reduce the injection volume or the concentration of your sample by a factor of 5 or 10 and re-evaluate.
-
-
Cause 3: Contamination: The column or guard column may be contaminated with strongly retained impurities from previous injections.[11]
-
Solution: Flush the column with a strong solvent (e.g., 100% isopropanol for NP). Replace the guard column if it is contaminated.[12]
-
Q: I am observing peak fronting. What does this typically indicate?
A: Peak fronting is less common than tailing and usually points to one of two issues:
-
Sample Overload in a High Concentration: Similar to tailing, injecting a very high concentration of the sample can lead to a non-linear isotherm, causing the peak front to broaden. The solution is to dilute the sample.[10]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the initial band to travel too quickly through the column, resulting in a fronting peak.
-
Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample.
-
Problem: Inconsistent Retention Times
Q: My retention times are drifting or shifting between runs. What are the likely causes?
A: Retention time instability is a common problem that compromises data integrity. It almost always points to an issue with the system's equilibrium.
Systematic Checklist:
-
Mobile Phase Composition: In NP, mobile phases are often volatile. Evaporation of the more volatile component (hexane) can change the solvent ratio and increase the eluting strength, causing retention times to decrease.[12]
-
Solution: Prepare fresh mobile phase daily and keep solvent bottles capped. Ensure your online degasser is functioning correctly and not causing solvent evaporation.[11]
-
-
Column Equilibration: NP chromatography, especially with alcohol modifiers, can require long equilibration times. If you change the mobile phase composition, you may need to flush the column with 20-50 column volumes of the new mobile phase before the system is stable.[11]
-
Temperature Fluctuations: A lack of temperature control can cause retention times to drift. Even small changes in ambient lab temperature can have an effect.[12]
-
Solution: Always use a thermostatted column compartment and allow the column to fully equilibrate to the set temperature before starting your analysis.[11]
-
-
System Leaks: A small leak in the pump, injector, or fittings can cause pressure fluctuations and, consequently, unstable flow rates and retention times.[11]
-
Solution: Perform a system pressure test and check all fittings for signs of leakage.
-
Section 3: Experimental Protocols & Methodologies
Protocol 1: Initial Screening on Normal-Phase HPLC
This protocol provides a systematic approach to initial method development for separating your diastereomers.
-
Column Selection:
-
Primary: High-Purity Silica Column (e.g., 150 x 4.6 mm, 3 or 5 µm).
-
Secondary: Pentafluorophenyl (PFP) Column (same dimensions).
-
-
Mobile Phase Preparation:
-
Solvent A: n-Hexane (HPLC Grade).
-
Solvent B1: Isopropanol (HPLC Grade).
-
Solvent B2: Ethanol (HPLC Grade).
-
-
Initial Isocratic Conditions:
-
Mobile Phase: 95:5 (v/v) Hexane:Isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at an appropriate wavelength (e.g., 210-220 nm for the carboxylate group).
-
Injection Volume: 5 µL.
-
-
Execution:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject your diastereomeric mixture.
-
If no separation is observed, hold the conditions and inject again to confirm the result.
-
-
Screening Steps:
-
If peaks are too retained (>20 min), increase the modifier to 10%.
-
If peaks are poorly resolved, switch the modifier from Isopropanol to Ethanol at the same concentration (5%) and re-run.
-
If still no resolution, repeat the screen on the PFP column.
-
Data Presentation: Typical Starting Conditions
| Stationary Phase | Mobile Phase System | Key Interaction Mechanism | Suitability for Diastereomers |
| Silica | Hexane / Isopropanol | Polar (H-Bonding, Dipole) | High (Recommended Start) |
| C18 (ODS) | Acetonitrile / Water | Hydrophobic | Low (Often Fails) [3] |
| PFP | Hexane / Ethanol | π-π, Dipole, Shape | High (Good Alternative) [3] |
| PGC (Carbon) | Acetonitrile / Methanol | Shape Selectivity | High (For Difficult Cases) [4] |
| Chiral (Polysaccharide) | Varies (NP or RP) | Stereoselective Interactions | Very High (If Achiral Fails) [8] |
Section 4: Visualization of Workflows
Diagram 1: General Troubleshooting Workflow for Poor Resolution
This diagram outlines the logical decision-making process when encountering a lack of separation.
A logical workflow for troubleshooting poor diastereomer resolution.
Diagram 2: Conceptual View of Mobile Phase Optimization in NP-HPLC
This diagram illustrates the interplay between mobile phase components and their effect on the separation.
Sources
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- 2. asianpubs.org [asianpubs.org]
- 3. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. csfarmacie.cz [csfarmacie.cz]
- 8. Application of Chiral HPLC to Medicinal Chemistry-Related Problem Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of Chromatographic Separation, with a Focus on LC-MS/MS, for the Determination of Stereoisomeric Cypermethrin and Other Synthetic Pyrethroids in Apples | MDPI [mdpi.com]
- 10. hplc.eu [hplc.eu]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
A Comparative Guide to Chiral Auxiliaries: Evaluating Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
In the landscape of asymmetric synthesis, the strategic use of chiral auxiliaries remains a cornerstone for controlling stereochemical outcomes. These molecular scaffolds temporarily attach to a prochiral substrate, guiding subsequent reactions to yield a desired stereoisomer with high selectivity. This guide provides a comprehensive comparison of Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate, a carbohydrate-derived chiral auxiliary, with other widely adopted auxiliaries, namely Evans' oxazolidinones and Oppolzer's sultams. We will delve into their structural features, performance in key asymmetric transformations, and practical considerations for their application in research and drug development.
Introduction to Chiral Auxiliaries and the Role of Carbohydrate-Derived Scaffolds
The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and fine chemical industries, as the biological activity of a molecule is often intrinsically linked to its three-dimensional structure. Chiral auxiliaries, typically derived from readily available, inexpensive chiral sources like amino acids or carbohydrates, offer a reliable and predictable method to achieve high levels of stereocontrol.[1]
This compound belongs to the family of carbohydrate-based chiral auxiliaries. Derived from tartaric acid, its rigid dioxolane ring and defined stereocenters provide a chiral environment to influence the facial selectivity of reactions at an attached prochiral center. The inherent chirality, structural diversity, and often low cost of carbohydrates make them attractive starting materials for the development of novel chiral auxiliaries.[2]
The Contenders: A Structural Overview
To understand their comparative performance, it is essential to first appreciate the structural nuances of these auxiliaries.
This compound: This auxiliary features a 1,3-dioxolane ring derived from L-threitol, which is itself accessible from tartaric acid. The two stereocenters on the dioxolane ring dictate the conformation of the attached acyl group, thereby creating a biased steric environment.
Evans' Oxazolidinones: Developed by David A. Evans, these auxiliaries are typically derived from amino alcohols like valinol or phenylalaninol. The substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate derived from the N-acyl group, directing incoming electrophiles to the opposite face.
Oppolzer's Sultams: Based on camphor, Oppolzer's sultams provide a rigid, bicyclic framework. The sulfonamide linkage to the acyl group and the bulky camphor skeleton create a highly defined chiral pocket, leading to excellent stereocontrol in a variety of reactions.[3]
Performance in Key Asymmetric Reactions: A Head-to-Head Comparison
The efficacy of a chiral auxiliary is best judged by its performance in common carbon-carbon bond-forming reactions that are fundamental to organic synthesis.
Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, creating up to two new stereocenters. The stereochemical outcome is highly dependent on the geometry of the enolate and the facial bias imposed by the chiral auxiliary.
Evans' Oxazolidinones are the gold standard in asymmetric aldol reactions, renowned for their high diastereoselectivity, typically favoring the syn-aldol product. The formation of a boron enolate in the presence of a Lewis acid like dibutylboron triflate (Bu₂BOTf) and a tertiary amine base generates a Z-enolate, which proceeds through a well-defined chair-like Zimmerman-Traxler transition state to afford high levels of induction.
Oppolzer's Sultams also exhibit excellent stereocontrol in aldol reactions. The diastereoselectivity can often be tuned by the choice of Lewis acid. For instance, variations in the stoichiometry of Lewis acids like TiCl₄ can influence the ratio of syn to anti aldol products.[3]
This compound and related tartrate-derived auxiliaries have been employed in aldol additions. For example, a tartaric acid-derived silylketene acetal has been shown to react with high diastereoselectivity in a Lewis acid-catalyzed aldol addition.[4] However, direct comparative data against Evans' auxiliaries under identical conditions is sparse in the literature, making a definitive quantitative comparison challenging. The general principle involves the dioxolane ring creating a steric bias to favor one facial approach of the aldehyde to the enolate.
Workflow for a Typical Asymmetric Aldol Reaction
Caption: General workflow for an asymmetric aldol reaction using a chiral auxiliary.
Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful cycloaddition for the formation of six-membered rings with excellent stereocontrol. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the diene's approach.
Oppolzer's Sultams have proven to be highly effective in controlling the diastereoselectivity of Diels-Alder reactions, leading to the desired enantiomer of the cycloadduct after auxiliary removal.[5]
Evans' Oxazolidinones attached to an acrylate moiety also serve as excellent dienophiles in asymmetric Diels-Alder reactions, providing high levels of endo-selectivity and facial diastereoselectivity.
Tartrate-derived dienophiles , including those structurally related to this compound, have been examined in Diels-Alder reactions. Studies have shown that the nature of the diol protecting group on the tartrate-derived auxiliary can lead to complementary diastereoselectivity.[6] This tunability is a potential advantage of this class of auxiliaries.
Mechanism of a Chiral Auxiliary-Controlled Diels-Alder Reaction
Caption: Simplified representation of a Diels-Alder reaction with a chiral auxiliary.
Asymmetric Alkylation
The alkylation of enolates is a fundamental C-C bond-forming reaction. Chiral auxiliaries can provide a steric shield to direct the approach of an alkylating agent to one face of the enolate.
Evans' Oxazolidinones are widely used for the diastereoselective alkylation of their corresponding N-acyl imides. Deprotonation with a strong base like lithium diisopropylamide (LDA) generates a Z-enolate, which then undergoes alkylation with high facial selectivity.
Oppolzer's Sultams are also effective in directing asymmetric alkylations. The rigid camphor backbone provides a well-defined steric environment, leading to high diastereoselectivity.[7]
While less documented in direct comparative studies, carbohydrate-derived auxiliaries like This compound can be used for asymmetric alkylations. The principle relies on the formation of an enolate where one face is sterically hindered by the dioxolane ring and its substituents, thus directing the electrophile to the less hindered face.
Practical Considerations: Cleavage of the Auxiliary
A critical step in the use of a chiral auxiliary is its removal from the product without racemization of the newly formed stereocenter(s). The ease and efficiency of this cleavage, as well as the ability to recover the auxiliary for reuse, are important practical considerations.
-
Evans' Oxazolidinones: A variety of methods are available for the cleavage of Evans' auxiliaries, allowing for the formation of carboxylic acids (e.g., LiOH/H₂O₂), alcohols (e.g., LiBH₄), or aldehydes (e.g., Weinreb amide formation followed by DIBAL-H reduction). The auxiliary can often be recovered in high yield.
-
Oppolzer's Sultams: Reductive cleavage (e.g., LiAlH₄, LiBH₄) or hydrolytic methods (e.g., LiOH) are commonly employed to remove the sultam auxiliary, yielding the corresponding alcohols, carboxylic acids, or amides. The auxiliary is generally stable and can be recovered.
-
Dioxolane Auxiliaries: The acetal linkage in dioxolane-based auxiliaries like this compound can typically be cleaved under acidic conditions (e.g., aqueous HCl). The ester can be hydrolyzed under basic conditions. The choice of cleavage conditions needs to be compatible with the functionality present in the product molecule.
Experimental Protocols
Representative Asymmetric Aldol Reaction using an Evans' Oxazolidinone
1. Acylation of the Auxiliary:
-
To a solution of (4R,5S)-4-methyl-5-phenyloxazolidin-2-one (1.0 eq) in anhydrous THF at -78 °C is added n-butyllithium (1.05 eq) dropwise.
-
After stirring for 15 minutes, propanoyl chloride (1.1 eq) is added, and the reaction is allowed to warm to room temperature.
-
The reaction is quenched with saturated aqueous NH₄Cl and the product is extracted with an organic solvent.
2. Aldol Reaction:
-
To a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ at 0 °C is added dibutylboron triflate (1.1 eq) followed by triethylamine (1.2 eq).
-
The mixture is cooled to -78 °C, and the aldehyde (1.2 eq) is added dropwise.
-
After stirring for 1 hour at -78 °C and 1 hour at 0 °C, the reaction is quenched with a pH 7 buffer and hydrogen peroxide.
3. Auxiliary Cleavage:
-
The aldol adduct is dissolved in a mixture of THF and water.
-
Lithium hydroxide (excess) and hydrogen peroxide (excess) are added, and the mixture is stirred at room temperature until the reaction is complete.
-
The product carboxylic acid is isolated after an acidic workup, and the chiral auxiliary can be recovered from the organic layer.
Conclusion and Future Perspectives
Evans' oxazolidinones and Oppolzer's sultams remain the dominant chiral auxiliaries in asymmetric synthesis due to their well-established reliability and high levels of stereocontrol across a broad range of reactions. Their performance is extensively documented, providing a high degree of predictability for researchers.
This compound and other carbohydrate-derived auxiliaries represent a valuable class of chiral controllers, often derived from inexpensive and readily available starting materials. While they have demonstrated utility in various asymmetric transformations, a lack of extensive, direct comparative studies with the more established auxiliaries makes it challenging to definitively position them in terms of general applicability and performance.
The key advantage of tartrate-derived auxiliaries may lie in their potential for fine-tuning of steric and electronic properties through modification of the acetal and ester groups, potentially offering complementary stereoselectivity in certain applications. Future research focused on systematic comparisons of these carbohydrate-based auxiliaries with established systems under standardized conditions will be crucial for elucidating their full potential and guiding their rational application in complex molecule synthesis.
References
-
Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. (n.d.). PubMed. [Link]
-
Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. (n.d.). PubMed. [Link]
-
Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. (n.d.). NCBI. [Link]
-
Carbohydrate-Based Azacrown Ethers in Asymmetric Syntheses. (2021). MDPI. [Link]
-
Camphorsultam. (n.d.). Wikipedia. [Link]
-
Chiral Auxiliaries - Principles and Recent Applications. (n.d.). Georg Thieme Verlag. [Link]
-
Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary. (n.d.). ChemRxiv. [Link]
-
Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. (2020, October 22). YouTube. [Link]
-
Studies into the stereoselectivity of tartrate-derived dienophiles. (n.d.). PubMed. [Link]
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A Senior Application Scientist's Guide to Chiral HPLC Analysis of Compounds Synthesized with Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the choice of a chiral auxiliary is a critical decision that dictates the stereochemical outcome of a reaction. Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate, a derivative of L-tartaric acid, is a widely employed chiral building block for the synthesis of a diverse array of enantiomerically enriched molecules, including complex 1,3-diols and compounds with quaternary stereocenters.[1][] The successful application of this chiral auxiliary is contingent upon the ability to accurately and reliably determine the enantiomeric or diastereomeric purity of the synthesized products. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the gold standard for this analytical challenge, offering unparalleled resolution and sensitivity.[3]
This comprehensive guide provides an in-depth comparison of chiral HPLC methodologies for the analysis of compounds synthesized using this compound. We will delve into the rationale behind experimental choices, present detailed protocols, and offer data-driven insights to empower you to develop robust and efficient chiral separation methods.
The Cornerstone of Chiral Separations: Polysaccharide-Based CSPs
The vast majority of successful chiral separations are achieved on polysaccharide-based CSPs, primarily derivatives of cellulose and amylose.[4] These polymers, coated or covalently immobilized onto a silica support, form chiral cavities and grooves that interact with enantiomers through a combination of forces, including hydrogen bonding, π-π stacking, and steric hindrance, leading to differential retention and, thus, separation.[5]
Coated vs. Immobilized Polysaccharide CSPs: A Critical Choice
A pivotal consideration in selecting a polysaccharide-based CSP is the distinction between coated and immobilized phases.
-
Coated CSPs: In these columns, the chiral polymer is physically adsorbed onto the silica surface. While offering a wide range of selectivities, they are susceptible to damage by certain organic solvents like dichloromethane, chloroform, and tetrahydrofuran, which can strip the coating from the support. This limits the range of mobile phases that can be employed.
-
Immobilized CSPs: Here, the chiral selector is covalently bonded to the silica support. This robust linkage renders the column compatible with a much broader array of organic solvents, significantly expanding the possibilities for method development and improving column longevity.[5] This versatility is particularly advantageous when dealing with compounds that have limited solubility in standard normal-phase eluents.
For the analysis of novel compounds derived from this compound, where optimal solubility and selectivity are unknown, starting with an immobilized polysaccharide CSP is a prudent strategy.
Comparative Analysis of Chiral Stationary Phases
The selection of the appropriate CSP is the most critical factor in achieving a successful chiral separation. Below is a comparative guide to some of the most effective polysaccharide-based CSPs for the analysis of compounds structurally related to our topic of interest.
| Chiral Stationary Phase (CSP) | Chiral Selector | Key Characteristics & Applications | Typical Mobile Phases |
| CHIRALPAK® IA | Amylose tris(3,5-dimethylphenylcarbamate) - Immobilized | Broad applicability, often complementary to cellulose-based phases. Excellent for a wide range of racemates. | Normal Phase: Hexane/Isopropanol, Hexane/EthanolReversed-Phase: Acetonitrile/Water, Methanol/Water |
| CHIRALPAK® IB | Cellulose tris(3,5-dimethylphenylcarbamate) - Immobilized | A versatile and widely used CSP with a high success rate for a broad spectrum of chiral compounds. Often a good starting point for method development.[5] | Normal Phase: Hexane/Isopropanol, Hexane/EthanolReversed-Phase: Acetonitrile/Water, Methanol/Water |
| CHIRALPAK® IC | Cellulose tris(3,5-dichlorophenylcarbamate) - Immobilized | Offers different selectivity compared to dimethylphenylcarbamate derivatives, particularly for compounds with aromatic systems. | Normal Phase: Hexane/Isopropanol, Hexane/EthanolReversed-Phase: Acetonitrile/Water, Methanol/Water |
| CHIRALCEL® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) - Coated | A classic and highly successful coated CSP. While having solvent limitations, it exhibits excellent resolving power for many compounds. | Normal Phase: Hexane/Isopropanol, Hexane/Ethanol (Avoid restricted solvents) |
| CHIRALCEL® OJ-H | Cellulose tris(4-methylbenzoate) - Coated | Provides alternative selectivity, particularly for compounds capable of π-π interactions with the benzoate groups. | Normal Phase: Hexane/Isopropanol, Hexane/Ethanol (Avoid restricted solvents) |
Strategic Workflow for Chiral Method Development
A systematic approach is paramount to efficiently developing a robust chiral HPLC method. The following workflow outlines a logical progression from initial screening to method optimization.
Sources
A Comparative Guide to Stereochemical Determination: Analyzing Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise—it is a cornerstone of modern pharmaceutical science. The stereochemistry of a chiral molecule dictates its biological activity, efficacy, and safety profile. A classic example is the tragic case of thalidomide, where one enantiomer was a sedative while the other was a potent teratogen. This underscores the critical need for robust and reliable analytical methodologies to unambiguously assign the stereochemistry of chiral centers within a molecule.
This guide provides an in-depth comparison of analytical techniques for the stereochemical determination of Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate, a chiral building block of significant interest. While various methods exist, we will focus on the power and versatility of Nuclear Magnetic Resonance (NMR) spectroscopy as the primary analytical tool, supported by a comparative analysis of alternative techniques. Our discussion will be grounded in the principles of scientific integrity, providing not just protocols, but the rationale behind the experimental choices.
The Central Role of NMR Spectroscopy in Stereochemical Assignment
NMR spectroscopy is an unparalleled technique for elucidating the structure of organic molecules in solution. Its strength in stereochemical determination lies in its ability to probe the spatial relationships between atoms through correlations in chemical shifts, coupling constants, and the Nuclear Overhauser Effect (NOE). For diastereomers, such as the cis and trans isomers of Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate, NMR provides a direct method of differentiation without the need for crystalline material.
The (4R,5S) designation of our target molecule indicates a trans relationship between the methyl group at the C5 position and the carboxylate group at the C4 position of the 1,3-dioxolane ring. This seemingly subtle difference from its cis diastereomer leads to distinct and measurable differences in their respective NMR spectra.
Key NMR Parameters for Distinguishing Diastereomers
The primary NMR techniques employed for the stereochemical analysis of this compound and its isomers are ¹H NMR, ¹³C NMR, and 2D NMR experiments such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy).
-
¹H NMR Chemical Shifts and Coupling Constants: The chemical environment of each proton is highly sensitive to the molecule's stereochemistry. In the trans isomer, the protons on the dioxolane ring (H4 and H5) will exhibit a specific coupling constant (³JHH) that is typically smaller than that observed in the corresponding cis isomer. This is due to the dihedral angle between these protons, which can be rationalized using the Karplus equation. Furthermore, the spatial proximity of the substituents to the ring protons will influence their chemical shifts.
-
¹³C NMR Chemical Shifts: The carbon chemical shifts, particularly of the dioxolane ring carbons (C4 and C5) and the methyl substituents, are also diagnostic. Steric compression can cause upfield shifts (the γ-gauche effect), providing another layer of structural information to differentiate between diastereomers.
-
NOESY for Through-Space Correlations: The Nuclear Overhauser Effect (NOE) is a powerful tool for determining the spatial proximity of protons. In the (4R,5S) trans isomer, an NOE correlation would be expected between the proton at C4 and the methyl group at C5, as they are on the same face of the ring. Conversely, in the cis isomer, a stronger NOE would be observed between the protons at C4 and C5.
Workflow for NMR-Based Stereochemical Determination
The process of determining the stereochemistry of Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate products via NMR follows a logical and self-validating workflow.
Comparative Analysis with Alternative Methodologies
While NMR is a powerful tool, a comprehensive analytical strategy often involves orthogonal techniques to provide unequivocal proof of stereochemistry. The choice of method depends on factors such as sample availability, physical state (crystalline vs. oil), and the specific questions being addressed.
| Feature | NMR Spectroscopy | X-ray Crystallography | Chiral Chromatography (HPLC/GC) | Vibrational Circular Dichroism (VCD) |
| Principle | Nuclear spin transitions in a magnetic field | Diffraction of X-rays by a single crystal lattice | Differential interaction with a chiral stationary phase | Differential absorption of left and right circularly polarized IR light |
| Sample State | Solution or solid-state | Single crystal | Solution | Solution or neat liquid |
| Information | Relative and absolute (with chiral derivatizing agents) stereochemistry, conformation | Absolute stereochemistry and solid-state conformation | Enantiomeric/diastereomeric purity and separation | Absolute stereochemistry in solution |
| Advantages | Non-destructive, provides detailed structural information in solution | Unambiguous determination of absolute configuration[1][2][3] | High sensitivity for purity determination, preparative scale possible[4][5] | Applicable to non-crystalline samples, provides solution-state conformation[6][7][8][9] |
| Limitations | Can be complex for molecules with significant conformational flexibility | Requires a high-quality single crystal, which can be difficult to obtain | Does not provide direct structural information | Requires computational modeling for absolute configuration assignment |
Decision-Making Flowchart for Stereochemical Analysis
The selection of the most appropriate analytical technique is a critical step in the drug development process. The following flowchart provides a logical framework for making this decision.
Experimental Protocol: NOESY for Diastereomer Differentiation
The following is a generalized protocol for a 2D NOESY experiment to differentiate between the cis and trans diastereomers of Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate.
Objective: To determine the relative stereochemistry of the substituents at C4 and C5 of the 1,3-dioxolane ring.
Materials:
-
Sample of Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate (unknown stereochemistry)
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
5 mm NMR tube
Instrumentation:
-
NMR spectrometer (≥400 MHz recommended for better spectral dispersion) equipped with a probe capable of performing 2D experiments.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of CDCl₃ in a clean, dry 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum to identify the chemical shifts of all protons and to optimize spectral parameters (e.g., spectral width, receiver gain).
-
NOESY Experiment Setup:
-
Use a standard noesygpphpp pulse sequence (or equivalent) available on the spectrometer's software.
-
Set the spectral width to encompass all proton signals.
-
The number of increments in the indirect dimension (t₁) should be at least 256 for adequate resolution.
-
The mixing time (d8) is a crucial parameter and should be optimized. A typical starting point is the T₁ of the protons of interest (usually around 1-2 seconds). A range of mixing times can be tested to observe the build-up of NOE correlations.
-
Set the number of scans per increment to achieve an adequate signal-to-noise ratio (typically 8, 16, or 32 scans).
-
-
Data Processing:
-
Apply a squared sine-bell window function in both dimensions before Fourier transformation.
-
Perform baseline correction as needed.
-
-
Data Analysis:
-
Identify the diagonal peaks corresponding to the chemical shifts of the protons.
-
Look for off-diagonal cross-peaks, which indicate NOE correlations between protons that are close in space.
-
For the (4R,5S)-trans isomer: Expect to see a cross-peak between the proton at C4 and the protons of the methyl group at C5.
-
For the cis isomer: A stronger cross-peak would be expected between the proton at C4 and the proton at C5.
-
Conclusion
The unambiguous determination of stereochemistry is a non-negotiable aspect of modern drug discovery and development. NMR spectroscopy stands out as a versatile and powerful technique for this purpose, providing a wealth of information about the three-dimensional structure of molecules in their native solution state. While other techniques such as X-ray crystallography, chiral chromatography, and VCD offer complementary and sometimes definitive information, a well-executed series of NMR experiments often provides the necessary data to confidently assign the relative and, in many cases, the absolute stereochemistry of complex molecules like this compound. By understanding the principles behind each technique and employing a logical, data-driven approach, researchers can ensure the scientific rigor required for the advancement of pharmaceutical sciences.
References
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Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388. [Link]
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Nafie, L. A. (2008). Vibrational circular dichroism: a new tool for the stereochemical characterization of chiral molecules. Applied Spectroscopy, 62(8), 221A-236A. [Link]
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O'Donovan, D. H. (2013). Determination of absolute configuration using single crystal X-ray diffraction. Methods in Molecular Biology, 1055, 149-162. [Link]
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Subramanian, G. (Ed.). (2001). Chiral separation techniques: a practical approach. John Wiley & Sons. [Link]
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Rychnovsky, S. D., & Skalitzky, D. J. (1990). Stereochemistry of the acetoacetate aldol reaction. A 13C NMR method for determining the relative stereochemistry of 1,3-diols. Tetrahedron Letters, 31(7), 945-948. [Link]
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Polavarapu, P. L. (2002). Vibrational spectroscopy: principles and applications with emphasis on optical activity. Elsevier. [Link]
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Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681-690. [Link]
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Stephens, P. J., Devlin, F. J., Cheeseman, J. R., & Frisch, M. J. (2001). Ab initio calculation of vibrational circular dichroism spectra. Chirality, 13(5), 231-236. [Link]
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Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2003). Absolute configuration determination of chiral molecules using vibrational circular dichroism spectroscopy. Chirality, 15(9), 743-758. [Link]
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Glusker, J. P., & Trueblood, K. N. (2010). Crystal structure analysis: a primer. Oxford University Press. [Link]
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Seco, J. M., Quinoa, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical Reviews, 104(1), 17-118. [Link]
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Butts, C. P., & Jones, C. R. (2011). Understanding and using the nuclear Overhauser effect. Chemical Communications, 47(36), 9969-9981. [Link]
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Francotte, E., & Lindner, W. (Eds.). (2006). Chirality in drug research. John Wiley & Sons. [Link]
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The Next Generation of Chiral Control: SuperQuat Auxiliaries Surpass Evans' Predecessors in Asymmetric Synthesis
In the landscape of asymmetric synthesis, the quest for predictable and efficient stereochemical control is paramount. For decades, the oxazolidinone-based chiral auxiliaries developed by David A. Evans have been a cornerstone for researchers, enabling the reliable construction of complex chiral molecules.[1][2] However, the evolution of synthetic methodology has unveiled a new front-runner: the SuperQuat family of chiral auxiliaries. Developed to address the inherent limitations of their predecessors, SuperQuat auxiliaries offer superior performance in terms of stereoselectivity, operational simplicity, and recyclability, marking a significant advancement for researchers, scientists, and drug development professionals.[3][4]
This guide provides an in-depth comparison of SuperQuat and Evans auxiliaries, grounded in experimental data, to illuminate the practical advantages of this next-generation tool in asymmetric synthesis.
The Architectural Advantage: How gem-Dimethyl Substitution Revolutionizes Performance
The fundamental innovation of the SuperQuat auxiliary lies in the incorporation of a gem-dimethyl group at the C(5) position of the oxazolidinone ring.[4] This seemingly subtle structural modification has profound consequences, directly addressing the shortcomings of the traditional Evans auxiliaries.[3][5]
Two key advantages arise from this design:
-
Enhanced Diastereofacial Selectivity: The gem-dimethyl substitution induces a conformational bias in the adjacent C(4)-substituent. This forces the stereodirecting group to project towards the N-acyl fragment, creating a more defined and shielded environment for incoming electrophiles. The result is a significantly higher level of diastereofacial selectivity in a variety of chemical transformations.[4][6]
-
Superior Cleavage and Recyclability: A persistent challenge with Evans auxiliaries is the potential for competing nucleophilic attack at the endocyclic carbonyl during the cleavage step, leading to the destruction of the auxiliary and complicating product purification.[7][8] The steric hindrance provided by the C(5) gem-dimethyl groups in SuperQuat auxiliaries effectively shields this endocyclic carbonyl, preventing unwanted ring-opening and ensuring a clean cleavage of the desired product. This not only simplifies the workup but also allows for the efficient recovery and recycling of the valuable chiral auxiliary.[3][4]
At a Glance: SuperQuat vs. Evans Auxiliaries
| Feature | SuperQuat Chiral Auxiliaries | Evans Chiral Auxiliaries |
| Core Structure | 4-substituted 5,5-dimethyloxazolidin-2-one | 4-substituted oxazolidin-2-one |
| Diastereoselectivity | Generally higher due to conformational locking | High, but can be lower in certain cases |
| Cleavage | Predominantly exocyclic cleavage, minimal ring-opening | Prone to endocyclic cleavage, especially with hindered substrates |
| Recyclability | Excellent due to robust ring system | Can be compromised by endocyclic cleavage |
| Cost-Effectiveness | Can be more cost-effective due to recyclability and use of less hindered C4-substituents to mimic more hindered ones | Can be less economical due to loss of auxiliary during cleavage |
Mimicking High Performance with Greater Practicality
A notable advantage of the SuperQuat system is the ability of the (4S)-5,5-dimethyl-4-isopropyloxazolidin-2-one auxiliary to effectively mimic the stereodirecting capabilities of the more sterically demanding and expensive 4-tert-butyloxazolidin-2-one Evans auxiliary.[9][10] Nuclear Overhauser effect (nOe) spectroscopic studies have revealed that the conformational control imposed by the gem-dimethyl group in the SuperQuat auxiliary forces the isopropyl group to occupy a similar spatial arrangement to a tert-butyl group, leading to comparable or even superior levels of facial selectivity.[9] This allows chemists to achieve top-tier stereocontrol without resorting to the bulkier and less accessible tert-butyl substituted Evans auxiliary.
Under the Hood: A Mechanistic Look at Stereocontrol
The high degree of stereocontrol exerted by both auxiliary families stems from the formation of a rigid chelated enolate intermediate. The metal cation, typically lithium or boron, coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary. This chelation, combined with the steric influence of the C(4) substituent, dictates the trajectory of the incoming electrophile.
Logical Flow of Asymmetric Alkylation
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Cost-benefit analysis of different chiral pool starting materials
An Application Scientist's Guide to the Cost-Benefit Analysis of Chiral Pool Starting Materials
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Nature's Chirality
In the quest for enantiomerically pure molecules, particularly within the pharmaceutical and agrochemical industries, synthetic chemists are faced with a critical decision: to build chirality from the ground up (asymmetric synthesis) or to start with it. The "chiral pool" represents the latter strategy, offering a collection of abundant, inexpensive, and enantiopure building blocks provided by nature.[1][2] This guide provides a cost-benefit analysis of the most common classes of chiral pool starting materials—amino acids, carbohydrates, terpenes, and alkaloids—to inform strategic decisions in synthetic route design.[1][3] We will move beyond a simple catalog of materials to dissect the practical implications of their cost, availability, and inherent chemical functionalities, providing field-proven insights into their synthetic utility.
The core principle of chiral pool synthesis is efficiency. By starting with a molecule that already contains one or more defined stereocenters, chemists can often significantly shorten synthetic sequences, thereby reducing cost, time, and waste.[1] However, the success of this approach hinges on the judicious selection of the starting material, a decision that requires a multi-faceted analysis of the target molecule's structure and the available chiral building blocks.
Decision Framework for Selecting a Chiral Pool Feedstock
Choosing the right starting material is a critical first step that dictates the entire synthetic strategy. A logical workflow can help streamline this process, balancing the structural requirements of the target molecule against the economic and practical realities of different chiral pool classes.
Figure 1: A decision-making workflow for selecting a suitable chiral pool starting material class.
Class I: Amino Acids - The Versatile Nitrogen Source
Naturally occurring α-amino acids are pillars of the chiral pool. With the exception of achiral glycine, they provide a readily available source of stereodefined α-carbons bearing both an amine and a carboxylic acid.[4] The 19 proteinogenic amino acids offer a diverse range of side chains (R-groups), and many are commercially available in high enantiomeric purity (>99% e.e.) as either the L- or, less commonly, the D-enantiomer.[5]
Cost & Availability: L-amino acids are generally inexpensive due to their production via fermentation. D-amino acids are typically more expensive, often produced via enzymatic resolution. Their cost is directly related to their abundance and the complexity of their side chains.
Synthetic Versatility: The true power of amino acids lies in their bifunctional nature. The amine and carboxylic acid groups can be manipulated to form a vast array of structures. They are quintessential starting materials for:
-
Nitrogen-containing heterocycles: Pyrrolidines (from proline), piperidines, and more complex systems.
-
Chiral aldehydes: Reduction of the carboxylic acid (e.g., to form Garner's aldehyde from serine) provides a versatile intermediate.[6]
-
β-amino acids and beyond: Through Arndt-Eistert homologation or other chain extension methodologies.[7]
Causality in Application: The choice of amino acid is dictated by the target's side chain and desired stereochemistry. For example, synthesizing an optically active β-amino alcohol would logically start from an α-amino acid, where the existing stereocenter directs the formation of the new hydroxyl-bearing stereocenter.
Comparative Data: Common Amino Acids
| Starting Material | Typical Form | Approx. Cost (USD/100g) | Enantiomeric Purity | Key Advantages | Key Limitations |
| L-Alanine | L | $10 - $20 | >99% | Inexpensive, simple aliphatic side chain | Limited side chain functionality |
| L-Proline | L | $15 - $30 | >99% | Pre-formed pyrrolidine ring, organocatalyst | Less conformational flexibility |
| L-Phenylalanine | L | $20 - $40 | >99% | Aromatic side chain for further functionalization | D-enantiomer is significantly more expensive |
| D-Threonine | D | $50 - $100 | >98% | Two chiral centers, provides β-hydroxy-α-amino acid scaffold | Higher cost for the "unnatural" D-form |
Class II: Carbohydrates - The Oxygenated Scaffold
Sugars and their derivatives represent a vast and structurally diverse class of chiral pool materials.[8] Monosaccharides like D-glucose, D-mannose, and D-ribose are abundant, cheap, and offer a dense array of stereochemically defined hydroxyl groups on a predictable carbon backbone.
Cost & Availability: Simple monosaccharides like D-glucose are commodity chemicals, making them exceptionally inexpensive. Less common sugars or those requiring extensive purification can be more costly. L-sugars are generally rare and expensive.
Synthetic Versatility: The polyol nature of carbohydrates makes them ideal precursors for:
-
Oxygenated heterocycles: Such as furans, pyrans, and their derivatives.
-
Polyhydroxylated acyclic chains: Oxidative cleavage of the carbon backbone provides access to chiral fragments.
-
Carbocycles: Intramolecular cyclization reactions can convert sugars into functionalized carbocyclic rings.
Causality in Application: The dense functionality of sugars is both a blessing and a curse. Successful utilization requires a robust protecting group strategy to differentiate the multiple hydroxyl groups. For instance, the formation of acetonides between cis-diols (e.g., at the 1,2- and 5,6-positions of D-glucose) is a common and predictable first step to selectively expose other hydroxyls for further reaction.
Comparative Data: Common Carbohydrates
| Starting Material | Typical Form | Approx. Cost (USD/kg) | Enantiomeric Purity | Key Advantages | Key Limitations |
| D-Glucose | D | $15 - $30 | >99% | Extremely cheap, abundant, rich in functionality | Requires extensive protecting group chemistry |
| D-Ribose | D | $200 - $400 | >99% | Precursor for nucleosides, furanose form | More expensive than hexoses |
| D-Mannitol | D | $50 - $100 | >99% | C2-symmetric, useful for chiral ligands | Acyclic, requiring cyclization for many targets |
| L-Ascorbic Acid | L | $20 - $40 | >99% | Inexpensive L-series molecule, functionalized lactone | Prone to degradation |
Class III: Terpenes - The Carbocyclic Foundation
Terpenes are a large class of hydrocarbons derived from isoprene units, found widely in the essential oils of plants.[9] They offer enantiopure carbocyclic and acyclic skeletons that are often difficult to construct via other methods.
Cost & Availability: Many simple monoterpenes like limonene and α-pinene are produced on a massive scale by the fragrance and flavor industries, making them very inexpensive.[9] Importantly, nature often provides access to both enantiomers, albeit at different prices (e.g., (+)- and (-)-limonene, (+)- and (-)-α-pinene).[9]
Synthetic Versatility: The hydrocarbon-rich nature of terpenes makes them ideal for building complex polycyclic natural products. Their embedded chirality can direct stereoselective reactions across the ring system. Common starting points include:
-
Limonene: A cheap, six-membered ring with endo- and exocyclic double bonds ready for functionalization.
-
α-Pinene: A strained bicyclic system that can be rearranged to access a variety of other scaffolds.[1]
-
Camphor: A bicyclic ketone with well-established chemistry, often used in the synthesis of chiral auxiliaries.[9]
Causality in Application: The choice of a terpene is often a matter of "template matching." If the target molecule contains a bicyclo[2.2.1]heptane core, camphor is a logical starting point.[9] The reactivity is governed by the existing structure; for example, the strained four-membered ring in α-pinene makes it susceptible to acid-catalyzed rearrangements, a feature that is exploited to create more complex skeletons.
Comparative Data: Common Terpenes
| Starting Material | Typical Form(s) | Approx. Cost (USD/kg) | Enantiomeric Purity | Key Advantages | Key Limitations |
| (+)-Limonene | R | $10 - $25 | ~97% | Very cheap, versatile olefin handles | Purity can be variable from natural sources[9] |
| (-)-Carvone | R | $100 - $200 | >98% | Conjugated enone for addition chemistry | S-enantiomer is more expensive |
| (+)/(-)-α-Pinene | 1R,5R / 1S,5S | $20 - $40 | >95% | Strained bicyclic system for rearrangements | Can be contaminated with β-pinene |
| (+)-Camphor | 1R,4R | $30 - $60 | >98% | Rigid bicyclic ketone, well-studied chemistry | Limited functional groups |
Class IV: Alkaloids - The Complex, Pre-Built Scaffold
Alkaloids are naturally occurring, nitrogen-containing compounds, often with complex, polycyclic structures and significant biological activity. While they can serve as chiral pool starting materials, their use is more nuanced.
Cost & Availability: Availability is a major challenge. Many alkaloids are isolated from plants in low yields, making them expensive.[10] Furthermore, supply can be inconsistent. Some, like quinine and cinchonine, are exceptions due to their historical use and established supply chains.
Synthetic Versatility: Alkaloids are less used as building blocks to be heavily modified and more as scaffolds for semi-synthesis. Their complex, rigid structures make them excellent chiral ligands or catalysts in asymmetric synthesis.[10] For example, the cinchona alkaloids are foundational to Sharpless asymmetric dihydroxylation.
Causality in Application: The cost-benefit analysis for alkaloids often leans away from using them as a starting material for total synthesis unless the target molecule is a very close derivative. Their primary value is in leveraging their pre-formed, rigid chiral environment to induce chirality in other reactions.[10] The high cost and limited availability mean that every atom of the original scaffold is precious.
Comparative Data: Common Alkaloids
| Starting Material | Typical Form(s) | Approx. Cost (USD/g) | Enantiomeric Purity | Key Advantages | Key Limitations |
| (-)-Strychnine | $10 - $20 | >98% | Complex, rigid heptacyclic structure | Extremely toxic, limited functionalization sites | |
| (+)-Cinchonine | $2 - $5 | >98% | Readily available, used in catalysis | Often used as a catalyst, not a building block | |
| (-)-Nicotine | S | $1 - $3 | >99% | Simple bicyclic structure, inexpensive | Toxic, potential for racemization |
Experimental Protocol: Synthesis of a Chiral Aldehyde from L-Leucine
This protocol details the synthesis of (S)-2-(tert-butoxycarbonylamino)-4-methylpentanal, a versatile chiral aldehyde, from the inexpensive amino acid L-leucine. It illustrates a common workflow: protection of the amine, followed by selective reduction of the carboxylic acid.
Figure 2: Synthetic workflow from L-Leucine to the corresponding chiral aldehyde.
Step-by-Step Methodology:
Step 1: N-Boc Protection of L-Leucine
-
Rationale: The amine functionality is protected as a tert-butyloxycarbonyl (Boc) group. This prevents it from reacting in subsequent steps and increases solubility in organic solvents. The Schotten-Baumann conditions (aqueous base) are robust and high-yielding.
-
Dissolve L-Leucine (1.0 eq) in a 1:1 mixture of 1 M NaOH (2.2 eq) and Dioxane.
-
Cool the solution to 0 °C in an ice bath.
-
Add Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise while stirring vigorously.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Acidify the mixture to pH 2-3 with 1 M HCl.
-
Extract the product with Ethyl Acetate (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo to yield Boc-L-Leucine as a white solid.
Step 2: Reduction to Boc-L-Leucinol
-
Rationale: The carboxylic acid is reduced to the primary alcohol. A two-step mixed anhydride reduction is used because direct reduction with strong hydrides like LiAlH₄ can be sluggish and may cleave the Boc group. Activation with isobutyl chloroformate creates a highly reactive mixed anhydride, which is then readily reduced by the milder NaBH₄.
-
Dissolve Boc-L-Leucine (1.0 eq) in dry THF and cool to -15 °C.
-
Add N-methylmorpholine (NMM, 1.1 eq) followed by dropwise addition of isobutyl chloroformate (1.1 eq), maintaining the temperature below -10 °C.
-
Stir for 15 minutes to form the mixed anhydride.
-
In a separate flask, dissolve NaBH₄ (2.0 eq) in water and add it to the reaction mixture.
-
Stir for 4 hours, allowing the reaction to warm to room temperature.
-
Quench the reaction by adding 1 M HCl.
-
Extract with Ethyl Acetate, dry, and concentrate. Purify by column chromatography to yield Boc-L-Leucinol.
Step 3: Oxidation to Boc-L-Leucinal
-
Rationale: The primary alcohol is selectively oxidized to the aldehyde. Dess-Martin Periodinane (DMP) is an excellent choice for this transformation as it is mild, operates at room temperature, and avoids the use of heavy metals like chromium. Over-oxidation to the carboxylic acid is minimal under these conditions.
-
Dissolve Boc-L-Leucinol (1.0 eq) in dry Dichloromethane (DCM).
-
Add Dess-Martin Periodinane (1.2 eq) portion-wise.
-
Stir at room temperature for 2-3 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers, dry over Na₂SO₄, and concentrate carefully in vacuo to yield the target aldehyde, which should be used immediately due to its potential instability.
This multi-step procedure provides a valuable chiral intermediate, demonstrating how the initial cost of L-leucine is offset by the high value and versatility of the final product.
Conclusion and Future Outlook
The natural chiral pool remains a cornerstone of modern asymmetric synthesis, providing an economically viable and sustainable route to complex, enantiopure molecules.
-
Amino Acids offer unparalleled access to chiral amines, acids, and aldehydes.
-
Carbohydrates provide densely functionalized scaffolds ideal for oxygenated targets.
-
Terpenes serve as robust carbocyclic starting materials for natural product synthesis.
-
Alkaloids , while often too costly for use as bulk starting materials, are invaluable as chiral catalysts and ligands.
The optimal choice is rarely determined by cost alone. It requires a holistic analysis of the number of synthetic steps, the compatibility of functional groups, and the availability of the desired enantiomer. As synthetic methods evolve, our ability to creatively and efficiently transform these natural building blocks will continue to expand, reinforcing the enduring value of the chiral pool in chemical research and development.
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Lima Ramos, J., Tufvesson, P., & Woodley, J. (2011). Process considerations and economic evaluation of biocatalytic production of chiral amines using transaminases. Technical University of Denmark. [Link]
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Huo, H., Yao, G., & Wang, S. (2020). Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. ResearchGate. [Link]
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van der Doorn, J., et al. (2021). Role of additives and solvents in the synthesis of chiral isoreticular MOF-74 topologies. Chemical Science, 12(28), 9636-9643. [Link]
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Nguyen, N.-V. T., et al. (2021). The impact of chirality on the analysis of alkaloids in plant. Pharmacia, 68(3), 643-653. [Link]
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Nguyen, N.-V. T., et al. (2021). The impact of chirality on the analysis of alkaloids in plant. ResearchGate. [Link]
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StudySmarter. (2023). Chiral Pool: Synthesis, Definition & Asymmetric Technique. StudySmarter. [Link]
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A Comparative Guide to the Applications of Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical and natural product chemistry. Chiral building blocks, derived from the "chiral pool," offer an efficient and often cost-effective strategy to introduce stereocenters with high fidelity. Among these, derivatives of tartaric acid have long been celebrated for their versatility and reliability.[1] This guide provides an in-depth technical review of a specific tartrate-derived synthon, Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate, and objectively compares its utility and performance against other established chiral auxiliaries.
Introduction to this compound: A Tartrate-Derived Chiral Building Block
This compound is a chiral molecule derived from L-tartaric acid, a readily available and inexpensive natural product. The defining feature of this compound is the 1,3-dioxolane ring, which serves a dual purpose: it protects the two hydroxyl groups of the tartaric acid backbone and imparts a rigid conformational bias that is crucial for stereocontrol in subsequent chemical transformations. The methyl ester functionality provides a convenient handle for a variety of synthetic manipulations.
The synthesis of this chiral building block is straightforward, typically involving the acid-catalyzed reaction of L-tartaric acid with acetone to form the corresponding acetonide, followed by esterification. This ease of preparation, coupled with its stereochemical integrity, makes it an attractive starting material for asymmetric synthesis.
Key Applications in Stereoselective Synthesis
While extensive literature on the direct application of this compound in complex multi-step syntheses is not as widespread as for some other chiral auxiliaries, its utility can be inferred from the reactivity of closely related tartrate-derived dioxolanes. These compounds primarily serve as chiral templates, where the inherent stereochemistry of the dioxolane ring directs the formation of new stereocenters.
Diastereoselective Reactions
The rigid dioxolane framework effectively shields one face of the molecule, allowing for diastereoselective reactions on the ester functionality or on derivatives thereof. For instance, the reduction of a ketone derived from this chiral building block would be expected to proceed with high diastereoselectivity, yielding a chiral alcohol. This is a common strategy in the synthesis of polyketide natural products and other molecules with multiple stereocenters.
Synthesis of Chiral Diamines
A notable application of related tartrate-derived dioxolanes is in the synthesis of C2-symmetric chiral diamines. For example, diethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate can be converted to the corresponding dicarboxamide, which is then reduced to yield a (4S,5S)-2,2-dimethyl-4,5-bis(methylaminomethyl)-1,3-dioxolane. These chiral diamines are valuable ligands for asymmetric catalysis.
Comparison with Established Chiral Auxiliaries
To provide a comprehensive perspective, it is essential to compare the potential of this compound with widely used chiral auxiliaries, such as Evans' oxazolidinones and Oppolzer's camphorsultam.
Evans' Oxazolidinones
Evans' oxazolidinones are a class of highly effective chiral auxiliaries renowned for their ability to direct a wide range of stereoselective transformations, including aldol reactions, alkylations, and Diels-Alder reactions.[2][3][4] The oxazolidinone ring, typically derived from amino acids, provides a rigid scaffold that effectively shields one face of the enolate, leading to high diastereoselectivity.
Workflow for an Evans' Auxiliary-Mediated Aldol Reaction:
Caption: General workflow for an Evans' auxiliary-mediated aldol reaction.
Oppolzer's Camphorsultam
Oppolzer's camphorsultam, derived from camphor, is another powerful chiral auxiliary known for its high rigidity and effective steric shielding.[5][6] It has been successfully employed in a wide array of asymmetric reactions, including alkylations, Michael additions, and Diels-Alder reactions.[7]
Performance Comparison in Asymmetric Aldol Reactions
The aldol reaction is a cornerstone of carbon-carbon bond formation, and the use of chiral auxiliaries provides excellent control over the stereochemical outcome. The following table provides a comparative overview of the performance of different chiral auxiliaries in asymmetric aldol reactions, based on typical literature data.
| Chiral Auxiliary | Substrate | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| Evans' Oxazolidinone | N-Propionyl oxazolidinone | Isobutyraldehyde | >99:1 | 95 | [3] |
| Oppolzer's Camphorsultam | N-Propionyl camphorsultam | Isobutyraldehyde | 95:5 | 85 | [6] |
| This compound (Projected) | (Projected ketone derivative) | (Various) | (High expected) | (Variable) | N/A |
Note: Data for this compound is projected based on the principles of asymmetric induction from chiral templates and would require experimental validation.
Experimental Protocols
General Procedure for Diastereoselective Reduction of a β-Keto Ester
This protocol outlines a general approach to the diastereoselective reduction of a β-keto ester, a common transformation in polyketide synthesis where a chiral auxiliary similar in principle to the topic compound can be employed.
Reaction Scheme:
Caption: Diastereoselective reduction of a β-keto ester.
Step-by-Step Methodology:
-
Substrate Preparation: The β-keto ester bearing the chiral auxiliary is dissolved in a suitable aprotic solvent (e.g., THF, Et2O) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cooling: The reaction mixture is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath to enhance diastereoselectivity.
-
Addition of Reducing Agent: A solution of a reducing agent (e.g., NaBH4, LiAlH4, or more selective reagents like L-selectride® or K-selectride®) is added dropwise to the stirred solution of the substrate. The choice of reducing agent can significantly influence the diastereoselectivity.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a suitable reagent (e.g., water, saturated aqueous NH4Cl, or Rochelle's salt solution).
-
Workup: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by column chromatography on silica gel. The diastereomeric ratio is determined by NMR spectroscopy or chiral HPLC analysis.
Conclusion and Future Outlook
This compound represents a readily accessible and potentially valuable chiral building block derived from the inexpensive and naturally abundant L-tartaric acid. While its application in complex synthesis is not as extensively documented as that of more established chiral auxiliaries like Evans' oxazolidinones or Oppolzer's camphorsultam, the principles of asymmetric induction suggest its potential for directing stereoselective transformations.
Future research should focus on the systematic exploration of the reactivity of this chiral synthon in a variety of key synthetic transformations, including diastereoselective alkylations, reductions, and cycloadditions. The development of detailed experimental protocols and the collection of quantitative performance data will be crucial for establishing its place in the synthetic chemist's toolbox. The inherent advantages of its origin from the chiral pool warrant further investigation into its broader synthetic utility.
References
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Chiral auxiliary - Wikipedia. [Link]
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-
Camphorsultam - Wikipedia. [Link]
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Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. National Institutes of Health, 2008. [Link]
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Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. National Institutes of Health, 2013. [Link]
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-
Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary. ChemRxiv, 2021. [Link]
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Asymmetric radical addition, cyclization, and annulation reactions with Oppolzer's camphor sultam. Journal of the American Chemical Society, 1995. [Link]
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Methyl (4R, 5S)-2, 2, 5-trimethyl-1, 3-dioxolane-4-carboxylate, 5 ml. HDH-Analytics, 2024. [Link]
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This compound. PubChem, 2024. [Link]
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Stereoselective Reduction of Steroidal 4-Ene-3-ketones in the Presence of Biomass-Derived Ionic Liquids Leading to Biologically Important 5β-Steroids. National Institutes of Health, 2021. [Link]
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1,3-Dithianes, 1,3-Dithiolanes. Organic Chemistry Portal, 2024. [Link]
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A Comparative Guide to the Validation of Synthetic Routes: Leveraging Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate in the Total Synthesis of (+)-Strictifolione
In the landscape of modern drug discovery and development, the efficient and stereocontrolled synthesis of complex chiral molecules is paramount. The choice of starting materials and synthetic strategy can profoundly impact the overall efficiency, cost-effectiveness, and scalability of a synthetic campaign. This guide provides an in-depth comparison of synthetic routes for the natural product (+)-strictifolione, a compound noted for its antifungal activity. We will explore a proposed synthetic pathway originating from the versatile chiral building block, Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate , and contrast it with established, alternative approaches that utilize asymmetric catalysis. This analysis aims to equip researchers, scientists, and drug development professionals with the critical insights needed to validate and select optimal synthetic strategies.
The Strategic Importance of Chiral Building Blocks
The "chiral pool" approach to total synthesis leverages readily available, enantiopure compounds from nature, such as amino acids, sugars, and terpenes, to introduce stereocenters into a target molecule.[1][2][3][4] This strategy can significantly simplify a synthesis by obviating the need for de novo creation of chirality. This compound, derived from L-threonic acid (a C4 sugar acid), is a prime example of such a chiral synthon. Its rigid dioxolane ring pre-defines the stereochemistry at two contiguous carbon atoms, providing a robust platform for the stereocontrolled elaboration of complex carbon skeletons.
Proposed Synthetic Route to (+)-Strictifolione from a Dioxolane Chiral Synthon
Herein, we propose a scientifically sound and efficient synthesis of a key intermediate for (+)-strictifolione, starting from this compound. This proposed route is grounded in well-established synthetic transformations.
Retrosynthetic Analysis
Our retrosynthetic strategy for (+)-strictifolione identifies a key chiral diol fragment that can be disconnected to reveal a simpler chiral aldehyde. This aldehyde, in turn, can be envisioned as arising from our starting material, this compound.
Caption: Retrosynthetic analysis of (+)-Strictifolione.
Proposed Forward Synthesis: Step-by-Step Protocol
Step 1: Reduction of the Ester to the Corresponding Alcohol
The initial step involves the reduction of the methyl ester in our starting material to a primary alcohol. This is a standard transformation, typically achieved with high yield using a mild reducing agent like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H).
-
Protocol:
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether under an inert atmosphere of argon.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of LiAlH₄ (1.1 eq) in diethyl ether.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting suspension and concentrate the filtrate under reduced pressure to yield the crude alcohol.
-
Step 2: Oxidation to the Chiral Aldehyde
The primary alcohol is then oxidized to the corresponding aldehyde. A variety of mild oxidation reagents can be employed to avoid over-oxidation to the carboxylic acid. Swern oxidation or the use of Dess-Martin periodinane are common and effective choices.
-
Protocol (Swern Oxidation):
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane at -78 °C, add dimethyl sulfoxide (DMSO) (3.0 eq) dropwise.
-
After stirring for 15 minutes, add a solution of the alcohol from Step 1 (1.0 eq) in dichloromethane.
-
Stir for 30 minutes at -78 °C, then add triethylamine (5.0 eq).
-
Allow the reaction to warm to room temperature, then quench with water.
-
Extract the aqueous layer with dichloromethane, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude aldehyde.
-
Step 3: Diastereoselective Allylation
The newly formed chiral aldehyde is then reacted with an allyl nucleophile to introduce the next stereocenter. The inherent chirality of the aldehyde, specifically the stereocenter adjacent to the carbonyl group, will direct the facial attack of the nucleophile, leading to a diastereoselective addition. The use of specific chelating Lewis acids can further enhance this diastereoselectivity.
-
Protocol:
-
Dissolve the aldehyde from Step 2 (1.0 eq) in anhydrous dichloromethane and cool to -78 °C.
-
Add a Lewis acid such as titanium tetrachloride (TiCl₄) (1.1 eq) and stir for 15 minutes.
-
Add allyltrimethylsilane (1.2 eq) and continue stirring at -78 °C for 4 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to yield the desired homoallylic alcohol.
-
This homoallylic alcohol is a key intermediate that can be carried forward to (+)-strictifolione following established literature procedures, primarily involving a cross-metathesis reaction.[5][6]
Comparative Analysis with an Alternative Synthetic Route: Asymmetric Catalysis
To provide a comprehensive evaluation, we will compare our proposed chiral pool-based approach with a well-established synthesis of (+)-strictifolione by Cossy and coworkers, which relies on asymmetric catalysis to establish key stereocenters.[5][7]
Cossy's Asymmetric Allyltitanation Approach
This elegant synthesis utilizes enantioselective allyltitanations of achiral aldehydes to set the crucial stereocenters of (+)-strictifolione.[5] The key steps involve the reaction of aldehydes with an allyltitanium reagent generated in situ from allyltributyltin and a chiral titanium complex.
Caption: Key transformations in Cossy's synthesis of (+)-Strictifolione.
Head-to-Head Comparison
| Feature | Proposed Chiral Pool Route | Cossy's Asymmetric Catalysis Route |
| Source of Chirality | L-threonic acid (via the starting material) | Chiral ligand (e.g., (R)-BINOL) |
| Key Stereochemistry-Inducing Step | Diastereoselective allylation of a chiral aldehyde | Enantioselective allyltitanation of an achiral aldehyde |
| Predictability of Stereochemical Outcome | High, based on Felkin-Anh or chelation-controlled models | High, determined by the chirality of the catalyst |
| Scalability | Generally good, dependent on the availability of the chiral starting material | Can be limited by the cost and availability of the chiral catalyst and ligands |
| Flexibility for Analog Synthesis | Limited by the fixed stereochemistry of the starting material | More flexible, as either enantiomer of the product can be accessed by using the corresponding enantiomer of the chiral ligand |
| Atom Economy | Can be lower due to the use of stoichiometric chiral material | Potentially higher, as only a catalytic amount of the chiral source is required |
| Overall Yield (Estimated/Reported) | Expected to be high based on analogous transformations | Reported in good overall yield[5] |
Experimental Data and Mechanistic Insights
The diastereoselectivity in the proposed chiral pool route is governed by the inherent chirality of the aldehyde intermediate. The approach of the allyl nucleophile is directed by the stereocenter alpha to the carbonyl group, a classic example of 1,2-asymmetric induction. The use of a chelating Lewis acid like TiCl₄ can lock the conformation of the aldehyde, leading to a highly predictable and favorable outcome for the desired diastereomer.
In contrast, Cossy's synthesis relies on the formation of a chiral titanium-BINOL complex.[5] This complex coordinates with the achiral aldehyde and the allyltitanium reagent in a well-defined transition state, effectively shielding one face of the aldehyde and directing the nucleophilic attack to the other. The enantioselectivity is thus controlled by the catalyst rather than the substrate.
Conclusion: A Strategic Choice for Synthesis Validation
Both the proposed chiral pool approach and the established asymmetric catalysis route represent viable and elegant strategies for the synthesis of (+)-strictifolione.
The chiral pool route , leveraging this compound, offers a robust and predictable pathway where the key stereochemistry is embedded from the outset. This can be particularly advantageous for large-scale synthesis where the cost and availability of chiral catalysts might be a concern. The reliability of substrate-controlled diastereoselective reactions is a significant benefit.
The asymmetric catalysis route provides greater flexibility, allowing for the synthesis of either enantiomer of the target molecule by simply changing the chirality of the catalyst. This is a powerful tool in drug discovery for the generation of stereochemical libraries and for structure-activity relationship (SAR) studies.
Ultimately, the choice between these strategies depends on the specific goals of the research program. For the validation of a synthetic route aimed at producing a specific enantiomer in a cost-effective and scalable manner, the chiral pool approach using building blocks like this compound presents a compelling and scientifically rigorous option.
References
-
BouzBouz, S., & Cossy, J. (2003). Total synthesis of (+)-strictifolione. Organic Letters, 5(11), 1995–1997. [Link]
-
Jayasinghe, S., Venukadasula, P. K. M., & Hanson, P. R. (2014). An efficient, modular approach for the synthesis of (+)-strictifolione and a related natural product. Organic Letters, 16(1), 122–125. [Link]
-
Sharpless, K. B., Amberg, W., Bennani, Y. L., Crispino, G. A., Hartung, J., Jeong, K. S., ... & Ukaji, Y. (1992). The osmium-catalyzed asymmetric dihydroxylation: a new ligand class and a process improvement. The Journal of Organic Chemistry, 57(10), 2768–2771. [Link]
-
Grubbs, R. H. (2006). Olefin-metathesis catalysts for the preparation of molecules and materials (Nobel lecture). Angewandte Chemie International Edition, 45(23), 3760-3765. [Link]
- Hanessian, S. (1983). Total synthesis of natural products: the 'chiron' approach. Pergamon Press.
- Cossy, J., BouzBouz, S., & Hoveyda, A. H. (2001). Enantioselective synthesis of the lactone portion of compactin and mevinolin. Journal of Organometallic Chemistry, 624(1-2), 327-332.
-
Wikipedia contributors. (2023). Chiral pool. Wikipedia, The Free Encyclopedia. [Link]
- Li, G., & Norton, J. R. (2024). A readily available Ti catalyst carries out the anti-Markovnikov reduction of a wide range of epoxides under mild conditions in the presence of [BH4]− as both the electron and the hydrogen atom source. Organic Letters, 26(8), 1382-1386.
- Porto, R. S., Vasconcellos, M. L. A. A., Ventura, E., & Coelho, F. (2005). Diastereoselective Epoxidation of Allylic Diols Derived from Baylis-Hillman Adducts. Synthesis, 2005(14), 2297-2306.
-
Lee, S., & Lim, C. (2016). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Molecules, 21(7), 951. [Link]
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- 7. Total synthesis of (+)-strictifolione. | Sigma-Aldrich [sigmaaldrich.com]
Performance Benchmarking in Asymmetric Catalysis: A Comparative Guide to Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
In the landscape of modern drug discovery and fine chemical synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and therapeutic efficacy. Chiral auxiliaries remain a cornerstone of asymmetric synthesis, offering a robust and reliable method for introducing stereogenic centers.[1] This guide provides a comprehensive performance benchmark for researchers evaluating novel or less-documented chiral auxiliaries, using Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate as a focal point for discussion against established, high-performance alternatives.
While direct, peer-reviewed performance data for this compound as a chiral auxiliary in canonical asymmetric reactions is not extensively documented, its structural motifs, derived from tartaric acid, place it within the class of α-hydroxy acid-derived chiral controllers. This guide will, therefore, benchmark its potential by comparing the well-documented performance of established auxiliaries in the asymmetric aldol reaction—a quintessential carbon-carbon bond-forming transformation. We will dissect the performance of industry-standard Evans' oxazolidinone and pseudoephedrine-based auxiliaries to establish a clear performance baseline.
The Gold Standard: Evans' Oxazolidinone Auxiliaries
Introduced by David A. Evans, chiral oxazolidinones have become one of the most reliable and widely utilized classes of chiral auxiliaries.[][3] Derived from readily available amino acids, they offer exceptional levels of stereocontrol in a variety of transformations, most notably in asymmetric aldol reactions.[1][4]
The power of Evans' auxiliaries lies in their ability to form a rigid, chelated transition state that effectively shields one face of the enolate, leading to highly predictable and diastereoselective bond formation. The formation of a (Z)-enolate, typically using a boron triflate, reacts with an aldehyde via a Zimmerman-Traxler-type chair-like transition state to produce the syn-aldol adduct with remarkable fidelity.[4]
An Alternative Powerhouse: Pseudoephedrine Amides
Developed by Andrew G. Myers, pseudoephedrine serves as an effective and practical chiral auxiliary, particularly for the asymmetric alkylation of enolates to produce chiral carboxylic acids and amino acids.[1][5] The auxiliary is easily derived from the inexpensive, naturally occurring alkaloid. The enolate geometry is controlled by the auxiliary, and the subsequent alkylation occurs with high diastereoselectivity. A key advantage is the straightforward removal of the auxiliary under mild conditions to yield the desired carboxylic acid, often without the need for chromatography.[5]
Performance Data in a Benchmark Asymmetric Aldol Reaction
The asymmetric aldol reaction serves as an excellent benchmark for comparing the efficacy of chiral auxiliaries. The key performance indicators are the chemical yield and the diastereomeric ratio (d.r.), which reflects the degree of facial selectivity imparted by the auxiliary.
| Chiral Auxiliary | Enolate Source | Aldehyde | Lewis Acid / Base | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | N-propionyl imide | Isovaleraldehyde | Bu₂BOTf / DIPEA | 80-91 | >99:1 | [4] |
| (1R,2S)-Pseudoephedrine | N-propionyl amide | Benzaldehyde | LDA / LiCl | 87-95 | >95:5 | [5] |
| (S)-4-Benzyl-2-oxazolidinone | N-propionyl imide | Benzaldehyde | Bu₂BOTf / DIPEA | 85 | >99:1 | [4] |
This table summarizes representative data from the literature to establish a performance benchmark. Actual results may vary based on specific substrate combinations and reaction conditions.
The Logic of α-Hydroxy Acid-Derived Auxiliaries
This compound is derived from (2R,3R)-tartaric acid, a readily available chiral pool material. Structurally related auxiliaries derived from lactic acid have demonstrated utility in asymmetric aldol reactions, indicating the potential of this class of controllers.[6] The underlying principle relies on the formation of a rigid, chelated transition state involving the α-alkoxy group, which biases the trajectory of the incoming electrophile.
The dioxolane ring of the target molecule provides a defined stereochemical environment. Upon attachment to a prochiral ketone or carboxylic acid derivative and subsequent enolization, the stereocenters on the dioxolane ring are expected to direct the approach of an electrophile to one of the enolate faces. The efficacy of this stereodirection is the central question to be answered through experimental validation.
Experimental Protocol: Benchmarking this compound in an Asymmetric Aldol Reaction
To objectively assess the performance of this compound, a standardized experimental protocol is essential. The following proposed workflow is based on established procedures for Evans' auxiliaries and can be adapted for this purpose.
Part 1: Synthesis of the N-Acyl Dioxolane
The first step is the coupling of the chiral auxiliary to a prochiral acyl group, in this case, propionyl chloride, to create the substrate for the aldol reaction.
Caption: Workflow for the synthesis of the N-propionyl dioxolane adduct.
Step-by-Step Protocol:
-
To a solution of this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq.) dropwise.
-
Stir the resulting solution for 30 minutes at -78 °C.
-
Add propionyl chloride (1.1 eq.) dropwise and allow the reaction to warm to 0 °C over 1 hour.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).
Part 2: Asymmetric Aldol Reaction
This is the key stereocenter-forming reaction. The choice of Lewis acid is critical for achieving high diastereoselectivity.
Caption: Experimental workflow for the asymmetric aldol reaction.
Step-by-Step Protocol:
-
Dissolve the N-propionyl dioxolane adduct (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) and cool to -78 °C under an inert atmosphere.
-
Add dibutylboron triflate (1.1 eq.) dropwise, followed by diisopropylethylamine (1.2 eq.).
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 30 minutes to ensure complete enolization.
-
Cool the reaction back to -78 °C and add the test aldehyde (e.g., isovaleraldehyde, 1.2 eq.) dropwise.
-
Stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by adding a pH 7 phosphate buffer.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Analyze the crude product by ¹H NMR to determine the diastereomeric ratio. Purify by flash chromatography.
Part 3: Auxiliary Cleavage
The final step is the removal of the chiral auxiliary to yield the chiral β-hydroxy acid, ester, or alcohol.
Step-by-Step Protocol (for conversion to a methyl ester):
-
Dissolve the aldol adduct (1.0 eq.) in anhydrous methanol.
-
Add magnesium methoxide (2.0 eq.) and stir the reaction at room temperature until TLC indicates complete consumption of the starting material.
-
Quench with saturated aqueous ammonium chloride and remove the methanol under reduced pressure.
-
Extract the product with ethyl acetate, wash, dry, and concentrate.
-
Purify by flash chromatography to isolate the chiral β-hydroxy methyl ester. The chiral auxiliary can often be recovered from the aqueous layer.
Mechanistic Considerations and Predicted Stereochemical Outcome
The stereochemical outcome of the aldol reaction is dictated by the facial bias imposed by the chiral auxiliary in the transition state. For Evans' oxazolidinones, the substituent at the C4 position sterically blocks one face of the (Z)-boron enolate.
Caption: Zimmerman-Traxler model for the Evans' asymmetric aldol reaction.
For this compound, the stereochemical outcome will depend on the preferred conformation of the enolate and how the substituents on the dioxolane ring shield the enolate faces. The trans relationship of the carboxylate and the C5-methyl group will be a key factor in determining the facial bias. A similar chair-like transition state is anticipated, but the degree of stereocontrol can only be determined empirically.
Conclusion
While Evans' oxazolidinones and pseudoephedrine amides represent the gold standard for chiral auxiliaries in asymmetric synthesis, the exploration of new chiral controllers is vital for expanding the synthetic chemist's toolkit. This compound, derived from an inexpensive chiral pool starting material, presents an intriguing scaffold for investigation.
This guide provides the necessary framework for a rigorous and objective performance evaluation. By following the detailed protocols and comparing the resulting yields and diastereoselectivities against the established benchmarks presented, researchers can effectively determine the utility of this and other novel auxiliaries in their synthetic endeavors. The ultimate measure of success will be the ability to achieve high levels of stereocontrol, comparable to or exceeding that of the current leading technologies.
References
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Chiral auxiliary - Wikipedia . Wikipedia. [Link]
- Paterson, I., & Wallace, D. J. (1994). Manipulation of the aldol adducts from lactate-derived ketones. A versatile chiral auxiliary for the asymmetric synthesis of β-hydroxy carbonyl compounds. Tetrahedron Letters, 35(48), 9087–9090.
- Enantioselective Aldol Reaction of Cyclic Ketones with Aryl Aldehydes Catalyzed by Cyclohexanediamine Derived.
- Asymmetric Synthesis - University of York. University of York.
- Study on the Asymmetric Synthesis of Chiral 3,3,3-Trifluoro-2-Hydroxypropanoic Acids by Lact
- Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society.
-
Asymmetric michael addition reaction. | Download Scientific Diagram . ResearchGate. [Link]
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- 1,3-Dioxan-4-one: A Viable Alternative to Evans Chiral Auxiliaries?
- The Established Excellence of Evans Auxiliaries vs. (S)-(4-benzylmorpholin-2-yl)metha. Benchchem.
- Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit.
- Asymmetric Michael Addition in Synthesis of β-Substituted GABA Deriv
- Asymmetric Michael addition reaction using a chiral catalyst containing amino diol. Semantic Scholar.
- The Asymmetric Michael Addition Reaction Using Chiral Imines.
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- Chiral Auxiliaries in Asymmetric Synthesis.
- Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones. The Journal of Organic Chemistry.
- Asymmetric 1,4-Michael Addition Reaction of Azadienes with α-Thiocyanoindanones Catalyzed by Bifunctional Chiral Squaramide. Molecules.
- Evans Oxazolidinone Auxiliaries in Asymmetric Synthesis: Alkyl
- Catalytic Enantioselective Synthesis of α-Difunctionalized Cyclic Sulfones. The Journal of Organic Chemistry.
-
2,2,4-Trimethyl-1,3-dioxolane | C6H12O2 - PubChem . PubChem. [Link]
- Methyl (4R, 5S)
- Syntheses and crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid and 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride.
-
Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines . Organic Chemistry Portal. [Link]
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Safety Operating Guide
Navigating the Disposal of Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is paramount, extending from their initial synthesis to their ultimate disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate, ensuring the safety of laboratory personnel and adherence to environmental regulations. Our focus is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly.
Understanding the Hazard Profile
The key hazardous property of this compound is its flammability . It has a reported flashpoint of 50°C (122°F)[1]. According to the Occupational Safety and Health Administration (OSHA), this classifies it as a Category 3 flammable liquid, as its flashpoint is between 73.4°F (23°C) and 140°F (60°C). Therefore, it must be handled with precautions to avoid ignition sources.
Based on data from similar ester and dioxolane compounds, it is also prudent to assume that this compound may cause skin and eye irritation upon direct contact.
Table 1: Hazard and Safety Summary
| Property | Information | Source |
| Chemical Name | This compound | - |
| CAS Number | 78086-72-3 | [2] |
| Molecular Formula | C8H14O4 | [2] |
| Flashpoint | 50°C (122°F) | [1] |
| Primary Hazard | Flammable Liquid (Category 3) | - |
| Potential Hazards | Skin and eye irritant | Inferred from similar compounds |
| Personal Protective Equipment (PPE) | Safety glasses or goggles, nitrile gloves, laboratory coat |
The Disposal Workflow: A Step-by-Step Guide
The proper disposal of this compound is a multi-step process that begins the moment the chemical is deemed waste. The following workflow is designed to ensure compliance with U.S. Environmental Protection Agency (EPA) and OSHA regulations.
Caption: Decision workflow for the disposal of this compound.
Waste Segregation: The First Crucial Step
Proper segregation of chemical waste is fundamental to laboratory safety and compliant disposal.
-
Do not mix this compound waste with other waste streams, particularly:
-
Aqueous waste
-
Halogenated organic waste
-
Strong acids, bases, or oxidizers
-
-
This compound should be collected in a dedicated container for non-halogenated organic solvent waste . This is a common practice for flammable esters in a laboratory setting.[3]
Container Management: Containment and Communication
The choice of container and its labeling are critical for safe storage and transport.
-
Container Selection: Use a chemically compatible container, such as a glass bottle or a high-density polyethylene (HDPE) carboy. The container must have a tightly sealing cap to prevent the escape of flammable vapors.
-
Labeling: The waste container must be clearly and accurately labeled from the moment the first drop of waste is added. The label should include:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
An indication of the hazard, such as "Flammable "
-
The date when waste accumulation began.
-
Storage and Accumulation: The Satellite Accumulation Area (SAA)
Designated Satellite Accumulation Areas (SAAs) are crucial for the safe temporary storage of hazardous waste in the laboratory.
-
Store the sealed waste container in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.
-
The SAA should be in a well-ventilated area, away from heat, sparks, open flames, and direct sunlight.[4]
-
Federal regulations limit the amount of hazardous waste that can be stored in an SAA to 55 gallons. However, it is best practice to keep volumes to a minimum and arrange for regular pickups.[5]
Final Disposal: Professional Removal
Under no circumstances should this compound be disposed of down the drain or in the regular trash.[6]
-
The final disposal of this chemical waste must be handled by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Ensure all necessary documentation is completed accurately for the waste manifest.
Managing Spills: Preparedness and Response
Accidents can happen, and a well-rehearsed spill response plan is essential.
For Small Spills (<100 mL)
If you are trained and have the appropriate spill kit, you may be able to clean up a small spill.
-
Alert personnel in the immediate area.
-
Eliminate all ignition sources.
-
Don appropriate PPE , including safety goggles, nitrile gloves, and a lab coat.
-
Contain the spill by surrounding it with an inert absorbent material like vermiculite, sand, or a commercial solvent absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.[7][8]
-
Carefully collect the absorbed material using non-sparking tools (e.g., a plastic dustpan and brush).
-
Place the contaminated absorbent into a sealable, labeled hazardous waste container.
-
Clean the spill area with soap and water.
-
Dispose of all contaminated materials as hazardous waste.
For Large Spills (>100 mL) or if Unsure
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS or emergency response team immediately.
-
If there is a fire or significant risk of fire, activate the fire alarm and evacuate the building.
-
Provide the emergency response team with the identity of the spilled chemical.
Conclusion: A Culture of Safety
The responsible disposal of this compound is a critical component of a robust laboratory safety culture. By understanding the hazards, following established procedures, and being prepared for emergencies, researchers can ensure a safe working environment and protect the broader community and environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines, as they may have additional requirements.
References
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Flammable Liquid Spill Clean Up - Safety & Risk Services. (n.d.). Retrieved from [Link]
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Laboratory Chemical Spill Cleanup and Response Guide - CUNY. (n.d.). Retrieved from [Link]
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Guide for Chemical Spill Response. (n.d.). American Chemical Society. Retrieved from [Link]
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Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. (n.d.). Retrieved from [Link]
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Responding To A Flammable Liquids Spill - Storemasta Blog. (2023, May 29). Retrieved from [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. (2025, November 25). Retrieved from [Link]
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Chemical and Hazardous Waste | Harvard Environmental Health and Safety. (n.d.). Retrieved from [Link]
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Hazardous Waste Disposal Guide - Research Safety - Northwestern University. (2023, February 27). Retrieved from [Link]
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Hazardous chemicals, activities or devices - Society for Science. (n.d.). Retrieved from [Link]
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Ester Disposal - #1 Science Forum For Lab Technicians - Chemtalk. (n.d.). Retrieved from [Link]
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Methyl (4R, 5S)-2, 2, 5-trimethyl-1, 3-dioxolane-4-carboxylate, 5 ml. (n.d.). Retrieved from [Link]
-
Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. (n.d.). Retrieved from [Link]
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Cas 78086-72-3,Methyl (4R,5S) - LookChem. (n.d.). Retrieved from [Link]
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Navigating the Safe Handling of Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate: A Guide for Laboratory Professionals
For the discerning researcher, scientist, and drug development professional, the meticulous handling of specialized chemical intermediates is paramount. This guide provides an in-depth operational and safety framework for Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate (CAS Number: 78086-72-3), a key building block in various synthetic pathways.[1] By understanding the inherent chemical properties and potential hazards, we can implement robust safety protocols that protect both the integrity of our research and the well-being of our laboratory personnel.
Understanding the Hazard Profile
This compound is a flammable liquid and should be handled with the appropriate precautions.[2] While a comprehensive toxicological profile for this specific molecule is not extensively documented in readily available literature, its structural components—a dioxolane ring and a carboxylate ester—suggest a potential for skin and eye irritation. Structurally similar compounds, such as other substituted dioxolanes, are known to be flammable liquids that can cause skin and serious eye irritation. Therefore, a cautious approach is warranted.
Key Physical and Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₄ | [1][3] |
| Molecular Weight | 174.19 g/mol | [1] |
| Appearance | Liquid | [4] |
| Density | 1.06 g/mL at 20 °C | [2][4] |
| Flash Point | 50 °C (122 °F) - closed cup | [2][4] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [4] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and consistent use of appropriate Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following PPE is mandatory to minimize exposure risks.
-
Eye and Face Protection: Chemical splash goggles are essential to protect the eyes from accidental splashes.[5] For procedures with a higher risk of splashing, a face shield worn over safety goggles is recommended.[5]
-
Hand Protection: Chemical-resistant gloves are required. Nitrile or butyl rubber gloves are generally suitable for handling esters and similar organic compounds.[6] Always inspect gloves for any signs of degradation or perforation before use.
-
Skin and Body Protection: A flame-resistant laboratory coat should be worn at all times. Protective boots are also advised, especially when handling larger quantities.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of vapors. If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[7]
Standard Operating Procedures for Safe Handling
Adherence to a stringent, step-by-step protocol is critical for minimizing risks. The following workflow outlines the best practices for handling this compound from receipt to disposal.
Caption: A logical workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Pre-Handling Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for the compound. If a specific SDS is unavailable, consult the SDS for a structurally similar chemical.
-
Don all required PPE as outlined in the section above.
-
Verify that the chemical fume hood is functioning correctly, with adequate airflow.
-
-
Handling the Chemical:
-
Due to its flammable nature, take precautionary measures against static discharge. Ensure that all containers are properly grounded and bonded when transferring the substance.
-
Conduct all dispensing and handling operations within the chemical fume hood to minimize vapor inhalation.
-
Keep the container tightly closed when not in use to prevent the escape of vapors.
-
Avoid contact with heat, sparks, and open flames.
-
-
Post-Handling Procedures:
-
Thoroughly decontaminate the work area with an appropriate solvent and then soap and water.
-
Ensure the compound is stored in a cool, well-ventilated area, under an inert atmosphere as recommended.[4]
-
Properly label all containers with the chemical name and any relevant hazard warnings.
-
Emergency Procedures: Spills and Exposure
Preparedness is key to mitigating the impact of an accidental spill or exposure.
Spill Response:
-
Immediate Actions:
-
Alert personnel in the immediate vicinity and evacuate the area if necessary.
-
Eliminate all ignition sources.
-
If the spill is large or you are unsure how to handle it, contact your institution's Environmental Health and Safety (EHS) department immediately.
-
-
Containment and Cleanup (for minor spills):
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or a commercial absorbent.
-
Use spark-proof tools to collect the absorbed material.
-
Place the collected waste into a sealed, properly labeled container for hazardous waste disposal.
-
Exposure Response:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If skin irritation occurs, seek medical advice.
-
Inhalation: Move the affected individual to fresh air. If they feel unwell, seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Waste Disposal Plan
All waste materials contaminated with this compound, including empty containers and cleanup materials, must be disposed of as hazardous waste.
-
Collect waste in a designated, leak-proof, and properly labeled container.
-
Follow all local, state, and federal regulations for the disposal of flammable liquid chemical waste.
-
Contact your institution's EHS department to arrange for proper waste pickup and disposal.
By integrating these safety and handling protocols into your daily laboratory operations, you can effectively manage the risks associated with this compound, fostering a secure and productive research environment.
References
- TCI Chemicals. (n.d.). Safety Data Sheet: 4-Methyl-1,3-dioxolane.
- TCI America. (2018, July 6). Safety Data Sheet: 4,4,5,5-Tetramethyl-2-(3-perylenyl)-1,3,2-dioxaborolane.
- Fisher Scientific. (2010, May 21). Safety Data Sheet: 4-Methyl-1,3-dioxane.
- Sigma-Aldrich. (2024, August 6). Safety Data Sheet: 2,2,4-Trimethyl-1,3-dioxolane.
- Spectrum Chemical. (n.d.). Methyl (4R, 5S)-2, 2, 5-trimethyl-1, 3-dioxolane-4-carboxylate, 5 ml.
- PubChem. (n.d.). This compound. Retrieved from National Center for Biotechnology Information, U.S.
- Chongqing Chemdad Co., Ltd. (n.d.). This compound.
- Advanced ChemBlocks. (n.d.). (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate.
- Santa Cruz Biotechnology, Inc. (n.d.). Methyl (4S,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate.
- National Institute of Standards and Technology. (n.d.). Methyl (4S,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate.
- The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide.
- Sigma-Aldrich. (n.d.). This compound.
- BLDpharm. (n.d.). (4R,5S)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate.
- BOC Sciences. (n.d.). (4R,5S)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid.
- University of New Mexico. (2024, January 10). Standard Operating Procedure for Custodial Chemical Spill Cleanup. Retrieved from UNM Environmental Health & Safety website.
- chemBlink. (n.d.). CAS # 38410-80-9, Methyl (4S,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate.
- ResearchGate. (2025, August 6). The formation, stability, and odor characterization of 2-ethyl-4-methyl-1,3-dioxolane (2-EMD).
- Cintas. (n.d.). Understanding Solvents and PPE for Chemical Safety.
- University of Tennessee Knoxville. (n.d.). Personal Protective Equipment (PPE).
- University of Tennessee Knoxville. (n.d.). Personal Protective Equipment (PPE).
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. (4R,5S)-2,2,5-三甲基-1,3-二氧戊环-4-羧酸甲酯 technical, ≥90% (sum of enantiomers, GC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | C8H14O4 | CID 853434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. content.labscoop.com [content.labscoop.com]
- 6. fishersci.com [fishersci.com]
- 7. ccny.cuny.edu [ccny.cuny.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
